Ehida
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[carboxymethyl-[2-(2,6-diethylanilino)-2-oxoethyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-3-11-6-5-7-12(4-2)16(11)17-13(19)8-18(9-14(20)21)10-15(22)23/h5-7H,3-4,8-10H2,1-2H3,(H,17,19)(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIDXAKKFOKNEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CN(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045492 | |
| Record name | Etifenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63245-28-3 | |
| Record name | EHIDA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63245-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etifenin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063245283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etifenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Etifenin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.201 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETIFENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH922908EB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of EHIDA (99mTc-Etifenin)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the mechanism of action, pharmacokinetics, and experimental protocols related to N-(2,6-diethylphenyl)carbamoylmethyl)iminodiacetic acid, commonly known as Etifenin or EHIDA. When radiolabeled with Technetium-99m (99mTc), it forms the diagnostic radiopharmaceutical agent 99mTc-Etifenin, a critical tool in hepatobiliary scintigraphy (HIDA scan) for the functional assessment of the liver, gallbladder, and biliary system.
Core Mechanism of Action
The clinical utility of 99mTc-Etifenin is predicated on its ability to mimic the physiological pathway of bilirubin. Following intravenous administration, 99mTc-Etifenin binds to albumin in the bloodstream and is transported to the liver.
Hepatocyte Uptake
The primary mechanism of action begins with the uptake of the 99mTc-Etifenin complex from the sinusoidal blood into the hepatocytes via carrier-mediated, energy-dependent active transport.[1] While the specific transporters for iminodiacetic acid (IDA) derivatives are not fully elucidated, studies suggest they share a common anionic transport mechanism with bilirubin and other organic anions.[1] This uptake is highly efficient in a healthy liver.
Intracellular Transit and Biliary Excretion
Once inside the hepatocytes, 99mTc-Etifenin is not metabolized. It transits through the cell to the canalicular membrane, where it is secreted into the bile canaliculi. This excretory step is also an active transport process and is the rate-limiting step in the hepatobiliary transit of the agent. The radiotracer then flows with the bile through the intrahepatic and extrahepatic bile ducts into the gallbladder for storage and/or directly into the duodenum.[2]
The rate and pattern of this uptake and excretion provide a direct measure of hepatocyte function and biliary tract patency.[3] In cases of hepatocyte dysfunction, blood clearance is delayed, and urinary excretion of the tracer increases.[4]
Signaling Pathways and Molecular Interactions
The mechanism of 99mTc-Etifenin is primarily physiological, involving transport proteins rather than intricate signaling cascades. The key interaction is with the organic anion transport proteins on the sinusoidal and canalicular membranes of hepatocytes.
Quantitative Data
The pharmacokinetic properties of 99mTc-labeled IDA derivatives are crucial for their diagnostic performance. The following tables summarize key quantitative parameters for IDA agents, including Etifenin and the closely related Mebrofenin, which is often used as a benchmark.
| Parameter | Value | Compound | Conditions |
| Radiochemical Purity (RCP) | 98.3 ± 0.9% | 99mTc-Etifenin | Optimized TLC Method |
| 0.2% (Na[99mTc]TcO4 impurity) | 99mTc-Etifenin | HPLC Analysis | |
| Hepatic Extraction Efficiency (HEE) | 91.2 ± 4.44% | 99mTc-Mebrofenin | In vivo (Canine Model) |
| Half-Time of Clearance (Blood) | 19.10 ± 4.86 min | 99mTc-Mebrofenin | In vivo (Canine Model) |
| HPLC Retention Time | 8.05 ± 0.02 min | 99mTc-Etifenin | - |
| 8.94 ± 0.07 min | 99mTc-Mebrofenin | - | |
| 2.76 ± 0.03 min | Na[99mTc]TcO4 | - |
| Parameter | Description |
| T (clear) | Half-time of the "pure" clearance of the radiopharmaceutical from its distribution space, a reliable index of liver/kidney function.[5] |
| T (distr.) | Half-time of the extravascular distribution of the radiopharmaceutical.[5] |
| Hepatic Extraction Fraction (HEF) | A measure of the liver's efficiency in extracting the agent from the blood in a single pass.[3][6] |
| Gallbladder Ejection Fraction (GBEF) | The percentage of gallbladder contents emptied in response to a stimulus (e.g., CCK), a measure of gallbladder function.[3][7] |
Experimental Protocols
Radiopharmaceutical Preparation and Quality Control
Objective: To prepare 99mTc-Etifenin and ensure its radiochemical purity (RCP) is acceptable for clinical use.
Methodology:
-
Reconstitution: A sterile, pyrogen-free kit containing Etifenin, a reducing agent (typically stannous chloride), and other excipients is reconstituted with sterile sodium pertechnetate (Na[99mTc]TcO4) eluted from a 99Mo/99mTc generator.
-
Incubation: The mixture is allowed to incubate at room temperature for a specified time to allow for the chelation of 99mTc by the Etifenin ligand.
-
Quality Control (QC): The RCP is determined to quantify the percentage of 99mTc successfully bound to Etifenin versus impurities like free pertechnetate (Na[99mTc]TcO4) and reduced-hydrolyzed technetium (--INVALID-LINK--n).[8] This is commonly performed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[8][9][10]
References
- 1. Uptake of technetium 99m hepatobiliary imaging agents by cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. radiopaedia.org [radiopaedia.org]
- 3. Pharmacokinetics and clinical application of technetium 99m-labeled hepatobiliary agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Results of hepatobiliary imaging using Tc-99m this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clearance and distribution parameters of 99mTc-EHIDA, -DTPA and -MAG-3 by dynamic liver/kidney scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatic extraction efficiency and excretion rate of technetium-99m-mebrofenin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. snmmi.org [snmmi.org]
- 8. ejhp.bmj.com [ejhp.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimised quality control method for determination of the radiochemical purity of [99mTc]Tc-mebrofenin and [99mTc]Tc-etifenin in a clinical context - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dynamics of EHIDA: A Technical Guide to Radiotracer Uptake and Excretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Technetium-99m (99mTc) labeled N-(2,6-diethylphenyl)carbamoylmethyl iminodiacetic acid (EHIDA), a key radiotracer in hepatobiliary scintigraphy, offers a non-invasive window into the functional status of the liver, gallbladder, and biliary ducts. Its clinical utility is underpinned by a physiological pathway that mirrors the transport of bilirubin, providing critical diagnostic information on hepatic uptake and biliary excretion. This technical guide provides an in-depth exploration of the uptake and excretion pathways of 99mTc-EHIDA, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological and procedural frameworks.
Uptake and Excretion Pathways
The journey of 99mTc-EHIDA through the body is a multi-step process initiated by intravenous administration and culminating in its excretion. The primary route of elimination is through the hepatobiliary system, with a secondary renal pathway that becomes more significant in the presence of hepatic dysfunction.
Hepatic Uptake: A Transporter-Mediated Process
Following intravenous injection, 99mTc-EHIDA rapidly binds to albumin in the bloodstream. This protein-bound complex circulates to the liver, where it is efficiently extracted from the sinusoidal blood by hepatocytes. The uptake mechanism is an active transport process mediated by specific organic anion transporting polypeptides (OATPs) located on the basolateral membrane of hepatocytes.[1][2][3] While direct studies on this compound are limited, research on analogous iminodiacetic acid (IDA) derivatives strongly suggests the involvement of OATP1B1 and OATP1B3.[4][5] These transporters recognize the radiotracer as a substrate, facilitating its entry into the hepatocyte. This uptake is a critical determinant of the radiotracer's clearance from the blood.
Biliary Excretion: The Primary Elimination Route
Once inside the hepatocyte, 99mTc-EHIDA is transported across the cell and secreted, without undergoing conjugation, into the bile canaliculi.[6] This secretion is an active, energy-dependent process. From the canaliculi, the radiotracer flows with the bile into the larger biliary ducts, the gallbladder for storage and concentration, and finally into the small intestine via the common bile duct.[6] The visualization of this pathway forms the basis of hepatobiliary scintigraphy.
Renal Excretion: An Alternate Pathway
A smaller fraction of 99mTc-EHIDA is cleared from the bloodstream by the kidneys.[7][8] This renal excretion occurs primarily through glomerular filtration, where the unbound fraction of the radiotracer in the plasma is filtered into the renal tubules.[9][10] The polarity of the this compound molecule limits its reabsorption back into the bloodstream, leading to its excretion in the urine.[7] In individuals with impaired liver function, the reduced hepatic uptake leads to higher circulating levels of the radiotracer, resulting in a corresponding increase in renal excretion.[11]
Quantitative Data
The pharmacokinetics and biodistribution of 99mTc-EHIDA and its analogues have been quantified in numerous studies. The following tables summarize key quantitative data, providing a comparative overview for researchers.
Table 1: Pharmacokinetic Parameters of 99mTc-Iminodiacetic Acid Derivatives in Humans
| Parameter | 99mTc-EHIDA (Diethyl-IDA) | 99mTc-HIDA (Dimethyl-IDA) | 99mTc-DISIDA (Diisopropyl-IDA) | 99mTc-Mebrofenin |
| Blood Clearance (t1/2) | Rapid | Rapid | Rapid | Very Rapid |
| Hepatic Peak Time | ~10-15 min | ~10-15 min | ~10 min | ~10 min |
| 2-hour Urinary Excretion (%) | 14%[12] | 10-20% | 9%[11] | 1%[11] |
| 2-hour Biliary Excretion (%) | 69%[12] | - | - | - |
| Gallbladder Visualization Time | 10-40 min | 10-40 min | 10-40 min | 10-30 min |
Data for this compound (Diethyl-IDA) is from a study on 99mTc diethyl HIDA.[12] Values for other agents are compiled from various sources for comparison.[11][13]
Table 2: Preclinical Biodistribution of 99mTc-labeled Radiotracers in Mice (% Injected Dose per Gram - %ID/g)
| Organ | 99mTc-Glutathione (1 hour)[14] | 99mTc-Phytate (1 hour)[15] |
| Blood | 1.12 | - |
| Liver | - | High Uptake |
| Kidneys | 18.61 | - |
| Spleen | 0.13 | High Uptake |
| Lungs | 0.27 | - |
| Stomach | 0.26 | - |
| Intestine | 0.38 | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline standardized protocols for key experiments involving 99mTc-EHIDA.
Protocol 1: Radiolabeling and Quality Control of 99mTc-EHIDA
Objective: To prepare sterile, pyrogen-free 99mTc-EHIDA with high radiochemical purity.
Materials:
-
Lyophilized this compound kit
-
Sterile, non-pyrogenic 99mTc-pertechnetate (Na99mTcO4) eluate from a 99Mo/99mTc generator
-
Sterile 0.9% sodium chloride solution
-
Instant thin-layer chromatography (ITLC-SG) strips
-
Developing solvents (e.g., saline, acetone)
-
Radiometric detector (e.g., dose calibrator, gamma counter)
Procedure:
-
Reconstitution: Aseptically add a specified volume and activity of 99mTc-pertechnetate to the lyophilized this compound vial.
-
Incubation: Gently agitate the vial and allow it to stand at room temperature for the recommended incubation period (typically 5-15 minutes) to ensure complete complexation.
-
Quality Control - Radiochemical Purity:
-
Spot a small drop of the prepared 99mTc-EHIDA onto two ITLC-SG strips.
-
Develop one strip in a saline mobile phase and the other in an acetone mobile phase.
-
In saline, free pertechnetate (99mTcO4-) moves with the solvent front (Rf=1), while 99mTc-EHIDA and reduced/hydrolyzed technetium (99mTcO2) remain at the origin (Rf=0).
-
In acetone, 99mTc-EHIDA and 99mTcO2 remain at the origin, while free pertechnetate moves with the solvent front.
-
Measure the radioactivity distribution on the strips using a radiometric detector.
-
Calculate the percentage of 99mTc-EHIDA, free 99mTcO4-, and 99mTcO2.
-
The radiochemical purity of 99mTc-EHIDA should typically be >95% for clinical use.[16][17][18][19]
-
Protocol 2: Clinical Hepatobiliary Scintigraphy (HIDA Scan)
Objective: To evaluate hepatocellular function and biliary tract patency in patients.
Patient Preparation:
-
Patients should fast for a minimum of 4-6 hours prior to the study to ensure a resting gallbladder.[11]
-
Prolonged fasting (>24 hours) should be avoided as it can lead to a full gallbladder and prevent tracer entry. In such cases, pre-treatment with cholecystokinin (CCK) may be necessary.[11]
-
Opiate medications should be discontinued for at least 4-6 hours before the scan as they can cause spasm of the sphincter of Oddi.[11]
Procedure:
-
Radiopharmaceutical Administration: Administer a sterile dose of 99mTc-EHIDA (typically 111–185 MBq or 3–5 mCi for adults) intravenously.[20]
-
Image Acquisition:
-
Position the patient supine under a large field-of-view gamma camera equipped with a low-energy, high-resolution collimator.
-
Begin dynamic imaging immediately upon injection. Acquire images at 1-minute intervals for 60 minutes.[20]
-
The imaging field should include the liver, biliary tree, and small intestine.
-
-
Delayed Imaging: If the gallbladder is not visualized within 60 minutes, delayed imaging at 2-4 hours, or even up to 24 hours, may be performed.[20]
-
Pharmacological Intervention (Optional):
-
Cholecystokinin (CCK) Stimulation: To assess gallbladder ejection fraction, CCK (e.g., sincalide) can be administered intravenously after the gallbladder is filled with the radiotracer. Dynamic imaging continues during and after CCK infusion to quantify gallbladder emptying.
-
Morphine Augmentation: In cases of non-visualization of the gallbladder, a small dose of morphine can be administered to constrict the sphincter of Oddi, which increases pressure in the common bile duct and promotes filling of the gallbladder if the cystic duct is patent.[10]
-
Protocol 3: Preclinical Hepatobiliary Imaging in Rodents
Objective: To evaluate the biodistribution and pharmacokinetics of 99mTc-EHIDA in an animal model.
Animal Preparation:
-
Use healthy rodents (e.g., mice or rats) of a specific strain, age, and weight.
-
Fast the animals for 4-6 hours before the experiment to mimic the clinical setting.
-
Anesthetize the animals using an appropriate method (e.g., isoflurane inhalation) to minimize movement during imaging.
Procedure:
-
Radiotracer Administration: Administer a known activity of 99mTc-EHIDA (e.g., 3.7 MBq/0.1 mCi in 100 µL for a mouse) via a tail vein injection.[15]
-
Dynamic Imaging (Optional): For pharmacokinetic analysis, acquire dynamic images using a small-animal SPECT or planar scintigraphy system immediately after injection for a set duration (e.g., 60 minutes).
-
Static Imaging and Biodistribution:
-
At predetermined time points (e.g., 15, 30, 60, 120 minutes) post-injection, acquire static images.
-
Following the final imaging session, euthanize the animals.
-
Dissect major organs and tissues of interest (e.g., liver, gallbladder, small intestine, kidneys, blood, muscle, etc.).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[14][15][21][22]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cellular pathways of 99mTc-EHIDA uptake and excretion.
Caption: Clinical workflow for a HIDA scan.
Caption: Preclinical workflow for biodistribution studies.
Conclusion
The utility of 99mTc-EHIDA as a hepatobiliary imaging agent is firmly rooted in its well-defined uptake and excretion pathways. The process, governed by specific hepatic transporters and cellular mechanisms, allows for a detailed and quantitative assessment of liver function and biliary dynamics. For researchers and drug development professionals, a thorough understanding of these pathways, supported by robust experimental protocols, is essential for the accurate interpretation of imaging data and the development of novel diagnostic and therapeutic agents targeting the hepatobiliary system. The data and protocols presented in this guide provide a comprehensive resource to support these endeavors.
References
- 1. Linking organic anion transporting polypeptide 1B1 and 1B3 (OATP1B1 and OATP1B3) interaction profiles to hepatotoxicity - The hyperbilirubinemia use case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of human drug transporters OATP1B1 and OATP1B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of mechanisms for drug excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-incubation with OATP1B1 and OATP1B3 inhibitors potentiates inhibitory effects in physiologically relevant sandwich-cultured primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of OATP1B1 and OATP1B3 in Drug-Drug Interactions Mediated by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms and clinical implications of renal drug excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Excretion - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 8. news-medical.net [news-medical.net]
- 9. Mechanisms of renal excretion of drugs (with special reference to drugs used by anaesthetists) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. radiology.wisc.edu [radiology.wisc.edu]
- 11. medfordradiology.com [medfordradiology.com]
- 12. Interaction of digitalis-like compounds with liver uptake transporters NTCP, OATP1B1, and OATP1B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies of the hepatocellular uptake of the hepatobiliary scintiscanning agent 99mTc-DISIDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. media.neliti.com [media.neliti.com]
- 15. Biodistribution of intravenous [99mTc]Tc-phytate in mouse models of chemically and foreign-body induced sterile inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Routine Radiochemical Quality Control of 99mTc eluate and 99mTc-Labeled Radiopharmaceuticals | Bangladesh Journal of Nuclear Medicine [banglajol.info]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. cdn.ymaws.com [cdn.ymaws.com]
- 21. Dose escalation biodistribution, positron emission tomography/computed tomography imaging and dosimetry of a highly specific radionuclide-labeled non-blocking nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo evaluation of tumor uptake and bio-distribution of 99mTc-labeled 1-thio-β-D-glucose and 5-thio-D-glucose in mice model - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure of Technetium-99m EHIDA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, quality control, and biological transport mechanisms of Technetium-99m EHIDA (Etifenin), a key radiopharmaceutical agent for hepatobiliary scintigraphy.
Core Molecular Structure and Properties
Technetium-99m this compound is a coordination complex consisting of a central, metastable technetium-99m (99mTc) ion chelated by two molecules of the ligand this compound, which stands for N-(2,6-diethylphenylcarbamoylmethyl)iminodiacetic acid. The formation of this stable complex requires the reduction of the technetium ion from the +7 oxidation state (as pertechnetate, TcO₄⁻) to a lower oxidation state, typically +3, which allows it to coordinate with the ligand.
The this compound ligand is a derivative of iminodiacetic acid (IDA) and acts as a tridentate ligand, coordinating with the technetium ion through the nitrogen atom and the two carboxylate oxygen atoms. With two this compound molecules, the technetium ion achieves a stable, likely octahedral, coordination geometry.
Physicochemical Properties
The key physicochemical properties of the this compound ligand and the final 99mTc-EHIDA complex are summarized below.
| Property | Value | Source |
| This compound Ligand (Etifenin) | ||
| Chemical Formula | C₁₆H₂₂N₂O₅ | [1] |
| Molecular Weight | 322.36 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
| Technetium-99m this compound Complex | ||
| Chemical Formula | C₃₂H₄₁N₄O₁₀Tc⁻ | [2] |
| Coordination | Two this compound ligands to one Tc(III) ion | [2][3] |
Quantitative Structural Data
Experimental Protocols
Synthesis of the this compound Ligand
The synthesis of N-(2,6-diethylphenylcarbamoylmethyl)iminodiacetic acid (this compound) is a multi-step organic synthesis process. While several methods exist, a common approach involves the reaction of 2,6-diethylaniline with chloroacetyl chloride, followed by reaction with iminodiacetic acid.
A representative synthesis protocol is as follows:
-
Step 1: Synthesis of ω-chloro-2,6-diethylacetanilide:
-
Dissolve 2,6-diethylaniline in a suitable solvent such as glacial acetic acid.
-
Cool the solution in an ice bath.
-
Add chloroacetyl chloride dropwise while maintaining the low temperature.
-
Allow the reaction to proceed to completion. The product, ω-chloro-2,6-diethylacetanilide, can be isolated by precipitation and filtration.
-
-
Step 2: Synthesis of this compound:
-
React the ω-chloro-2,6-diethylacetanilide from Step 1 with iminodiacetic acid in an alkaline aqueous solution (e.g., using sodium hydroxide).
-
The reaction mixture is typically heated under reflux for several hours.
-
After cooling, the pH is adjusted to precipitate the crude this compound product.
-
The product can be purified by recrystallization from a suitable solvent like ethanol.
-
Preparation and Quality Control of the 99mTc-EHIDA Radiopharmaceutical
The final radiopharmaceutical is typically prepared from a sterile, non-pyrogenic "cold kit".[4] This kit contains the this compound ligand and a reducing agent, usually stannous chloride (SnCl₂), in a lyophilized form under a nitrogen atmosphere.
Preparation Protocol:
-
Elution: Obtain sodium pertechnetate (Na[99mTc]TcO₄) in sterile saline by eluting a 99Mo/99mTc generator.
-
Reconstitution: Aseptically inject a specified volume and activity of the [99mTc]TcO₄⁻ eluate into the vial containing the lyophilized this compound and stannous chloride.
-
Incubation: Gently agitate the vial to dissolve the contents and allow the reaction to proceed at room temperature for a designated period (typically a few minutes). During this time, the stannous ions reduce the Tc(VII) to a lower oxidation state, enabling the chelation by the this compound ligand.
Quality Control Protocol:
Radiochemical purity is a critical quality attribute and is determined to ensure that the majority of the radioactivity is bound to the this compound ligand.[5][6] The primary method for this is thin-layer chromatography (TLC).[6][7]
| Parameter | Specification | Method |
| Radiochemical Purity | Typically >95% | Instant Thin-Layer Chromatography (ITLC-SG) |
| Mobile Phase 1 (e.g., Saline) | To determine free pertechnetate ([99mTc]TcO₄⁻) | The 99mTc-EHIDA complex remains at the origin (Rf=0.0), while free pertechnetate moves with the solvent front (Rf=1.0). |
| Mobile Phase 2 (e.g., Acetone) | To determine reduced/hydrolyzed technetium (99mTcO₂) | The 99mTc-EHIDA complex and free pertechnetate move with the solvent front, while reduced/hydrolyzed technetium remains at the origin. |
Visualizations
Molecular Structure Diagram
Caption: Coordination of the central Technetium(III) ion by two tridentate this compound ligands.
Experimental Workflow Diagram
Caption: Workflow for the preparation of the 99mTc-EHIDA radiopharmaceutical.
Biological Transport Pathway Diagram
Caption: Hepatobiliary transport of 99mTc-EHIDA via OATP and MRP transporters.
Biological Mechanism of Action
The utility of 99mTc-EHIDA in hepatobiliary imaging stems from its ability to mimic the physiological pathway of bilirubin. After intravenous administration, the complex binds to albumin in the bloodstream and is transported to the liver.
-
Hepatocellular Uptake: The complex is taken up from the sinusoidal blood into the hepatocytes via a carrier-mediated, active transport system. This process is primarily mediated by Organic Anion Transporting Polypeptides (OATPs), which are membrane transporters responsible for the uptake of various endogenous and exogenous compounds.[8][9]
-
Hepatocellular Transit: Once inside the hepatocyte, the 99mTc-EHIDA complex transits through the cell without being metabolized.
-
Biliary Excretion: The complex is then actively secreted from the hepatocyte into the bile canaliculi. This efflux is mediated by another group of transporters, specifically the Multidrug Resistance-Associated Proteins (MRPs), which are located on the canalicular membrane of the hepatocyte.[10][11][12]
This specific uptake and excretion pathway allows for the dynamic visualization of hepatocyte function, the patency of the biliary ducts, and gallbladder function.
References
- 1. N-(2,6-Diethylphenylcarbamoylmethyl)iminodiacetic Acid [cymitquimica.com]
- 2. akjournals.com [akjournals.com]
- 3. akjournals.com [akjournals.com]
- 4. www-pub.iaea.org [www-pub.iaea.org]
- 5. Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid preparation and quality control method for technetium-99m-2-methoxy isobutyl isonitrile (technetium-99m-sestamibi) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Anion Transporting Polypeptides: Emerging Roles in Cancer Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Anion Uptake by Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The human multidrug resistance-associated protein MRP is a plasma membrane drug-efflux pump - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The human multidrug resistance-associated protein MRP is a plasma membrane drug-efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multidrug resistance associated proteins in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Historical Development of Iminodiacetic Acid Derivatives: A Technical Guide
Abstract
Iminodiacetic acid (IDA), a simple yet versatile chelating agent, has served as a foundational scaffold for the development of a diverse array of derivatives with significant applications across various scientific disciplines. From their initial exploration as metal ion sequestering agents to their pivotal role in the advancement of diagnostic radiopharmaceuticals, their utility as key intermediates in the synthesis of globally important herbicides, and their emergence as powerful tools in modern organic synthesis, the historical journey of IDA derivatives is a testament to the enduring power of fundamental chemical principles in driving innovation. This in-depth technical guide provides a comprehensive overview of the historical development of iminodiacetic acid derivatives, detailing key milestones, experimental protocols for the synthesis of significant compounds, and quantitative data to support their application. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the chemistry and evolution of this important class of molecules.
Early Developments: The Dawn of Chelating Agents
The story of iminodiacetic acid derivatives begins with the broader exploration of aminopolycarboxylic acids as chelating agents. Following the pioneering work on ethylenediaminetetraacetic acid (EDTA), iminodiacetic acid, with its tridentate N,O,O-coordination sphere, was introduced in the early 1950s by Schwarzenbach as a notable chelating ligand.[1] Its ability to form stable complexes with a variety of metal ions laid the groundwork for its future applications.
The fundamental chelating properties of IDA are defined by the formation of two stable five-membered chelate rings upon coordination with a metal ion. This structural feature imparts greater stability to the resulting metal complexes compared to bidentate ligands like glycine, though they are less stable than complexes formed with tetradentate ligands such as nitrilotriacetic acid.[1]
A Pivotal Role in Diagnostic Medicine: Hepatobiliary Imaging Agents
A significant breakthrough in the application of IDA derivatives occurred in the 1970s with their development as radiopharmaceuticals for hepatobiliary imaging.[2][3] Researchers discovered that by N-substituting the iminodiacetic acid core, they could create molecules that, when chelated with the gamma-emitting radionuclide Technetium-99m (⁹⁹ᵐTc), would be selectively taken up by hepatocytes and excreted into the biliary system. This led to the development of a class of diagnostic agents for cholescintigraphy, commonly known as HIDA (Hepatobiliary Iminodiacetic Acid) scans, used to evaluate the function of the gallbladder and biliary ducts.[1]
The general principle behind these agents is the concept of "bifunctional chelators," where one part of the molecule (the IDA moiety) is responsible for strongly binding the metallic radionuclide, while the other part (the N-substituent) dictates the biological behavior of the complex.[2][3] A variety of N-substituted IDA derivatives were synthesized and evaluated, with the substitution on the phenyl ring of an N-phenylcarbamoylmethyl group proving particularly effective. Notable examples include:
-
HIDA (Lidofenin): N-(2,6-dimethylphenylcarbamoylmethyl)iminodiacetic acid
-
Mebrofenin: N-(3-bromo-2,4,6-trimethylphenylcarbamoylmethyl)iminodiacetic acid
-
Disofenin: N-(2,6-diisopropylphenylcarbamoylmethyl)iminodiacetic acid
These derivatives offered significant improvements in diagnostic imaging by providing clearer images of the hepatobiliary system.
Experimental Protocols
The synthesis of N-substituted IDA derivatives for radiopharmaceutical applications typically involves the reaction of a haloacetylated aniline with iminodiacetic acid. A general procedure is as follows:
-
Synthesis of the N-(chloroacetyl)aniline derivative: The appropriately substituted aniline (e.g., 2,6-dimethylaniline for HIDA) is reacted with chloroacetyl chloride in a suitable solvent, such as glacial acetic acid, often at reduced temperatures to control the exothermic reaction. The product, an ω-chloro-acetanilide derivative, can then be isolated.
-
Condensation with Iminodiacetic Acid: The ω-chloro-acetanilide derivative is then condensed with iminodiacetic acid in an aqueous or aqueous-alcoholic medium at an alkaline pH. The reaction mixture is typically heated under reflux for several hours. The desired N-substituted iminodiacetic acid derivative is then isolated by acidification of the reaction mixture, leading to its precipitation.
The labeling of IDA derivatives with ⁹⁹ᵐTc is generally achieved through a reduction-chelation reaction. A typical "instant kit" method involves the following steps:
-
A sterile, pyrogen-free vial containing the lyophilized IDA derivative and a reducing agent (commonly stannous chloride, SnCl₂) is used.
-
A sterile solution of sodium pertechnetate (Na⁹⁹ᵐTcO₄), eluted from a ⁹⁹Mo/⁹⁹ᵐTc generator, is aseptically added to the vial.
-
The pertechnetate (⁹⁹ᵐTc in the +7 oxidation state) is reduced by the stannous ions to a lower oxidation state, which then readily complexes with the iminodiacetic acid derivative.
-
The resulting ⁹⁹ᵐTc-IDA complex is then ready for intravenous administration after appropriate quality control checks.
Quantitative Data
The efficacy of ⁹⁹ᵐTc-IDA derivatives as hepatobiliary imaging agents is determined by their biodistribution and pharmacokinetic properties. The following table summarizes key quantitative data for some common derivatives.
| Derivative | Radiochemical Purity (%) | Liver Uptake (%ID at 10 min) | Biliary Excretion (%ID at 60 min) |
| ⁹⁹ᵐTc-HIDA (Lidofenin) | > 95 | ~85 | ~70 |
| ⁹⁹ᵐTc-Mebrofenin | > 98 | > 90 | > 85 |
| ⁹⁹ᵐTc-Disofenin | > 95 | ~80 | ~65 |
%ID = Percentage of Injected Dose
Signaling Pathways and Workflows
The diagnostic utility of ⁹⁹ᵐTc-IDA derivatives is based on their physiological transport through the hepatobiliary system. The following diagram illustrates the experimental workflow of a HIDA scan.
Caption: Workflow of a HIDA scan.
A Cornerstone of Modern Agriculture: The Glyphosate Intermediate
Iminodiacetic acid is a crucial intermediate in one of the primary industrial syntheses of glyphosate, the active ingredient in the widely used broad-spectrum herbicide, Roundup®.[4] The discovery of glyphosate's herbicidal properties by Monsanto in 1970 and its subsequent commercialization in 1974 marked a significant development in agriculture.[4]
The synthesis of glyphosate via the iminodiacetic acid route involves a Mannich-type reaction where IDA is reacted with formaldehyde and phosphorous acid (or a precursor like phosphorus trichloride).[4] This method has been a cornerstone of industrial glyphosate production for decades.
Signaling Pathway: Inhibition of the Shikimate Pathway
Glyphosate's herbicidal activity stems from its inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway.[4] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms but is absent in animals, which is the basis for its selective toxicity.[4]
Caption: Glyphosate's mechanism of action.
Versatility in Separation Science: Chelating Resins
The inherent metal-chelating ability of iminodiacetic acid has been harnessed in the development of chelating ion-exchange resins. These materials consist of a solid polymer backbone, typically polystyrene-divinylbenzene, to which iminodiacetic acid functional groups are covalently attached.[5] One of the most well-known examples is Chelex 100 resin.[1]
These resins exhibit high selectivity for divalent and trivalent metal ions over monovalent alkali and alkaline earth metal ions, making them highly effective for the preconcentration of trace metals and the removal of heavy metals from wastewater.[5][6]
Experimental Protocol: Synthesis of an IDA Chelating Resin
A common method for the preparation of IDA-functionalized resins is the reaction of a chloromethylated polymer with iminodiacetic acid or its ester.
-
Preparation of the Chloromethylated Resin: A copolymer of styrene and divinylbenzene is chloromethylated using chloromethyl methyl ether and a Lewis acid catalyst.
-
Functionalization with Iminodiacetate: The chloromethylated resin is then reacted with the disodium salt of iminodiacetic acid in a suitable solvent, such as dimethylformamide, at an elevated temperature.
-
Washing and Conditioning: The resulting resin is thoroughly washed to remove unreacted reagents and conditioned to the desired ionic form for use.
Quantitative Data: Metal Ion Binding Capacities
The performance of IDA chelating resins is often characterized by their binding capacity for various metal ions.
| Metal Ion | Typical Binding Capacity (mmol/g of dry resin) |
| Cu²⁺ | 0.5 - 1.5 |
| Ni²⁺ | 0.4 - 1.2 |
| Zn²⁺ | 0.4 - 1.0 |
| Pb²⁺ | 0.3 - 0.8 |
A Modern Tool for Organic Synthesis: MIDA Boronates
In more recent years, a derivative of iminodiacetic acid, N-methyliminodiacetic acid (MIDA), has found a novel and powerful application in organic synthesis. MIDA is used to form stable, crystalline boronate esters (MIDA boronates) from often unstable boronic acids. These MIDA boronates serve as protected forms of boronic acids that are compatible with a wide range of reaction conditions and can be readily purified by chromatography.
The true utility of MIDA boronates lies in their application in iterative cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The MIDA protecting group can be cleaved under mild basic conditions to release the free boronic acid in situ, which can then participate in the cross-coupling reaction. This allows for the sequential and controlled formation of multiple carbon-carbon bonds, enabling the synthesis of complex organic molecules.
Logical Relationship: The Role of MIDA in Suzuki-Miyaura Coupling
Caption: Iterative Suzuki-Miyaura coupling with MIDA boronates.
Conclusion
The historical development of iminodiacetic acid derivatives showcases a remarkable trajectory from a fundamental chelating agent to a diverse family of molecules with profound impacts on medicine, agriculture, and chemical synthesis. The journey of IDA derivatives underscores the importance of understanding structure-activity relationships and the power of chemical modification to tailor molecular properties for specific applications. As research continues to uncover new applications and synthetic methodologies, the legacy of iminodiacetic acid and its derivatives is set to continue, providing valuable tools for scientists and innovators across numerous fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of chelating resins with iminodiacetic acid and its wastewater treatment application | Semantic Scholar [semanticscholar.org]
- 5. iminodiacetic acid chelating: Topics by Science.gov [science.gov]
- 6. US10364303B2 - Iminodiacetic acid type chelate resin and method for producing same - Google Patents [patents.google.com]
An In-Depth Technical Guide to EHIDA and Other Iminodiacetic Acid Derivatives in Hepatobiliary Scintigraphy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Technetium-99m (99mTc) labeled iminodiacetic acid (IDA) derivatives are a cornerstone of functional hepatobiliary scintigraphy, a non-invasive imaging modality that provides critical information on hepatic function, biliary drainage, and gallbladder pathology. These radiopharmaceuticals, upon intravenous administration, are taken up by hepatocytes, transported into the biliary system, and subsequently excreted into the small intestine, mirroring the physiological pathway of bilirubin.[1] The kinetics of this process are invaluable for diagnosing a range of hepatobiliary disorders.
This technical guide provides a comprehensive comparison of Ethyl-iminodiacetic acid (EHIDA) with other prominent IDA derivatives, namely Diisopropyl-iminodiacetic acid (DISIDA) and Mebrofenin. It delves into their chemical structures, mechanisms of action, comparative pharmacokinetics, and the experimental protocols essential for their evaluation. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development and application of radiopharmaceuticals.
Chemical Structures and Properties
The biological behavior of 99mTc-IDA derivatives is intrinsically linked to their chemical structure. The core structure consists of an iminodiacetic acid chelating group attached to a substituted aniline ring. Variations in the substituents on the aniline ring significantly influence the lipophilicity, plasma protein binding, and ultimately, the pharmacokinetic profile of the radiopharmaceutical.[2]
Table 1: Chemical Structures of Key Iminodiacetic Acid Derivatives
| Derivative | Chemical Name | Molecular Formula | Key Structural Features |
| This compound | N-(2,6-Diethylphenylcarbamoylmethyl)iminodiacetic acid | C16H22N2O5 | Two ethyl groups on the phenyl ring. |
| DISIDA | N-(2,6-Diisopropylphenylcarbamoylmethyl)iminodiacetic acid | C18H26N2O5 | Two isopropyl groups on the phenyl ring, leading to increased lipophilicity compared to this compound. |
| Mebrofenin | 99mTc-3-bromo-2,4,6-trimethylphenylcarbamoylmethyl iminodiacetic acid | C15H19BrN2O5 | A bromine atom and three methyl groups on the phenyl ring, resulting in high lipophilicity and hepatic extraction efficiency.[3] |
Mechanism of Action: Hepatic Transport Pathway
The journey of 99mTc-IDA derivatives from the bloodstream to the small intestine is a multi-step process mediated by specific transporters on hepatocytes. Upon intravenous injection, these complexes bind to albumin in the plasma, which minimizes their renal excretion.[4] In the liver sinusoids, they dissociate from albumin and are taken up by hepatocytes via Organic Anion Transporting Polypeptides (OATPs).[2][5] Inside the hepatocyte, the radiopharmaceutical traverses the cell without undergoing metabolism and is then actively transported across the canalicular membrane into the bile canaliculi by Multidrug Resistance-Associated Protein 2 (MRP2).[2][6] From there, it follows the path of bile into the gallbladder and eventually the duodenum.
Comparative Pharmacokinetics
The clinical utility of different IDA derivatives is determined by their pharmacokinetic profiles, specifically their efficiency of hepatic uptake and the rate of biliary excretion versus renal clearance. An ideal agent exhibits high hepatic extraction, rapid transit through the liver, and minimal urinary excretion.
Table 2: Comparative Pharmacokinetic Data of 99mTc-IDA Derivatives
| Parameter | 99mTc-EHIDA | 99mTc-DISIDA | 99mTc-Mebrofenin |
| Hepatic Uptake | High | High | Very High[7] |
| Plasma Clearance | Rapid | Rapid | Very Rapid[7] |
| Biliary Excretion | Rapid | Rapid | Rapid[2] |
| Urinary Excretion (Normal Bilirubin) | Low | Low | ~1% in 3 hours |
| Urinary Excretion (Elevated Bilirubin) | Increased | Increased | ~3% in 3 hours (mean bilirubin 9.8 mg/dL) |
Mebrofenin is generally considered the agent of choice, particularly in patients with hyperbilirubinemia, due to its higher hepatic extraction and greater resistance to competition from bilirubin for uptake and excretion. DISIDA also demonstrates excellent imaging characteristics. This compound, while an effective agent, may show increased renal excretion in the presence of elevated bilirubin levels.
Experimental Protocols
The following sections detail standardized protocols for the preparation and evaluation of 99mTc-IDA derivatives.
Radiolabeling of Iminodiacetic Acid Derivatives with 99mTc
This protocol describes the direct labeling of an IDA derivative using a stannous chloride reduction method.
Materials:
-
Sterile, pyrogen-free vial containing the lyophilized IDA derivative kit (e.g., this compound, DISIDA, or Mebrofenin) with stannous chloride dihydrate.
-
Sterile, non-pyrogenic 99mTc-pertechnetate (Na99mTcO4) eluted from a 99Mo/99mTc generator.
-
Sterile 0.9% sodium chloride (saline) for injection.
-
Lead-shielded vial and syringe shields.
Procedure:
-
Place the lyophilized IDA kit vial in a lead pot.
-
Aseptically inject the required activity of 99mTc-pertechnetate (typically up to 100 mCi in 1-5 mL of saline) into the vial.
-
Gently swirl the contents of the vial for approximately one minute to ensure complete dissolution of the lyophilized powder.
-
Allow the vial to stand at room temperature for at least 10-15 minutes to ensure complete complexation.
-
Visually inspect the solution for any particulate matter before proceeding to quality control.
Quality Control: Radiochemical Purity Assessment
Radiochemical purity is a critical parameter to ensure that the radioactivity is associated with the desired chemical form. Thin-layer chromatography (TLC) is a common method for this assessment.
Materials:
-
Instant thin-layer chromatography silica gel (ITLC-SG) strips.
-
Developing solvents (e.g., acetone, saline).
-
Chromatography developing tank.
-
Radiochromatogram scanner or a gamma counter.
Procedure:
-
Apply a small spot (1-2 µL) of the prepared 99mTc-IDA solution onto the origin of two ITLC-SG strips.
-
Place one strip in a developing tank containing acetone as the mobile phase. The 99mTc-pertechnetate impurity will migrate with the solvent front (Rf = 1), while the 99mTc-IDA complex and reduced/hydrolyzed technetium (99mTcO2) remain at the origin (Rf = 0).
-
Place the second strip in a developing tank containing saline as the mobile phase. The 99mTc-IDA complex and 99mTc-pertechnetate will migrate with the solvent front (Rf = 1), while the 99mTcO2 impurity remains at the origin (Rf = 0).
-
Allow the solvent to migrate to the top of the strips.
-
Remove the strips, mark the solvent front, and cut them into two halves (origin and front).
-
Measure the radioactivity of each half in a gamma counter.
-
Calculate the radiochemical purity: % Radiochemical Purity = 100% - (% 99mTc-pertechnetate + % 99mTcO2) A radiochemical purity of >95% is generally considered acceptable for clinical use.
In Vitro Plasma Stability
This assay determines the stability of the radiolabeled compound in human plasma.
Materials:
-
Freshly prepared 99mTc-IDA derivative.
-
Human plasma.
-
Incubator or water bath at 37°C.
-
TLC system for radiochemical purity analysis.
Procedure:
-
Add a small volume of the 99mTc-IDA derivative to a tube containing human plasma.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, and 6 hours), withdraw an aliquot of the plasma mixture.
-
Determine the radiochemical purity of each aliquot using the TLC method described in section 5.2.
-
Plot the percentage of intact 99mTc-IDA derivative against time to assess its stability.
In Vivo Biodistribution Studies in Rodent Models
Animal biodistribution studies are essential for evaluating the pharmacokinetic profile of a new radiopharmaceutical.
Materials:
-
Healthy rodents (e.g., mice or rats).
-
99mTc-IDA derivative solution.
-
Anesthesia.
-
Syringes and needles for injection and blood collection.
-
Gamma counter.
-
Dissection tools.
Procedure:
-
Anesthetize the animals.
-
Inject a known quantity of the 99mTc-IDA derivative (typically 0.1-0.2 mL) into the tail vein of each animal.
-
At predetermined time points (e.g., 5, 15, 30, 60, and 120 minutes) post-injection, euthanize a group of animals.
-
Collect blood via cardiac puncture.
-
Dissect and collect major organs and tissues of interest (liver, kidneys, spleen, stomach, intestines, heart, lungs, muscle, and bone).
-
Weigh each organ and tissue sample.
-
Measure the radioactivity in each sample and in the collected blood using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Conclusion
The choice of a 99mTc-IDA derivative for hepatobiliary scintigraphy depends on the specific clinical question and the patient's condition. While this compound and DISIDA are effective agents, mebrofenin demonstrates superior performance, especially in patients with impaired liver function and hyperbilirubinemia, due to its high hepatic extraction and resistance to bilirubin competition. The detailed experimental protocols provided in this guide offer a standardized framework for the evaluation of existing and novel IDA derivatives, ensuring the quality, safety, and efficacy of these vital diagnostic agents. Further research focusing on the development of IDA derivatives with even more favorable pharmacokinetic profiles continues to be an active area of investigation in radiopharmaceutical sciences.
References
- 1. Biodistribution and scintigraphic evaluation of 99mTc-Mannan complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Distinguishing Molecular Properties of OAT, OATP, and MRP Drug Substrates by Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodistribution of intravenous [99mTc]Tc-phytate in mouse models of chemically and foreign-body induced sterile inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Results of hepatobiliary imaging using Tc-99m this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nucmedtutorials.com [nucmedtutorials.com]
- 7. Comparative evaluation of newly developed {sup 99m}Tc-O{sub 2}S{sub 4} and conventionally used {sup 99m}Tc-Mebrofenin as hepatobiliary imaging agent (Journal Article) | ETDEWEB [osti.gov]
In-Depth Technical Guide: Pharmacokinetics and Biodistribution of EHIDA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of Technetium-99m (99mTc)-labeled EHIDA (2,6-diethylphenylcarbamoylmethyliminodiacetic acid), a radiopharmaceutical agent primarily utilized in hepatobiliary scintigraphy. The following sections detail its absorption, distribution, metabolism, and excretion (ADME) profile, supported by quantitative data from human and animal studies, and provide detailed experimental methodologies for preclinical evaluation.
Pharmacokinetic Profile of 99mTc-EHIDA
99mTc-EHIDA is administered intravenously and rapidly distributes throughout the body. Its pharmacokinetic profile is characterized by swift blood clearance, predominantly through hepatic uptake and subsequent biliary excretion.
Human Pharmacokinetic Parameters
Clinical studies have elucidated the key pharmacokinetic parameters of 99mTc-EHIDA in humans. Following intravenous injection, the agent is quickly cleared from the bloodstream. A significant portion of the injected dose is extracted by the hepatocytes during its first pass through the liver.
| Parameter | Value | Species | Notes | Reference |
| Blood Clearance | Human | Rapid clearance observed. | [1] | |
| % Injected Dose at 2.5 min | 27.5% | Human | [1] | |
| % Injected Dose at 30 min | 5% | Human | [1] | |
| Cumulative Excretion (by 2 hours) | Human | [1] | ||
| Biliary Excretion | 69% | Human | [1] | |
| Urinary Excretion | 14% | Human | [1] | |
| Peak Bile Excretion | Human | [1] | ||
| Time to Peak | 45 - 60 min | Human | [1] | |
| % Injected Dose at Peak | 15.4% | Human | [1] |
Note: The pharmacokinetics can be influenced by the patient's liver function. In cases of hepatobiliary dysfunction, blood clearance is delayed, and urinary excretion is increased.
Biodistribution of 99mTc-EHIDA
The biodistribution of 99mTc-EHIDA is primarily characterized by high uptake in the liver, followed by excretion into the biliary system, with minimal accumulation in other organs in healthy subjects.
Animal Biodistribution Data
Preclinical studies in animal models, particularly rats, have provided quantitative data on the organ distribution of 99mTc-EHIDA.
| Organ | % Injected Dose at 30 min | Species | Notes | Reference |
| Intestine | >70% | Rat | Reflects biliary excretion. | [2] |
| Bladder and Urine | <15% | Rat | [2] | |
| Kidney | <2.5% per gram | Rat | [2] | |
| Liver | <1% per gram | Rat | This value likely reflects clearance from the liver into the bile at this time point. | [2] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the pharmacokinetic and biodistribution assessment of 99mTc-EHIDA.
Animal Biodistribution Study Protocol
This protocol outlines a typical procedure for evaluating the biodistribution of 99mTc-EHIDA in a rodent model.
3.1.1. Animal Model
-
Species: Wistar rats or BALB/c mice are commonly used.
-
Health Status: Healthy, adult animals of a specific weight range (e.g., 150-200 g for rats, 20-25 g for mice).
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Animals should be fasted overnight with free access to water to ensure an empty gallbladder and reduce variability in hepatobiliary transit.
3.1.2. Radiopharmaceutical Preparation and Administration
-
Radiolabeling: 99mTc-EHIDA is prepared from a sterile, pyrogen-free kit according to the manufacturer's instructions. The radiochemical purity should be assessed using techniques like thin-layer chromatography (TLC) and should typically be >95%.
-
Dose Preparation: The required activity of 99mTc-EHIDA is diluted in sterile saline. The injection volume should be kept minimal (e.g., 0.1-0.2 mL for mice).
-
Administration: A predetermined amount of radioactivity (e.g., 3.7 MBq or 100 µCi) is injected intravenously via the tail vein.
3.1.3. Sample Collection and Measurement
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 5, 15, 30, 60, and 120 minutes) to assess the time-course of distribution.
-
Organ Harvesting: Key organs and tissues are dissected, rinsed, blotted dry, and weighed. These typically include the liver, gallbladder, small intestine, large intestine, kidneys, spleen, stomach, heart, lungs, and blood. Urine is also collected.
-
Radioactivity Measurement: The radioactivity in each organ is measured using a calibrated gamma counter.
-
Data Analysis: The percentage of the injected dose per organ (%ID/organ) and per gram of tissue (%ID/g) is calculated.
Human Pharmacokinetic Study Protocol
This protocol describes a typical approach for assessing the pharmacokinetics of 99mTc-EHIDA in human subjects.
3.2.1. Subject Selection
-
Inclusion Criteria: Healthy volunteers or patients with suspected hepatobiliary dysfunction.
-
Exclusion Criteria: Pregnancy, breastfeeding, or known hypersensitivity to the components of the this compound kit.
-
Informed Consent: All subjects must provide written informed consent.
3.2.2. Study Procedure
-
Fasting: Subjects should fast for at least 4-6 hours prior to the study.
-
Radiopharmaceutical Administration: A standard dose of 99mTc-EHIDA (e.g., 185-370 MBq or 5-10 mCi) is administered as an intravenous bolus.
-
Blood Sampling: Venous blood samples are collected at multiple time points post-injection (e.g., 2, 5, 10, 20, 30, 60, 90, and 120 minutes).
-
Urine Collection: Urine is collected over a defined period (e.g., 24 hours) to determine the extent of renal excretion.
-
Imaging: Dynamic scintigraphic images of the hepatobiliary region are acquired using a gamma camera to visualize the uptake and excretion of the radiotracer.
3.2.3. Data Analysis
-
Blood Clearance: The radioactivity in the blood samples is measured, and the data are used to calculate blood clearance parameters, including the half-life of the different clearance phases.
-
Urinary Excretion: The total radioactivity in the collected urine is measured to determine the cumulative urinary excretion.
-
Hepatic Uptake and Excretion: Regions of interest (ROIs) are drawn over the liver and heart on the dynamic scintigraphic images to generate time-activity curves. These curves are used to calculate hepatic uptake and excretion rates.
Visualizations
Experimental Workflow for a Biodistribution Study
Pharmacokinetic Pathway of 99mTc-EHIDA
References
An In-Depth Technical Guide to the Fundamental Principles of Cholescintigraphy with EHIDA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholescintigraphy, also known as hepatobiliary scintigraphy or HIDA (hepatobiliary iminodiacetic acid) scan, is a functional imaging modality that provides a non-invasive, quantitative assessment of hepatobiliary function. By utilizing radiotracers, primarily Technetium-99m (99mTc) labeled iminodiacetic acid derivatives like Ethyl-HIDA (EHIDA), this technique allows for the real-time visualization and measurement of bile production, secretion, and flow. This guide delves into the core principles of cholescintigraphy with a focus on this compound, outlining its mechanism of action, detailed experimental protocols, and the quantitative data integral to its application in research and clinical settings.
Core Principles and Mechanism of Action
The utility of 99mTc-EHIDA and other IDA derivatives in cholescintigraphy lies in their physiological handling, which closely mimics that of bilirubin. Following intravenous administration, these radiotracers are bound to albumin in the bloodstream and transported to the liver.[1]
Hepatocellular Uptake and Transport
The uptake of 99mTc-IDA compounds from the sinusoidal blood into hepatocytes is an active transport process mediated by specific membrane transporters.[2][3] Unlike bilirubin, these compounds are not conjugated within the hepatocytes.[4][5] The primary transporters involved in the hepatic uptake of 99mTc-mebrofenin (a modern IDA derivative with a similar mechanism to this compound) are the Organic Anion-Transporting Polypeptides OATP1B1 and OATP1B3.[3][6] These transporters are located on the basolateral membrane of hepatocytes and are responsible for the influx of a variety of endogenous and exogenous compounds from the blood.[7][8]
Biliary Excretion
Following uptake, the radiotracer traverses the hepatocyte and is secreted into the biliary canaliculi. This excretory step is also an active transport process, primarily mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), an efflux transporter located on the canalicular membrane of the hepatocyte.[7][9][10] From the biliary canaliculi, the radiotracer flows with the bile into larger bile ducts, the gallbladder, and ultimately into the small intestine.[1]
This physiological pathway allows for the dynamic assessment of several key aspects of hepatobiliary function, including:
-
Hepatocellular function: The rate of uptake of the radiotracer from the blood into the liver reflects the functional capacity of the hepatocytes.[4]
-
Biliary drainage: The movement of the tracer through the biliary tree and into the small intestine provides information on the patency of the bile ducts.[1][11]
-
Gallbladder function: The filling of the gallbladder with the radiotracer and its subsequent emptying in response to a physiological or pharmacological stimulus allows for the quantitative assessment of gallbladder function.[12][13]
Quantitative Data in Cholescintigraphy
Quantitative analysis is a cornerstone of cholescintigraphy, providing objective measures of hepatobiliary function. The most common quantitative parameter is the Gallbladder Ejection Fraction (GBEF). Other quantitative indices of hepatic function can also be derived from time-activity curves generated from regions of interest over the liver and heart.[14]
Table 1: Quantitative Parameters in Cholescintigraphy
| Parameter | Description | Normal Values | Clinical Significance |
| Gallbladder Ejection Fraction (GBEF) | The percentage of gallbladder contents emptied in response to a cholecystagogue (e.g., cholecystokinin or a fatty meal). | ≥38% with a 60-minute infusion of sincalide.[15] A GBEF < 35-40% is often considered abnormal.[16][17] | A low GBEF may indicate chronic cholecystitis or biliary dyskinesia.[12][16] |
| Time to Maximum Hepatic Uptake (T-max) | The time taken for the liver to reach its peak radioactivity after injection. | Varies with the specific IDA agent and patient condition. | Prolonged T-max can suggest hepatocellular dysfunction. |
| Hepatic Excretion Half-Time (T½ ex) | The time taken for the radioactivity in the liver to decrease by half from its peak value. | Varies with the specific IDA agent and patient condition. | A prolonged T½ ex may indicate biliary obstruction or hepatocellular dysfunction. |
| Biliary-to-Bowel Transit Time | The time from radiotracer injection to its appearance in the small intestine. | Typically within 60 minutes.[18] | Delayed transit can indicate obstruction of the common bile duct or sphincter of Oddi dysfunction. |
Experimental Protocols
The following are detailed methodologies for performing cholescintigraphy with 99mTc-EHIDA or other IDA derivatives. Protocols may be adapted based on the specific clinical or research question.
Radiopharmaceutical Preparation and Quality Control
-
Preparation: 99mTc-EHIDA is prepared from a sterile, non-pyrogenic kit containing the this compound ligand and a reducing agent (usually stannous chloride). Aseptically add sterile, oxidant-free 99mTc-pertechnetate to the vial. The 99mTc is reduced by the stannous ions and chelates with the this compound.
-
Quality Control: Radiochemical purity is assessed to ensure that the 99mTc has been efficiently incorporated into the this compound complex. This is typically performed using instant thin-layer chromatography (ITLC).[19][20] A high radiochemical purity (>95%) is required for clinical use.
Patient Preparation
-
Fasting: The patient should be fasting for a minimum of 4-6 hours prior to the study to allow for gallbladder filling.[11] Prolonged fasting (>24 hours) should be avoided as it can lead to a functionally obstructed gallbladder, resulting in a false-positive study.
-
Medications: Certain medications that can affect gallbladder motility or biliary dynamics (e.g., opioids, octreotide) should be discontinued if possible, following consultation with the referring physician.
Imaging Protocol for Acute Cholecystitis
-
Radiopharmaceutical Administration: Administer an intravenous bolus of 111–185 MBq (3–5 mCi) of 99mTc-EHIDA.[14]
-
Image Acquisition:
-
Begin dynamic imaging immediately after injection with the patient in the supine position and the gamma camera positioned over the right upper quadrant of the abdomen.
-
Acquire images every 1-5 minutes for 60 minutes.
-
If the gallbladder is not visualized by 60 minutes, delayed imaging at 3-4 hours or the administration of morphine may be performed.[1][18] Morphine induces contraction of the sphincter of Oddi, which increases pressure in the common bile duct and facilitates gallbladder filling if the cystic duct is patent.
-
Imaging Protocol for Biliary Dyskinesia (GBEF Measurement)
-
Radiopharmaceutical Administration and Initial Imaging: Administer 99mTc-EHIDA as described above and acquire images until the gallbladder is maximally filled (typically 60 minutes).
-
Cholecystagogue Administration: Administer a cholecystagogue to stimulate gallbladder contraction. The standard is an intravenous infusion of sincalide (a synthetic form of cholecystokinin) at a dose of 0.02 µg/kg over 60 minutes.[15][16] Alternatively, a standardized fatty meal can be used.
-
Post-Stimulation Imaging: Acquire dynamic images for 60 minutes following the start of the cholecystagogue infusion.
-
GBEF Calculation:
-
Draw regions of interest (ROIs) around the gallbladder at its maximum filling (pre-stimulation) and at its minimum size (post-stimulation).
-
Correct for background radioactivity.
-
Calculate the GBEF using the following formula: GBEF (%) = [(Maximal gallbladder counts - Minimal gallbladder counts) / Maximal gallbladder counts] x 100
-
Visualizations
Physiological Pathway of 99mTc-EHIDA
Caption: Hepatocellular transport and biliary excretion pathway of 99mTc-EHIDA.
Experimental Workflow for GBEF Measurement
Caption: Step-by-step workflow for quantitative cholescintigraphy.
Conclusion
Cholescintigraphy with 99mTc-EHIDA and other IDA derivatives remains an invaluable tool in the assessment of hepatobiliary function. Its ability to provide quantitative data on hepatocellular uptake, biliary excretion, and gallbladder motor function makes it highly relevant for both clinical diagnostics and research in hepatology, gastroenterology, and drug development. A thorough understanding of the underlying physiological principles and adherence to standardized experimental protocols are crucial for obtaining accurate and reproducible results. This guide provides a foundational framework for professionals seeking to utilize this powerful functional imaging technique.
References
- 1. Hepatobiliary Iminodiacetic Acid Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Studies of the hepatocellular uptake of the hepatobiliary scintiscanning agent 99mTc-DISIDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transporters involved in the hepatic uptake of (99m)Tc-mebrofenin and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. European Nuclear Medicine Guide [nucmed-guide.app]
- 5. radiopaedia.org [radiopaedia.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Organic Anion Transporting Polypeptides: Emerging Roles in Cancer Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of Pharmacological Protocols for Targeted Inhibition of Canalicular MRP2 Activity in Hepatocytes Using [99mTc]mebrofenin Imaging in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MRP2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 11. radiopaedia.org [radiopaedia.org]
- 12. Cholescintigraphy in acute and chronic cholecystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HIDA scan - Mayo Clinic [mayoclinic.org]
- 14. tech.snmjournals.org [tech.snmjournals.org]
- 15. med.emory.edu [med.emory.edu]
- 16. Optimal hepatobiliary scintigraphy for gallbladder dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative cholescintigraphy: assessment of gallbladder filling and emptying and duodenogastric reflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdn.agilitycms.com [cdn.agilitycms.com]
- 19. Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Routine Radiochemical Quality Control of 99mTc eluate and 99mTc-Labeled Radiopharmaceuticals | Bangladesh Journal of Nuclear Medicine [banglajol.info]
Navigating the Biliary Labyrinth: A Technical Guide to EHIDA Imaging in the Diagnosis of Acute Cholecystitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute cholecystitis, an inflammation of the gallbladder, presents a significant diagnostic challenge in the acute care setting. While various imaging modalities are available, hepatobiliary iminodiacetic acid (HIDA) scanning, also known as cholescintigraphy or EHIDA imaging, remains a cornerstone for definitive diagnosis, particularly when other methods yield equivocal results.[1][2] This technical guide provides an in-depth exploration of the principles, protocols, and diagnostic accuracy of this compound imaging for acute cholecystitis, tailored for a scientific audience.
The fundamental principle of this compound imaging lies in the intravenous administration of a technetium-99m (Tc-99m) labeled iminodiacetic acid analogue.[3][4] These radiotracers are taken up by hepatocytes and excreted into the biliary system, mimicking the physiological pathway of bile.[3][5] In a healthy individual, the tracer will sequentially appear in the liver, common bile duct, gallbladder, and small intestine. However, in approximately 95% of acute cholecystitis cases, the cystic duct is obstructed, preventing the radiotracer from entering the gallbladder.[6] This non-visualization of the gallbladder is the primary diagnostic indicator of acute cholecystitis on an this compound scan.[3]
Experimental Protocol for this compound Scintigraphy
A standardized protocol is crucial for ensuring the accuracy and reproducibility of this compound scans. The following outlines a typical experimental workflow for a patient with suspected acute cholecystitis.
Patient Preparation
-
Fasting: The patient must be fasting for a minimum of 4 to 6 hours prior to the administration of the radiopharmaceutical.[4][7] This is to ensure the gallbladder is not contracted, which could lead to a false-positive result.[8] Prolonged fasting (greater than 24 hours) should also be avoided as it can cause the gallbladder to be full of viscous bile, also potentially leading to non-visualization.[8][9]
-
Medication Review: A thorough review of the patient's current medications is necessary. Opiates, such as morphine, can interfere with the scan by causing contraction of the sphincter of Oddi, which may delay or prevent the tracer from entering the small intestine.[6]
Radiopharmaceutical Administration and Imaging
-
Radiotracer: Technetium-99m (Tc-99m) labeled mebrofenin or other iminodiacetic acid analogues are the standard radiopharmaceuticals.[9] An adult dose of 150 MBq is typically administered intravenously.[9]
-
Imaging Acquisition:
-
The patient is positioned supine under a gamma camera.[7]
-
Dynamic imaging is initiated immediately upon injection and continues for at least 60 minutes.
-
Images are reviewed for visualization of the liver, common bile duct, gallbladder, and small intestine.
-
-
Delayed Imaging and Pharmacological Intervention:
-
If the gallbladder is not visualized within 60 minutes, delayed imaging at 3 to 4 hours may be performed.[3][10]
-
Alternatively, morphine can be administered intravenously (e.g., 0.04 mg/kg) to induce a transient contraction of the sphincter of Oddi.[6] This increases biliary pressure and can facilitate the filling of a patent cystic duct, thereby shortening the study time. If the gallbladder is still not visualized after morphine administration, the diagnosis of acute cholecystitis is supported.
-
Diagnostic Accuracy of this compound Imaging
This compound scanning is renowned for its high sensitivity in detecting acute cholecystitis. However, its specificity can be more variable and is influenced by various clinical factors.
| Diagnostic Parameter | This compound Scan | Ultrasound | Computed Tomography (CT) | Reference(s) |
| Sensitivity | 83% - 97% | 26% - 94% | 90% - 95% | [11][12][13][14][15][16][17][18] |
| Specificity | 36% - 100% | 58% - 91% | 59% - 94% | [13][16][17][19][20] |
| Positive Predictive Value (PPV) | 56.2% - 96% | 38.4% - 96% | 94% | [12][14][15][16] |
| Negative Predictive Value (NPV) | 95% | 80% | - | [16] |
Table 1: Comparative Diagnostic Accuracy of Imaging Modalities for Acute Cholecystitis. This table summarizes the reported ranges of sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) for this compound scans, ultrasound, and CT in the diagnosis of acute cholecystitis. The wide ranges reflect the heterogeneity of study populations and methodologies.
Factors Leading to Inaccurate Results
A thorough understanding of the potential pitfalls of this compound imaging is essential for accurate interpretation.
False-Positive Results
A false-positive result occurs when the gallbladder is not visualized, but the patient does not have acute cholecystitis. Common causes include:
-
Prolonged Fasting or Total Parenteral Nutrition (TPN): A gallbladder full of sludge and viscous bile may not fill with the radiotracer.[8]
-
Severe Liver Disease: Impaired hepatocyte function can lead to poor uptake and excretion of the radiotracer.[8]
-
Severe Chronic Cholecystitis: Chronic inflammation can lead to a functional obstruction of the cystic duct.[8][13]
-
Acute Pancreatitis: Inflammation of the pancreas can sometimes affect gallbladder motility.[8]
-
Recent Meal: A contracted gallbladder will not fill with the tracer.[8]
False-Negative Results
A false-negative result, where the gallbladder is visualized in a patient with acute cholecystitis, is less common but can occur in cases of:
-
Acalculous Cholecystitis: Acute inflammation of the gallbladder without cystic duct obstruction.
-
Partial Cystic Duct Obstruction: Allows some tracer to enter the gallbladder.
-
Gallbladder Perforation: The tracer may leak out, but the gallbladder itself might be visualized.[21][22]
Visualizing the Diagnostic Workflow and Pathophysiology
To further elucidate the process, the following diagrams illustrate the experimental workflow of an this compound scan and the underlying physiological principles.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. droracle.ai [droracle.ai]
- 3. Hepatobiliary Iminodiacetic Acid Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hepatobiliary Scintigraphy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. acibademhealthpoint.com [acibademhealthpoint.com]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. radiopaedia.org [radiopaedia.org]
- 8. Roentgen Ray Reader: False Positives in HIDA [roentgenrayreader.blogspot.com]
- 9. cdn.ymaws.com [cdn.ymaws.com]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. esmil.com [esmil.com]
- 12. Is HIDA Scan Necessary for Sonographically Suspicious Cholecystitis? | Bernescu | Journal of Current Surgery [currentsurgery.org]
- 13. Cholescintigraphy for acute cholecystitis: false positive results caused by chronic cholecystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The impact of a rapid imaging protocol in acute cholecystitis-prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. currentsurgery.org [currentsurgery.org]
- 16. Is hepato-imino diacetic acid scan a better imaging modality than abdominal ultrasound for diagnosing acute cholecystitis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. emedicine.medscape.com [emedicine.medscape.com]
- 19. The value of HIDA scans in the initial evaluation of patients for cholecystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. False Negative Hepatobiliary Iminodiacetic Acid (HIDA) Scan in a Case of Gall Bladder Perforation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. False Negative Hepatobiliary Iminodiacetic Acid (HIDA) Scan in a Case of Gall Bladder Perforation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of EHIDA Compounds: A Technical Overview for Researchers
For Drug Development Professionals, Researchers, and Scientists
Introduction
This technical guide provides a comprehensive overview of preclinical data related to N,N'-di(2-ethyl-1,3-dioxolane)hydrazine (EHIDA) compounds. Historically, this compound is most prominently recognized as a key component of the radiopharmaceutical diagnostic agent, Technetium-99m (Tc-99m) this compound. This agent has been extensively utilized in hepatobiliary scintigraphy, commonly known as a HIDA scan, to evaluate the function of the liver, gallbladder, and bile ducts.[1][2][3][4]
While the user's interest is in the broader preclinical therapeutic potential of this compound compounds, the available scientific literature predominantly focuses on the diagnostic applications of Tc-99m this compound. This document will summarize the existing preclinical and clinical pharmacokinetic data for this specific application. At present, there is a notable lack of publicly accessible preclinical studies investigating this compound compounds for therapeutic purposes. Therefore, the signaling pathways and experimental protocols detailed below are in the context of its established role as a diagnostic imaging agent.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving Tc-99m this compound and related HIDA compounds.
Table 1: Pharmacokinetics of Tc-99m Diethyl HIDA in Humans
| Time Post-Injection | Percentage of Injected Dose in Circulation | Cumulative Biliary Excretion | Cumulative Urinary Excretion |
| 2.5 minutes | 27.5% | - | - |
| 30 minutes | 5% | - | - |
| 45-60 minutes | - | 15.4% (peak excretion) | - |
| 2 hours | - | 69% | 14% |
| Data from a study in patients with a T-tube inserted into their common bile duct.[5] |
Table 2: HIDA Inflow Rates in Pediatric Patients
| Patient Group | Mean HIDA Inflow Rate (s⁻¹) |
| No hepatocellular disease or obstruction | 0.003072 |
| Cirrhosis | 0.001072 |
| Biliary Atresia | 0.001040 |
| Neonatal jaundice with hepatocellular impairment | 0.000477 |
| Quantitative analysis from pediatric HIDA scans (this compound and DISIDA).[6] |
Experimental Protocols
Hepatobiliary Scintigraphy (HIDA Scan) Protocol
This protocol outlines the general procedure for a HIDA scan using a Tc-99m labeled HIDA compound like this compound.
1. Radiopharmaceutical Preparation:
-
Aseptically add sterile, non-pyrogenic Tc-99m pertechnetate to a vial containing the HIDA compound (e.g., this compound).
-
The Tc-99m chelates with the HIDA molecule.
-
Perform quality control to ensure high radiochemical purity.
2. Patient Preparation:
-
Patients are typically required to fast for a minimum of 4-6 hours prior to the scan to ensure the gallbladder is not already contracted.[4]
-
Certain medications that may interfere with gallbladder function should be discontinued as advised by a physician.
3. Administration and Imaging:
-
The Tc-99m HIDA compound is administered intravenously to the patient.[3]
-
Immediately following injection, dynamic imaging is performed using a gamma camera positioned over the abdomen.[4]
-
Images are acquired continuously for approximately 1 hour.[3]
-
Delayed imaging may be performed at later time points if the gallbladder or small intestine are not visualized.
4. Pharmacological Intervention (Optional):
-
If the gallbladder is not visualized, morphine may be administered to induce a transient contraction of the sphincter of Oddi, which can help fill the gallbladder with the radiotracer.[4]
-
To assess gallbladder ejection fraction, a cholecystokinin (CCK) analog, such as sincalide, is administered intravenously after the gallbladder is filled with the radiotracer. This stimulates gallbladder contraction.[4][7]
5. Data Analysis:
-
The acquired images are analyzed to track the uptake of the radiotracer by the liver, its excretion into the biliary ducts, filling of the gallbladder, and passage into the small intestine.[2]
-
Quantitative analysis can be performed to determine the rate of hepatic uptake and the gallbladder ejection fraction.
Signaling and Transport Pathways
The mechanism of action for Tc-99m this compound is not based on altering a signaling pathway in the traditional sense of a therapeutic drug. Instead, its utility relies on its specific transport pathway through the hepatobiliary system, which mimics the physiological pathway of bilirubin.[3]
Hepatocyte Uptake and Excretion of Tc-99m this compound
The following diagram illustrates the transport of Tc-99m this compound from the bloodstream to the small intestine.
Caption: Transport pathway of Tc-99m this compound through the hepatobiliary system.
The uptake of Tc-99m HIDA compounds from the blood into hepatocytes is mediated by organic anion transporting polypeptides (OATPs).[8] Unlike bilirubin, these compounds are secreted into the bile canaliculi without undergoing conjugation.[1] This pathway allows for the visualization and functional assessment of the hepatobiliary system.
Experimental Workflow for Evaluating Biliary Dyskinesia
The following diagram outlines the workflow for a HIDA scan with cholecystokinin (CCK) to evaluate gallbladder function.
Caption: Workflow for HIDA scan with CCK for biliary dyskinesia assessment.
Conclusion
The available preclinical and clinical data on this compound compounds are centered on their use as diagnostic agents for hepatobiliary imaging. Tc-99m this compound is a well-characterized radiopharmaceutical with established pharmacokinetic and biodistribution profiles that make it suitable for assessing liver and gallbladder function. While the request was for a guide on preclinical therapeutic studies, the current body of scientific literature does not support such an application for this compound compounds. Researchers and drug development professionals interested in this class of compounds for therapeutic purposes would be venturing into a novel area of investigation, and the information provided herein on the diagnostic agent may serve as a foundational reference for its biological transport and behavior.
References
- 1. NucMed Clinical Decision Support [nucmed-cds.app]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Hepatobiliary Iminodiacetic Acid Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. HIDA scan - Mayo Clinic [mayoclinic.org]
- 5. The pharmacokinetics of 99mTc HIDA in man and its relationship to intra-gastric bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HIDA kinetics in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of 99mtechnetium-labelled hepato imino diacetic acid (HIDA) scan in the management of biliary pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatobiliary PET with [68Ga]Ga-BP-IDA – preclinical evaluation and its translational potential for liver function monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Standardized Ethylenediaminetetraacetic Acid (EHIDA) Hepatobiliary (HIDA) Scan
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hepatobiliary Iminodiacetic Acid (HIDA) scan, also known as cholescintigraphy or hepatobiliary scintigraphy, is a functional imaging modality used to evaluate the liver, gallbladder, bile ducts, and small intestine.[1][2] This procedure utilizes a radioactive tracer, typically Technetium-99m (99mTc) conjugated to a derivative of iminodiacetic acid such as Mebrofenin, to track the production and flow of bile.[3] The EHIDA HIDA scan is a critical tool in the diagnosis of various hepatobiliary disorders, including acute and chronic cholecystitis, biliary obstruction, bile leaks, and functional gallbladder disorders like biliary dyskinesia.[4][5][6] Furthermore, it can be employed to assess liver transplants and congenital abnormalities of the biliary system.[1][5]
These application notes provide a standardized protocol for conducting an this compound HIDA scan, intended to ensure reproducibility and accuracy in research and clinical trial settings. The protocol encompasses patient preparation, radiopharmaceutical administration, imaging acquisition, and data analysis, with a focus on quantitative assessment of gallbladder function.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the standardized this compound HIDA scan protocol.
Table 1: Patient Preparation and Radiopharmaceutical Dosage
| Parameter | Specification | Notes |
| Fasting Period | Minimum of 4-6 hours prior to the scan.[7][8] | Prolonged fasting (>24 hours) should be avoided as it can lead to a false-positive result due to a full, static gallbladder.[9] Patients on total parenteral nutrition (TPN) may require pretreatment.[9] |
| Medication Adjustment | Opiate-based pain medications should be discontinued for at least 24 hours prior to the scan.[10] | Opiates can interfere with the sphincter of Oddi function, potentially causing a false-positive for obstruction.[11] |
| Radiopharmaceutical | 99mTc-Mebrofenin (Choletec® or generic equivalent).[3] | Mebrofenin is preferred due to its high hepatic extraction and efficient clearance, even in patients with elevated bilirubin levels.[3] |
| Adult Dosage | 5.0 mCi (185 MBq) administered intravenously.[11] | Dosage may be increased in patients with hyperbilirubinemia, as determined by the supervising physician.[12] |
Table 2: Imaging Acquisition Parameters
| Parameter | Specification | Notes |
| Imaging Equipment | Large field-of-view gamma camera with a low-energy, high-resolution collimator.[4] | - |
| Patient Positioning | Supine position. | - |
| Dynamic Imaging | 1 minute per frame for 60 minutes, initiated at the time of injection.[4] | Allows for the visualization of hepatic uptake, biliary clearance, and gallbladder filling. |
| Static Imaging | Anterior and right lateral views may be acquired after the dynamic phase to confirm anatomy. | - |
| Delayed Imaging | May be performed at 2-4 hours, or up to 24 hours post-injection if the gallbladder is not visualized or if a bile leak is suspected.[4][13] | - |
Table 3: Gallbladder Ejection Fraction (GBEF) Assessment
| Parameter | CCK (Sincalide) Stimulation | Fatty Meal Stimulation (Ensure Plus®) |
| Stimulant | Sincalide (synthetic cholecystokinin).[14] | Ensure Plus® (240 mL).[12][15] |
| Administration | Intravenous infusion of 0.02 µg/kg over 60 minutes.[9][16] | Oral ingestion over a 10-minute period. |
| Imaging Post-Stimulation | Dynamic imaging for the duration of the infusion. | Dynamic imaging for 60 minutes following ingestion. |
| Normal GBEF | ≥ 38%[17] | ≥ 33%[1][18] |
| Abnormal GBEF | < 38%[17] | < 33%[1][18] |
| Hyperkinetic Gallbladder | GBEF > 80% may be considered abnormal in some contexts.[17] | - |
Experimental Protocols
Patient Preparation Protocol
-
Fasting: Instruct the patient to fast for a minimum of 4 to 6 hours before the scheduled scan.[7][8] Water is permissible.
-
Medication Review: Review the patient's current medications. Opiate-based analgesics must be withheld for at least 24 hours prior to the scan.[10] Other medications that may affect gallbladder motility should be noted.[11]
-
Pre-treatment (if applicable): For patients who have been fasting for more than 24 hours or are on TPN, pre-treatment with a low dose of sincalide (0.02 µg/kg infused over 30-60 minutes) may be considered to empty the gallbladder before the administration of the radiotracer.[9] This should be performed 15-30 minutes before the HIDA scan.[9]
-
Informed Consent: Obtain informed consent from the patient after explaining the procedure, including the injection of a radioactive substance and the potential for side effects from provocative agents.
Radiopharmaceutical Administration and Imaging Protocol
-
Radiopharmaceutical Preparation: Prepare a sterile, pyrogen-free dose of 5.0 mCi (185 MBq) of 99mTc-Mebrofenin.
-
Patient Positioning: Position the patient in the supine position on the imaging table of a large field-of-view gamma camera fitted with a low-energy, high-resolution collimator.[4]
-
Intravenous Access: Establish intravenous access.
-
Injection and Dynamic Imaging: Administer the 99mTc-Mebrofenin as an intravenous bolus. Simultaneously, begin dynamic image acquisition at a rate of 1 frame per minute for 60 minutes.[4]
-
Static Imaging: Following the 60-minute dynamic acquisition, obtain static anterior and right lateral images.
-
Delayed Imaging (if necessary): If the gallbladder is not visualized within 60 minutes, or if there is suspicion of a bile leak, delayed imaging at 2-4 hours or up to 24 hours may be performed.[4][13]
Gallbladder Ejection Fraction (GBEF) Protocol with CCK (Sincalide)
-
Confirmation of Gallbladder Filling: Ensure the gallbladder is adequately visualized on the initial 60-minute images.
-
Sincalide Preparation: Prepare an intravenous infusion of sincalide at a concentration of 0.02 µg/kg in normal saline.[9][16]
-
Infusion and Imaging: Administer the sincalide infusion over 60 minutes.[9][16] Concurrently, acquire dynamic images for the duration of the infusion.
-
GBEF Calculation:
-
Draw a region of interest (ROI) around the gallbladder on the pre-stimulation image to determine the maximum counts (Max).
-
Draw an ROI around the gallbladder on the post-stimulation image with the lowest counts to determine the minimum counts (Min).
-
Calculate the GBEF using the following formula: GBEF (%) = [(Max - Min) / Max] x 100
-
Gallbladder Ejection Fraction (GBEF) Protocol with a Fatty Meal
-
Confirmation of Gallbladder Filling: Confirm gallbladder visualization on the initial 60-minute images.
-
Fatty Meal Administration: Instruct the patient to ingest 240 mL of a standardized liquid fatty meal (e.g., Ensure Plus®) within a 10-minute period.[15]
-
Post-Stimulation Imaging: Immediately following the fatty meal ingestion, acquire dynamic images for 60 minutes.
-
GBEF Calculation: Calculate the GBEF using the same formula as described in the CCK protocol, with "Max" being the pre-meal counts and "Min" being the lowest post-meal counts.
Visualizations
Caption: Standardized workflow for the this compound HIDA scan.
Caption: Physiological pathway of the radiotracer in a HIDA scan.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Hida scan: Results, side effects, and why it is done [medicalnewstoday.com]
- 3. European Nuclear Medicine Guide [nucmed-guide.app]
- 4. snmmi.org [snmmi.org]
- 5. HIDA scan - Mayo Clinic [mayoclinic.org]
- 6. Is abnormal gallbladder ejection fraction hokum? Retrospective chart review of gallbladder ejection fraction and subsequent postoperative symptom relief, surgical pathology, and current literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient Preparations | Hepatobiliary (HIDA) Scan | Midstate Radiology Associates [midstateradiology.com]
- 8. droracle.ai [droracle.ai]
- 9. tech.snmjournals.org [tech.snmjournals.org]
- 10. cabrini.com.au [cabrini.com.au]
- 11. radiology.wisc.edu [radiology.wisc.edu]
- 12. tech.snmjournals.org [tech.snmjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Cholecystokinin Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Use of a Fatty Meal Cholecystagogue Protocol in Hepatobiliary Scintigraphy for Chronic Functional Gallbladder Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 17. droracle.ai [droracle.ai]
- 18. radiopaedia.org [radiopaedia.org]
Application Notes and Protocols for EHIDA Dose Calculation in Pediatric Patients
Introduction
Hepatobiliary Iminodiacetic Acid (HIDA) scanning, utilizing Technetium-99m (99mTc) labeled agents such as mebrofenin (EHIDA), is a crucial diagnostic imaging modality for evaluating hepatocellular function and the patency of the biliary system.[1] In pediatric patients, this procedure is instrumental in the diagnosis of various conditions, including biliary atresia, cholecystitis, and biliary leaks.[1][2] Accurate dose calculation of the radiopharmaceutical is paramount in the pediatric population to minimize radiation exposure while ensuring optimal image quality for a precise diagnosis.[3][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate dose calculation and administration of this compound in pediatric patients.
Quantitative Data Summary
The administered activity of 99mTc-mebrofenin for pediatric hepatobiliary scintigraphy is primarily based on the patient's body weight. The following tables summarize the recommended dosage guidelines.
Table 1: Recommended Pediatric Dosing for 99mTc-Mebrofenin
| Patient Population | Recommended Activity per Unit of Body Weight | Minimum Administered Activity |
| Infants and Children | 1.8 MBq/kg (0.05 mCi/kg) | 18.5 MBq (0.5 mCi) |
| Neonates with Hyperbilirubinemia | 1.8 MBq/kg (0.05 mCi/kg) | 37 MBq (1.0 mCi) |
Source: SNM Practice Guideline for Hepatobiliary Scintigraphy 4.0[5]
Table 2: Adult Dosage for Comparison
| Patient Condition | Suggested Intravenous Dose Range (70 kg patient) |
| Non-jaundiced | 74 - 185 MBq (2 - 5 mCi) |
| Serum Bilirubin > 1.5 mg/dL | 111 - 370 MBq (3 - 10 mCi) |
Source: Technetium TC 99M Mebrofenin Package Insert[6]
Experimental Protocols
A standardized protocol is critical for ensuring the accuracy and reproducibility of this compound scans in pediatric patients.
1. Patient Preparation
-
Fasting: It is essential for the patient to be in a fasting state to ensure gallbladder filling and prevent false-positive results.[6][7]
-
Pre-treatment for Jaundiced Infants: In cases of suspected biliary atresia, pre-treatment may be necessary to enhance biliary excretion of the radiotracer.[8]
-
Medication Review: Review the patient's current medications, paying close attention to opioid compounds, which can interfere with the study.[1][8]
2. Radiopharmaceutical Preparation
-
Kit Reconstitution: Prepare Technetium Tc 99m Mebrofenin according to the manufacturer's instructions. This involves the aseptic injection of sterile, additive-free sodium pertechnetate Tc 99m into the mebrofenin vial.[6]
-
Dose Calibration: The patient's dose should be measured using a suitable radioactivity calibration system immediately before administration.[6]
3. Imaging Procedure
-
Administration: Administer the calculated dose of 99mTc-mebrofenin intravenously.[7]
-
Imaging Equipment: A large-field-of-view gamma camera equipped with a low-energy, all-purpose, or high-resolution collimator is recommended.[5]
-
Image Acquisition:
-
Pharmacologic Intervention (if indicated):
-
Cholecystokinin (CCK) / Sincalide: To assess gallbladder ejection fraction, sincalide may be administered intravenously at a dose of 0.02 µg/kg over 30-60 minutes after the gallbladder is visualized.[9]
-
Morphine: In cases where the gallbladder is not visualized, morphine sulfate (0.04 mg/kg) may be administered intravenously to induce a transient contraction of the sphincter of Oddi, which facilitates gallbladder filling.[9]
-
Visualizations
Experimental Workflow for Pediatric this compound Scan
Caption: Workflow for a pediatric this compound scan.
Logical Flow for Pediatric this compound Dose Determination
Caption: Decision tree for pediatric this compound dose.
References
- 1. Hepatobiliary Iminodiacetic Acid Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. nutechrx.net [nutechrx.net]
- 4. Dose Estimation in Pediatric Nuclear Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tech.snmjournals.org [tech.snmjournals.org]
- 6. drugs.com [drugs.com]
- 7. giforkids.com [giforkids.com]
- 8. snmmi.org [snmmi.org]
- 9. radiology.wisc.edu [radiology.wisc.edu]
Application Notes and Protocols for EHIDA Scintigraphy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and standardized protocols for performing Ethyl-iminodiacetic acid (EHIDA) scintigraphy, a functional imaging technique used to evaluate hepatobiliary function. This document outlines the necessary image acquisition parameters, experimental procedures, and data analysis methods to ensure reproducible and accurate results in a research and drug development setting.
Introduction to this compound Scintigraphy
Hepatobiliary iminodiacetic acid (HIDA) scanning, or cholescintigraphy, is a nuclear medicine imaging procedure that assesses the function of the liver, gallbladder, and bile ducts.[1] A radioactive tracer, typically a Technetium-99m (99mTc) labeled HIDA derivative such as mebrofenin or disofenin, is injected intravenously.[2][3] This tracer is taken up by hepatocytes, secreted into the biliary system, and follows the natural pathway of bile.[2][4] By tracking the movement of this radiotracer, this compound scintigraphy provides valuable functional information, complementing morphological imaging techniques like ultrasound or MRI.[5]
Key applications in a research and drug development context include:
-
Assessing drug-induced effects on hepatobiliary function: Evaluating how novel compounds impact bile secretion and gallbladder motility.
-
Characterizing disease models: Studying hepatobiliary pathophysiology in animal models of liver disease, gallbladder dysfunction, or biliary obstruction.
-
Evaluating therapeutic efficacy: Determining the functional improvement of the hepatobiliary system in response to therapeutic interventions.
Experimental Protocols
Subject Preparation
Proper subject preparation is critical for accurate and reliable this compound scintigraphy results.
-
Fasting: Subjects should fast for a minimum of 4-6 hours prior to the study to ensure gallbladder relaxation and prevent premature emptying.[6] For pediatric subjects, a 2-4 hour fasting period is generally sufficient.[7]
-
Medication Review: A thorough review of concomitant medications is essential. Opiates and anticholinergic drugs should be withheld for at least 48 hours before the scan, as they can interfere with biliary motility.[6] Other medications that may affect the results and should be withheld for 24 hours include nifedipine, indomethacin, octreotide, theophylline, benzodiazepines, phentolamine, isoproterenol, and progesterone.[6]
-
Pre-treatment (for specific indications): In cases of suspected biliary atresia in infants, pretreatment with phenobarbital (5 mg/kg/day for 3-5 days) can enhance the specificity of the test by stimulating biliary excretion of the radiotracer.[8]
Radiopharmaceutical and Administration
-
Radiopharmaceutical: The most commonly used radiopharmaceutical is 99mTc-mebrofenin due to its high hepatic extraction and good performance in subjects with hepatic dysfunction.[2]
-
Dose: For adults, the recommended dose is 150 MBq.[9] Pediatric doses should be adjusted based on body weight.[9]
-
Administration: The radiopharmaceutical is administered intravenously.[4]
Image Acquisition Protocol
Dynamic image acquisition is performed to visualize the transit of the radiotracer through the hepatobiliary system.
-
Equipment: A large field-of-view gamma camera equipped with a low-energy, high-resolution collimator is used.[2][7] The camera is peaked for 140 keV with a 20% window.[6]
-
Patient Positioning: The subject is positioned supine on the imaging table.[6]
-
Imaging Sequence:
-
Dynamic Acquisition: Continuous imaging begins immediately after radiotracer injection and continues for 60 minutes.[2][4] Images are typically acquired at a rate of 1 frame per minute into a 128x128 matrix.[2][7]
-
Static Views: At the 60-minute mark, right lateral and left anterior oblique views can be acquired to better differentiate the gallbladder, common bile duct, and duodenum.[4]
-
Delayed Imaging: If the gallbladder or small intestine is not visualized within 60 minutes, delayed imaging at 2-4 hours, and in some cases up to 24 hours, may be necessary.[2][4]
-
Pharmacological Intervention: Gallbladder Ejection Fraction (GBEF) Measurement
To assess gallbladder contractility, a cholecystagogue such as sincalide (a synthetic analog of cholecystokinin) is administered after the gallbladder is maximally filled with the radiotracer.
-
Sincalide Preparation and Administration: A dose of 0.02 µg/kg of sincalide is diluted in normal saline and administered as a continuous intravenous infusion over 60 minutes.[6]
-
Image Acquisition during Infusion: Dynamic imaging (1 frame per minute) is performed concurrently with the sincalide infusion for the entire 60-minute duration.[6]
-
GBEF Calculation: A region of interest (ROI) is drawn around the gallbladder on the series of images. The gallbladder ejection fraction is then calculated using the following formula:
GBEF (%) = [(Maximum gallbladder counts - Minimum gallbladder counts) / Maximum gallbladder counts] x 100
A GBEF of greater than 40% is generally considered normal.[2]
Data Presentation: Image Acquisition Parameters
The following table summarizes the key image acquisition parameters for this compound scintigraphy.
| Parameter | Specification |
| Radiopharmaceutical | 99mTc-mebrofenin |
| Adult Dose | 150 MBq |
| Gamma Camera | Large field-of-view with a low-energy, high-resolution collimator |
| Energy Peak | 140 keV with a 20% window[6] |
| Matrix Size | 128 x 128[2][7] |
| Dynamic Acquisition | 1 frame/minute for 60 minutes[2][4][6] |
| Delayed Imaging | 2-4 hours (or up to 24 hours if necessary)[2][4] |
| Pharmacological Agent | Sincalide (0.02 µg/kg)[6] |
| GBEF Infusion Time | 60 minutes[6] |
Visualizations
This compound Scintigraphy Experimental Workflow
References
- 1. HIDA scan - Mayo Clinic [mayoclinic.org]
- 2. European Nuclear Medicine Guide [nucmed-guide.app]
- 3. Hepatobiliary Scintigraphy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hepatobiliary Iminodiacetic Acid Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tc99m-hepatobiliary iminodiacetic acid (HIDA) scintigraphy in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. snmmi.org [snmmi.org]
- 8. tech.snmjournals.org [tech.snmjournals.org]
- 9. cdn.ymaws.com [cdn.ymaws.com]
Application Notes & Protocols: Quantitative Analysis of Gallbladder Ejection Fraction Using EHIDA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepatobiliary Iminodiacetic Acid (HIDA) scanning, also known as cholescintigraphy, is a non-invasive nuclear medicine imaging procedure used to evaluate the function of the liver, gallbladder, and bile ducts.[1] When combined with a hormonal stimulus, typically cholecystokinin (CCK), the quantitative analysis of the gallbladder ejection fraction (GBEF) becomes a critical tool for assessing gallbladder motility.[2] An abnormally low GBEF may be indicative of functional gallbladder disorders such as chronic acalculous gallbladder disease or biliary dyskinesia.[3][4] For researchers and professionals in drug development, understanding the impact of novel therapeutic agents on gallbladder function is crucial, and the quantitative GBEF measurement provides a reliable and reproducible endpoint. These application notes provide a detailed protocol for performing a quantitative EHIDA scan and interpreting the results.
Data Presentation
The following tables summarize key quantitative data related to the this compound scan for GBEF analysis.
Table 1: Radiopharmaceutical and Dosage
| Radiopharmaceutical | Isotope | Typical Adult Dose | Administration |
| Mebrofenin or Disofenin | Technetium-99m (Tc-99m) | 6 mCi (222 MBq) | Intravenous (IV) Injection |
Table 2: Cholecystokinin (CCK) Infusion Protocols
| Infusion Rate | Duration | Rationale |
| 0.02 µg/kg | 60 minutes | Standardized method to minimize variability and establish consistent normal values.[2][7] |
| 0.02 µg/kg | 3 minutes | A rapid infusion protocol that has been used, though it may result in a higher incidence of abnormally low GBEF in healthy individuals.[5][6] |
Table 3: Interpretation of Gallbladder Ejection Fraction (GBEF)
| GBEF Value | Interpretation | Clinical Significance |
| ≥38% | Normal | Indicates normal gallbladder motor function.[8][9] |
| <38% | Abnormal (Hypokinesia) | Suggests gallbladder dysfunction, such as biliary dyskinesia or chronic cholecystitis.[3][8] |
| >80% | Abnormal (Hyperkinesia) | May indicate a hyperkinetic gallbladder, which can also be associated with biliary-type pain.[5][6][8] |
Experimental Protocols
This section details the methodology for performing a quantitative analysis of gallbladder ejection fraction using an this compound scan.
1. Patient Preparation
-
Fasting: Patients should be fasting for a minimum of 4-6 hours prior to the study to ensure a distended, bile-filled gallbladder.[2][7] Prolonged fasting should be avoided as it can lead to bile sludging and false-positive results.[7]
-
Medication Review: Opiate analgesics and other medications that may affect gallbladder motility should be discontinued for a period determined by their pharmacological properties, typically at least 4-6 hours prior to the scan.[10]
2. Radiopharmaceutical Administration and Imaging
-
IV Access: Establish intravenous access for the administration of the radiopharmaceutical and CCK.[7][10]
-
Radiotracer Injection: Administer 6 mCi (222 MBq) of a Tc-99m labeled HIDA agent (e.g., mebrofenin) intravenously.[5][6]
-
Dynamic Imaging: Begin dynamic imaging of the abdomen in the anterior projection immediately after injection. Acquire images at a rate of one frame per minute for 60 minutes to visualize the uptake of the tracer by the liver and subsequent filling of the gallbladder and biliary tree.[10][11]
3. CCK Stimulation and GBEF Calculation
-
Gallbladder Visualization: Confirm gallbladder filling with the radiotracer before proceeding with CCK administration.[10]
-
CCK Infusion: Infuse a synthetic analogue of CCK, such as sincalide, at a standardized rate of 0.02 µg/kg over 60 minutes.[2][7]
-
Post-CCK Imaging: Continue acquiring dynamic images for the duration of the CCK infusion and for a subsequent period (e.g., 30 minutes) to monitor gallbladder emptying.[11]
-
GBEF Calculation: The gallbladder ejection fraction is calculated using the following formula:
-
GBEF (%) = [(Maximum Gallbladder Counts - Minimum Gallbladder Counts) / Maximum Gallbladder Counts] x 100
-
Maximum gallbladder counts represent the peak activity in the gallbladder before CCK administration.
-
Minimum gallbladder counts represent the lowest activity in the gallbladder after CCK-induced contraction.
-
Regions of interest (ROIs) are drawn around the gallbladder on the images to measure the radioactive counts.[2]
-
Mandatory Visualizations
Below are diagrams illustrating key pathways and workflows relevant to the quantitative analysis of GBEF.
Applications in Drug Development
The quantitative assessment of GBEF is a valuable tool in various stages of drug development:
-
Preclinical Studies: In animal models, the effect of drug candidates on gallbladder motility can be assessed to identify potential liabilities or therapeutic benefits.
-
Phase I Clinical Trials: GBEF can be measured in healthy volunteers to determine if a new drug has any off-target effects on gallbladder function.
-
Phase II/III Clinical Trials: For drugs being developed to treat gastrointestinal disorders or metabolic diseases, changes in GBEF can serve as a pharmacodynamic biomarker to assess drug efficacy and optimize dosing.[12] For instance, a drug intended to improve biliary flow could be evaluated by its ability to normalize a low GBEF.
-
Post-Marketing Surveillance: Monitoring GBEF can help in understanding any reported adverse events related to the biliary system that may arise after a drug is on the market.
By providing a quantitative and reproducible measure of gallbladder function, the this compound scan with GBEF calculation offers a robust method for evaluating the physiological impact of new chemical entities, thereby enhancing the safety and efficacy assessment in the drug development process.[13][14]
References
- 1. HIDA scan - Mayo Clinic [mayoclinic.org]
- 2. med.emory.edu [med.emory.edu]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. snmmi.org [snmmi.org]
- 5. Optimal hepatobiliary scintigraphy for gallbladder dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. Cholecystokinin Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. radiopaedia.org [radiopaedia.org]
- 10. Info - HIDA with CCK [info.radntx.com]
- 11. youtube.com [youtube.com]
- 12. Applying quantitative and systems pharmacology to drug development and beyond: An introduction to clinical pharmacologists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A quantitative benefit-risk assessment approach to improve decision making in drug development: Application of a multicriteria decision analysis model in the development of combination therapy for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
Application Notes and Protocols for EHIDA Imaging in Suspected Biliary Leak
These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Enhanced Hepatobiliary Iminodiacetic Acid (EHIDA) imaging, also known as a HIDA scan or cholescintigraphy, for the detection and evaluation of suspected biliary leaks.
Introduction
Hepatobiliary scintigraphy is a nuclear medicine imaging technique that provides functional assessment of the liver, gallbladder, and biliary system.[1][2][3] The procedure utilizes a radioactive tracer, typically Technetium-99m (Tc-99m) labeled to an iminodiacetic acid (IDA) derivative such as mebrofenin, which is taken up by hepatocytes and excreted into the biliary tree.[2] This allows for the dynamic visualization of bile flow from the liver to the small intestine.[1][3] In the context of a suspected biliary leak, this compound imaging is a highly sensitive and accurate diagnostic tool to identify the presence and location of bile extravasation.[3][4][5]
Principle of the Assay
The radiotracer, administered intravenously, binds to albumin in the bloodstream and is transported to the liver.[2] Hepatocytes efficiently extract the tracer, which then follows the same physiological pathway as bilirubin into the bile.[2] A gamma camera detects the gamma rays emitted by the Tc-99m, allowing for real-time imaging of the tracer's movement through the hepatobiliary system. A biliary leak is identified by the accumulation of the radiotracer outside of the liver, gallbladder, bile ducts, or bowel.[3][5][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound imaging protocol for suspected biliary leaks.
Table 1: Radiopharmaceutical Dosages
| Patient Population | Radiopharmaceutical | Administered Activity (Intravenous) |
| Adults | 99mTc-mebrofenin or 99mTc-disofenin | 111–185 MBq (3–5 mCi)[6][7] |
| Infants and Children | 99mTc-mebrofenin (preferred) | 1.8 MBq/kg (0.05 mCi/kg)[7] |
| Minimum of 18.5 MBq (0.5 mCi)[7] | ||
| Neonates with Hyperbilirubinemia | 99mTc-mebrofenin | Minimum of 37 MBq (1.0 mCi)[7] |
Note: Higher administered activity may be necessary in patients with hyperbilirubinemia. Mebrofenin is preferred in cases of moderate to severe hepatic dysfunction due to its higher hepatic extraction.[6][7]
Table 2: Imaging Acquisition Parameters
| Parameter | Specification |
| Gamma Camera | Large-field-of-view |
| Collimator | Low-energy, all-purpose or high-resolution[6][7] |
| Energy Window | 15-20% centered at 140 keV[8] |
| Image Matrix | 128 x 128[6][7] |
| Dynamic Acquisition | 1 frame/minute for the initial 60 minutes[6][7] |
| Delayed Imaging | 2-4 hours, and up to 24 hours post-injection if no leak is initially identified[6][9][10] |
Experimental Protocols
Patient Preparation
For the specific indication of a suspected biliary leak, patient preparation is often minimal.
-
Fasting: Unlike evaluations for acute cholecystitis, fasting is not strictly necessary for a biliary leak study.[2][10]
-
Medications: Opiates should be withheld for at least 6 hours prior to the scan if possible, as they can interfere with sphincter of Oddi function.[2]
Radiopharmaceutical Preparation
-
Prepare 99mTc-mebrofenin or 99mTc-disofenin according to the manufacturer's instructions.
-
Draw the appropriate patient dose into a shielded syringe, as specified in Table 1.
-
Assay the dose in a dose calibrator to confirm the activity.
Imaging Procedure
-
Position the patient in the supine position on the imaging table.
-
Administer the radiopharmaceutical as an intravenous bolus injection.
-
Begin dynamic image acquisition immediately, capturing anterior views at 1 frame per minute for 60 minutes.
-
At the 60-minute mark, acquire static images in the anterior, right lateral, and left anterior oblique projections.
-
If a leak is not visualized within the initial 60 minutes, obtain delayed images at 2 to 4 hours.[6] Further delayed imaging at up to 24 hours may be required in some cases.[6][9]
-
Patient positioning maneuvers, such as decubitus views, can be helpful to better visualize small leaks.[6]
-
If available, SPECT/CT (Single Photon Emission Computed Tomography/Computed Tomography) can be performed to provide precise anatomical localization of a suspected leak.[4][11]
Data Analysis and Interpretation
-
Normal Study: The radiotracer is seen to move from the liver into the intrahepatic and extrahepatic bile ducts, gallbladder, and eventually into the small intestine.
-
Biliary Leak: A biliary leak is diagnosed by the presence of radiotracer activity outside of the biliary system (liver, gallbladder, bile ducts) and bowel.[3][5][6] The location of the abnormal tracer accumulation indicates the site of the leak.
Visualizations
Caption: Workflow for this compound imaging in suspected biliary leak.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Hepatobiliary Scintigraphy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. HIDA scan - Mayo Clinic [mayoclinic.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. HIDA Scan: Preparation, Results, Side Effects, and Cost [healthline.com]
- 6. snmmi.org [snmmi.org]
- 7. tech.snmjournals.org [tech.snmjournals.org]
- 8. apps.ausrad.com [apps.ausrad.com]
- 9. cdn.ymaws.com [cdn.ymaws.com]
- 10. radiology.unm.edu [radiology.unm.edu]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
Application of EHIDA in Liver Transplant Assessment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Technetium-99m (99mTc) labeled N-substituted iminodiacetic acid (IDA) derivatives, commonly referred to as EHIDA (Etifenin), are radiopharmaceuticals used in hepatobiliary scintigraphy (HBS), also known as HIDA scans.[1] These agents are actively taken up by hepatocytes and excreted into the biliary system, mimicking the physiological pathway of bilirubin.[1][2] This characteristic makes this compound scintigraphy a powerful non-invasive tool for the functional assessment of a transplanted liver.
In the context of liver transplantation, this compound scans are crucial for both the early and late postoperative evaluation of the allograft.[3][4] The primary applications include:
-
Assessment of Hepatocyte Function: Quantitative analysis of the rate and efficiency of this compound uptake from the blood provides a direct measure of hepatocyte function. This is vital for detecting early signs of graft dysfunction, which may be caused by preservation injury, ischemia, or acute rejection.[1][5]
-
Evaluation of Biliary Complications: Biliary complications are a significant cause of morbidity following liver transplantation.[6][7] this compound scans are highly effective in diagnosing:
-
Biliary Leaks: Extravasation of the radiotracer outside the biliary tree or liver parenchyma is a definitive sign of a bile leak.[8]
-
Biliary Obstruction and Strictures: Delayed transit of the tracer into the small intestine, with persistent activity in the biliary ducts, is indicative of an obstruction or stricture.[5][7]
-
-
Monitoring Graft Rejection: While not definitive, changes in quantitative parameters, such as a marked decrease in the hepatic extraction fraction, can be an early indicator of graft rejection, often preceding biochemical abnormalities.[4][8]
-
Differential Diagnosis: In patients presenting with jaundice or abnormal liver function tests post-transplant, this compound scintigraphy helps differentiate between hepatocellular dysfunction and biliary obstruction, which require different management strategies.[5]
Quantitative analysis significantly enhances the diagnostic accuracy of this compound scintigraphy over qualitative visual interpretation.[8] By generating time-activity curves from dynamic image acquisitions, specific parameters can be calculated to provide objective measures of graft function.
II. Quantitative Data Presentation
The following tables summarize key quantitative parameters derived from this compound scintigraphy in liver transplant assessment, as reported in clinical studies. These values can serve as a reference for interpreting scan results.
Table 1: Diagnostic Accuracy of Quantitative 99mTc-EHIDA Scintigraphy
| Parameter | Sensitivity | Specificity | Diagnostic Accuracy | Population / Condition | Reference |
|---|---|---|---|---|---|
| Overall Performance | 94.12% | 93.33% | 93.55% | Hepatocyte Dysfunction & Biliary Complications | [8] |
| Biliary Stricture | 100% | 94.0% | - | Post-transplant Biliary Stricture | [8] |
| Overall Complications | 100% | 66.7% | - | General Postoperative Complications | [6][7] |
| Biliary Obstruction | 75% | - | - | Detection of Obstruction | [6][7] |
| With Bilirubin <5 mg/dl | 100% | 100% | - | Biliary Complications | [9] |
| With Bilirubin >5 mg/dl | Decreased | 100% | - | Biliary Complications (Increased false negatives) |[9] |
Table 2: Key Quantitative Parameters in Liver Transplant Patients
| Parameter | Normal Graft Function | Graft Dysfunction / Complication | Condition | Reference |
|---|---|---|---|---|
| Tmax (min) | 10.95 ± 1.80 | 22.70 ± 3.58 | Biliary Stricture / Cholestasis | [3] |
| Tmax (min) | - | > 15.75 (Cutoff Value) | Biliary Stricture | [8] |
| HEF (%) | 98.79 ± 1.55 | 85.15 ± 8.03 | Biliary Stricture / Cholestasis | [3] |
| HEF (%) | 9.75 - 95.96 (Wide Range) | 44.65 - 100 (Wide Range) | Rejection vs. Biliary Stricture |[8] |
-
HEF: Hepatocyte Extraction Fraction
-
Tmax: Time to maximum hepatic radioactivity
-
T1/2: Time for peak activity to decrease by 50%
III. Experimental Protocols
This section details the methodology for performing a quantitative this compound scan in a liver transplant recipient.
A. Patient Preparation
-
Fasting: The patient must be fasting for a minimum of 4 hours prior to the scan to ensure the gallbladder is quiescent.[10][11] For pediatric patients, fasting times are adjusted by age (e.g., 2 hours for infants 0-6 months).
-
Medication Review: Review the patient's current medications. Opiates (e.g., morphine, codeine) must be withheld for at least 6 hours before the scan, as they can induce spasm of the Sphincter of Oddi, mimicking a biliary obstruction.[12]
-
Informed Consent: Explain the procedure to the patient and obtain informed consent. Inform them that the procedure is generally painless, apart from the intravenous injection, and may last from 1 to 4 hours.[13]
B. Radiopharmaceutical and Dosage
-
Radiopharmaceutical: 99mTc-EHIDA (Etifenin) or other 99mTc-IDA analogs like 99mTc-Disofenin or 99mTc-Mebrofenin.[6]
-
Dosage: The typical adult dose is 111-296 MBq (3-8 mCi), administered intravenously.
-
Dose Adjustment: In patients with hyperbilirubinemia, the administered dose may be increased to the higher end of the range to compensate for competitive inhibition of tracer uptake. The dose is typically adjusted based on the patient's bilirubin level rather than body mass.
C. Image Acquisition
-
Equipment: A large field-of-view gamma camera equipped with a low-energy, all-purpose (LEAP) or high-resolution collimator is required.
-
Patient Positioning: The patient is positioned supine on the imaging table, with the camera detector placed over the abdomen to include the entire liver and small intestine in the field of view.
-
Dynamic Imaging (Hepatocyte Uptake Phase):
-
Static and Delayed Imaging (Excretion Phase):
-
Following the dynamic phase, acquire static images.
-
Parameters: Acquire 5-minute static images at 1 hour and 2 hours post-injection.[8]
-
If the tracer has not reached the small intestine by 2 hours, delayed imaging at 4 hours, and if necessary, 24 hours, is recommended to differentiate severe hepatocellular dysfunction from complete biliary obstruction.[8]
-
Matrix Size: Use a 256 x 256 matrix for static images.[8]
-
D. Data Analysis and Quantification
-
Region of Interest (ROI) Generation:
-
On the summed dynamic images, draw ROIs around the entire liver graft and the heart (to represent the blood pool).
-
-
Time-Activity Curve (TAC) Generation:
-
Generate TACs for the liver and heart ROIs from the 60-minute dynamic acquisition. The curves plot the radioactive counts within the ROI versus time.
-
-
Calculation of Quantitative Parameters:
-
Time to Peak (Tmax): This is determined by identifying the time point at which the liver TAC reaches its maximum counts. A prolonged Tmax suggests impaired hepatocyte function or an obstructive process.[8]
-
Excretion Half-Time (T1/2): This is the time required for the radioactive counts in the liver to decrease to 50% of the peak value (Tmax). This parameter measures the biliary excretion rate.[8]
-
Hepatocyte Extraction Fraction (HEF): HEF represents the efficiency of the hepatocytes in extracting the tracer from the blood. It is calculated using deconvolutional analysis of the liver and heart time-activity curves. This method mathematically separates the uptake and excretion phases of the liver curve relative to the blood pool (heart) curve. The result is expressed as a percentage, where a higher HEF indicates better hepatocyte function.
-
IV. Visualizations (Graphviz)
References
- 1. Hepatobiliary Scintigraphy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Quantitative Methods for Optimizing Patient Outcomes in Liver Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The relationships between half-life (t1/2) and mean residence time (MRT) in the two-compartment open body model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatic extraction ratio – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 6. Determination of hepatic extraction fraction with gadoxetate low‐temporal resolution DCE‐MRI‐based deconvolution analysis: validation with ALBI score and Child‐Pugh class - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. MediCalc [scymed.com]
- 9. Assessment of Future Remnant Liver Function Using Hepatobiliary Scintigraphy in Patients Undergoing Major Liver Resection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A clinical comparison of 99mTc-diethyl-iminodiacetic acid, 99mTc-pyridoxylideneglutamate, and 131I-rose bengal in liver transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Complete Extension of Classical Hepatic Clearance Models Using Fractional Distribution Parameter fd in Physiologically Based Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The quantitative approach to the 99mTc-IDA radiohepatogram: clinical testing of three methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Diagnosis of Sphincter of Oddi Dysfunction Using Hepatobiliary Scintigraphy (HIDA Scan)
Introduction
Sphincter of Oddi Dysfunction (SOD) is a clinical syndrome characterized by biliary-like pain due to a functional or structural abnormality of the sphincter of Oddi, a muscular valve that controls the flow of bile and pancreatic juices into the duodenum.[1][2] The diagnosis of SOD can be challenging, often requiring a stepwise approach that begins with non-invasive testing.[3] Hepatobiliary scintigraphy, commonly known as a HIDA (Hepatobiliary Iminodiacetic Acid) scan, is a non-invasive nuclear medicine imaging procedure used to evaluate the function of the biliary system.[4][5] Quantitative HIDA scanning, particularly with the use of provocative agents like cholecystokinin (CCK) or morphine, has emerged as a valuable tool for the diagnosis of SOD, especially in post-cholecystectomy patients.[6][7]
These application notes provide detailed protocols for performing a HIDA scan for the evaluation of SOD, summarize key quantitative data from clinical studies, and present visual workflows and physiological diagrams to aid researchers, scientists, and drug development professionals in understanding and applying this diagnostic modality.
Classification of Sphincter of Oddi Dysfunction
A common classification system for SOD is the Milwaukee classification, which categorizes patients into three types based on clinical presentation, liver enzyme levels, and common bile duct (CBD) diameter.[2]
-
Type I: Patients present with biliary-type pain, elevated liver enzymes (alkaline phosphatase and aspartate aminotransaminase more than twice the normal level), and a dilated common bile duct (>12 mm).[2]
-
Type II: Patients have biliary-type pain and either elevated liver enzymes or a dilated CBD.[2]
-
Type III: Patients experience biliary-type pain but have no objective abnormalities in liver enzymes or CBD diameter.[2]
Endoscopic sphincterotomy is generally accepted for Type I SOD, but its benefit in Types II and III is less certain, highlighting the need for accurate non-invasive diagnostic tests like quantitative HIDA scans.[7][8]
Experimental Protocols
Standard Hepatobiliary Scintigraphy with CCK Pre-treatment for SOD
This protocol is designed to assess biliary transit and identify delayed drainage suggestive of SOD.
Patient Preparation:
-
Patients should fast for a minimum of 2-4 hours prior to the study.[9] Prolonged fasting (>24 hours) should be avoided as it can lead to a false-positive result due to a full, static gallbladder.[10]
-
Opioid medications (e.g., morphine, fentanyl, hydromorphone) should be withheld for at least 6-12 hours before the scan as they can cause contraction of the sphincter of Oddi and interfere with the results.[9]
Procedure:
-
CCK Administration (Pre-treatment): Administer cholecystokinin (CCK), typically sincalide, at a dose of 0.02 µg/kg intravenously over 3 minutes.[11][12] This is done 15 minutes prior to the injection of the radiotracer.[11] The purpose of CCK pre-treatment is to empty the gallbladder, which can then be refilled with the radiotracer-laden bile, and to prime the sphincter of Oddi.
-
Radiopharmaceutical Administration: Inject 5 mCi (185 MBq) of a 99mTc-labeled iminodiacetic acid derivative, such as 99mTc-mebrofenin or 99mTc-disofenin, intravenously.[12]
-
Image Acquisition:
-
Position the patient supine under a large field-of-view gamma camera.
-
Begin dynamic imaging immediately after radiotracer injection.
-
Acquire images at a rate of 1 frame per minute for 60 minutes.[12] Store the data in a 128x128 matrix.[12]
-
Timed static images can also be obtained at specific intervals (e.g., 3, 5, 10, 15, 30, 45, and 60 minutes) in a 256x256 matrix.[13]
-
Data Analysis:
-
Region of Interest (ROI) Generation: Draw ROIs around the right lobe of the liver and the common bile duct.[9]
-
Time-Activity Curve (TAC) Generation: Generate time-activity curves from the ROIs to visualize the uptake and clearance of the radiotracer.[9]
-
Quantitative Analysis (Scintigraphic Score): Calculate a scintigraphic score based on a combination of visual and quantitative criteria.[13] Parameters often include:
-
Time to peak liver activity.
-
Time to first visualization of the intrahepatic biliary tree.
-
Prominence of the biliary tree (subjective assessment).
-
Time to first visualization of bowel activity.
-
Percent of common bile duct emptying.
-
Ratio of CBD activity to liver activity at specific time points.[13]
A higher score generally corresponds to slower biliary kinetics and is suggestive of SOD. A normal score is typically less than 5, while a score of 5 or greater is considered abnormal.[12][13]
-
Morphine Provocation Hepatobiliary Scintigraphy for SOD
This protocol is used to accentuate functional obstruction at the sphincter of Oddi. Morphine induces a transient spasm of the sphincter, which can unmask dysfunction in susceptible individuals.[10]
Patient Preparation:
-
Same as the standard protocol (fasting for at least 2-4 hours and withholding opioids).[9]
Procedure:
-
Radiopharmaceutical Administration: Inject 100 MBq of 99mTc-DISIDA intravenously.[14][15]
-
Baseline Imaging: Acquire images for a set period (e.g., 30-60 minutes) to observe baseline biliary drainage.
-
Morphine Administration: If the gallbladder is visualized and there is activity in the common bile duct and small bowel, administer morphine sulfate at a dose of 0.04 mg/kg intravenously.[14][15]
-
Post-Morphine Imaging: Continue imaging for an additional 30-60 minutes to assess the effect of morphine on biliary drainage.[16]
Data Analysis:
-
Quantitative Analysis: Compare time-activity curves before and after morphine administration. Key parameters include:
-
Pain Reproduction: Document if the patient's typical biliary-type pain is reproduced following morphine administration.[14][15]
A significant delay in biliary drainage or reproduction of pain after morphine administration is suggestive of SOD.[14][15]
Data Presentation
The following tables summarize quantitative data from key studies evaluating the efficacy of HIDA scanning in diagnosing SOD, often using endoscopic biliary manometry as the gold standard.
Table 1: Quantitative Cholescintigraphy in Suspected SOD
| Study Group | N | Tmax (min) (Mean ± SD) | % Emptied at 45 min (Mean ± SD) | % Emptied at 60 min (Mean ± SD) |
| SOD Patients | 10 | 35.5 ± 10.1 | 10.3 ± 9.8 | 18.2 ± 13.5 |
| Non-biliary Pain | 10 | 15.0 ± 3.2 | 34.2 ± 13.1 | 42.1 ± 13.2 |
| Asymptomatic Controls | 10 | 14.5 ± 2.4 | 40.5 ± 12.5 | 48.5 ± 12.6 |
Data adapted from a study comparing quantitative 99mTc-DISIDA scans in patients with manometrically confirmed SOD, patients with non-biliary pain, and asymptomatic post-cholecystectomy volunteers.[6]
Table 2: Morphine Provocation Scintigraphy for SOD (Type II and III)
| Manometry Result | N | Median % Excretion at 60 min (without Morphine) | Median % Excretion at 60 min (with Morphine) |
| Abnormal (Elevated Basal Pressure >40 mmHg) | 18 | Not Significantly Different | 4.9% |
| Normal Basal Pressure | 16 | Not Significantly Different | 28.2% |
Data adapted from a study investigating the role of 99mTc-DISIDA scanning with morphine provocation compared to endoscopic biliary manometry.[14][15] Using a cutoff of <15% excretion at 60 minutes post-morphine, the sensitivity and specificity for detecting elevated sphincter of Oddi basal pressure were 83% and 81%, respectively.[14]
Table 3: Scintigraphic Scoring System for SOD Diagnosis
| Parameter | Score 0 | Score 1 | Score 2 |
| Time of Peak Liver Activity (min) | < 10 | 10-15 | > 15 |
| Time of Biliary Tree Visualization (min) | < 10 | 10-20 | > 20 |
| Prominence of Biliary Tree | None | Mild | Marked |
| Time of Bowel Visualization (min) | < 20 | 20-40 | > 40 |
| % CBD Emptying at 60 min | > 50 | 20-50 | < 20 |
| CBD-to-Liver Ratio at 60 min | CBD < Liver | CBD = Liver | CBD > Liver |
This is a representative scoring system based on the principles described by Sostre et al., where a cumulative score is calculated. A score of ≥5 was found to have 100% sensitivity and specificity for SOD in their study population.[13]
Visualizations
Experimental Workflow
References
- 1. Sphincter of Oddi Dysfunction | Cedars-Sinai [cedars-sinai.org]
- 2. radiopaedia.org [radiopaedia.org]
- 3. droracle.ai [droracle.ai]
- 4. HIDA Scan: Results, Side Effects, (+ Procedure Preparation) [hoag.org]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Quantitative 99mTc-DISIDA scanning and endoscopic biliary manometry in sphincter of Oddi dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of biliary scintigraphy in suspected sphincter of Oddi dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.org.co [scielo.org.co]
- 9. radiology.wisc.edu [radiology.wisc.edu]
- 10. cdn.ymaws.com [cdn.ymaws.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. radiology.unm.edu [radiology.unm.edu]
- 13. raflibrary.com [raflibrary.com]
- 14. Use of (99m)Tc-DISIDA biliary scanning with morphine provocation for the detection of elevated sphincter of Oddi basal pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Use of 99mTc-DISIDA biliary scanning with morphine provocation for the detection of elevated sphincter of Oddi basal pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
Application Notes and Protocols for EHIDA Imaging in Congenital Biliary Abnormalities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Congenital biliary abnormalities encompass a range of disorders affecting the bile ducts, with biliary atresia (BA) being the most critical. Biliary atresia is a congenital disorder characterized by the absence or severe deficiency of the extrahepatic biliary tree, leading to cholestasis and rapidly progressing to cirrhosis if not treated.[1] Prompt and accurate diagnosis is crucial, as the success of surgical intervention, the Kasai portoenterostomy, is significantly higher when performed within the first 60-90 days of life.[2]
Hepatobiliary Iminodiacetic Acid (HIDA) scan, also known as cholescintigraphy or EHIDA (Excretory Hepatobiliary Iminodiacetic Acid) imaging, is a non-invasive functional imaging modality that plays a pivotal role in the diagnostic workup of these conditions.[2][3] It evaluates the function of hepatocytes and the patency of the biliary system by tracking the flow of a radioactive tracer from the liver through the bile ducts and into the small intestine.[4][5][6] This document provides detailed protocols and data for the application of this compound imaging in the investigation of congenital biliary abnormalities.
Principle of the Technique
This compound imaging is a nuclear medicine procedure that utilizes a radioactive tracer, typically Technetium-99m (Tc-99m) complexed with an iminodiacetic acid (IDA) derivative like Mebrofenin or Disofenin.[1][3]
The core principle involves several steps:
-
Intravenous Injection: The radiotracer is injected into the patient's bloodstream.[4]
-
Hepatic Uptake: The tracer is bound to albumin in the blood, transported to the liver, and taken up by hepatocytes, following a similar metabolic pathway to bilirubin.[3]
-
Biliary Excretion: The liver then excretes the tracer into the bile.
-
Visualization: The tracer's path is tracked using a gamma camera. In a healthy system, the tracer flows from the liver into the intrahepatic and extrahepatic bile ducts, fills the gallbladder, and then empties into the small intestine (duodenum).[4][5]
The presence or absence of the tracer in the small intestine at specific time points is the key diagnostic indicator for conditions like biliary atresia.[1][3]
Key Applications
The primary application of this compound imaging in neonates and infants is the differentiation of biliary atresia from other causes of neonatal cholestasis, such as neonatal hepatitis.[1][7]
-
Biliary Atresia (BA): In BA, the extrahepatic bile ducts are obstructed or absent. An this compound scan will typically show good uptake of the tracer by the liver but a complete absence of excretion into the small bowel, even on delayed images taken up to 24 hours post-injection.[1][3]
-
Neonatal Hepatitis: In this condition, severe hepatocellular dysfunction can impair bile secretion, but the biliary tree is patent. An this compound scan may show delayed excretion, but tracer activity will eventually be visible in the intestines.
-
Other Congenital Anomalies: this compound scans can also help identify other rare anomalies such as choledochal cysts by demonstrating communication between the cystic structure and the biliary tree.[8][9]
Data Presentation: Diagnostic Accuracy of this compound Imaging
The diagnostic performance of this compound imaging for biliary atresia has been evaluated in numerous studies. While highly sensitive, its specificity can be affected by severe hepatocellular disease.
| Performance Metric | Study 1 (2022) [2] | Study 2 (2021) [7] | Study 3 (Retrospective Cohort) [10] | Study 4 (Review) [11] |
| Sensitivity | 91.2% | 90.5% | ~95.2% (20/21 cases) | 98.7% |
| Specificity | 80.6% | 80% | Moderate (8 false positives) | 70.4% |
| Positive Predictive Value (PPV) | 88.1% | Not Reported | Not Reported | Not Reported |
| Negative Predictive Value (NPV) | 85.3% | Not Reported | Not Reported | Not Reported |
| Overall Accuracy | Not Reported | 83.6% | Not Reported | Not Reported |
Data is synthesized from the cited retrospective studies. Performance can vary based on patient population and protocol variations.
Semi-Quantitative Parameters for Differentiating BA from Neonatal Hepatitis [7]
| Parameter | Typical Finding in Biliary Atresia | Significance |
| Kidney-Liver Ratio (KLR) | Significantly Higher | Indicates poor hepatic excretion and alternative renal clearance of the tracer. |
| Intestinal-Liver Ratio (ILR) | Significantly Higher | Appears counterintuitive; may reflect background ROI counts in the absence of true intestinal excretion. |
| Background-Liver Ratio (BLR) | Significantly Higher | Reflects poor clearance of tracer from the blood pool due to impaired hepatic uptake/excretion. |
| Liver-Kidney Ratio (LKR) | Significantly Lower | Directly reflects reduced tracer concentration in the liver relative to the kidney. |
Among these, the Kidney-Liver Ratio (KLR) had the largest area under the curve (AUC), suggesting it may be the most predictive semi-quantitative parameter.[7]
Experimental Protocols
Patient Preparation
-
Fasting: Proper fasting is essential to promote gallbladder filling.
-
Pharmacologic Pretreatment (Phenobarbital): To enhance biliary excretion and increase the specificity of the test, especially in infants with high bilirubin levels.[1]
Radiopharmaceutical Administration
-
Radiotracer: Tc-99m Mebrofenin is preferred over Disofenin in patients with hyperbilirubinemia due to its higher hepatic extraction efficiency.[1][12]
-
Dosage: Administered intravenously. The dose is calculated based on the patient's body weight, with a typical minimum dose for pediatric patients.
-
Administration: An intravenous (IV) line is established for tracer injection.[13]
Image Acquisition Protocol
-
Equipment: A large field-of-view gamma camera equipped with a low-energy, all-purpose collimator.
-
Patient Positioning: The patient is placed in a supine position on the imaging table.[13] Immobilization may be necessary for infants to prevent motion artifacts.[13]
-
Dynamic Imaging:
-
Begin image acquisition immediately upon injection of the radiotracer.
-
Acquire images continuously for 60 minutes.
-
This initial phase assesses hepatic perfusion, uptake, and early excretion.
-
-
Static Imaging:
-
Acquire anterior views of the abdomen, including the liver, biliary tract, and small bowel.
-
Additional views (e.g., right lateral, oblique) can be obtained to better separate the gallbladder and bile duct from the liver and duodenum.[12]
-
-
Delayed Imaging:
Interpretation of Results
-
Normal Study: Prompt hepatic uptake of the tracer with visualization of the gallbladder, common bile duct, and tracer activity in the small intestine within one hour.[4]
-
Biliary Atresia: Good hepatic uptake and concentration of the tracer, but complete absence of tracer excretion into the bowel, even on 24-hour delayed images.[1][3] The gallbladder is typically not visualized.
-
Severe Neonatal Hepatitis or Hepatocellular Dysfunction: Poor hepatic uptake, slow blood clearance of the tracer, and significantly delayed (but eventual) excretion of small amounts of tracer into the bowel.[11]
-
Partial Biliary Obstruction: Delayed biliary-to-bowel transit time.[3][4]
Visualizations: Workflows and Logic Diagrams
Caption: Diagnostic workflow for suspected biliary atresia.
Caption: Interpretation logic for this compound scan results.
Conclusion and Limitations
This compound imaging is an indispensable, non-invasive tool for the functional assessment of the biliary system in infants with suspected congenital biliary abnormalities. Its high sensitivity for biliary atresia makes it excellent for screening and guiding decisions for more invasive diagnostic procedures.[2]
However, researchers and clinicians must be aware of its limitations. The specificity is moderate, and false-positive results (non-excretion of tracer in the absence of BA) can occur in patients with severe hepatocellular disease, leading to unnecessary surgical exploration.[2][11] Therefore, this compound scan results should always be interpreted in the context of clinical findings, laboratory tests (such as GGT levels), and abdominal ultrasound results.[10][14] The gold standard for the definitive diagnosis of biliary atresia remains a liver biopsy combined with an intraoperative cholangiogram.[2]
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. Frontiers | The Value of Hepatic Scintigraphy in the Diagnosis of Biliary Atresia [frontiersin.org]
- 3. Hepatobiliary Scintigraphy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. HIDA scan - Mayo Clinic [mayoclinic.org]
- 5. HIDA Scan: Preparation, Results, Side Effects, and Cost [healthline.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. researchgate.net [researchgate.net]
- 8. digitalrepository.unm.edu [digitalrepository.unm.edu]
- 9. Congenital Hepatobiliary Anomalies | Radiology Key [radiologykey.com]
- 10. Hepatobiliary Iminodiacetic Acid (HIDA) Scan in the Evaluation of Biliary Atresia: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. snmmi.org [snmmi.org]
- 13. texaschildrens.org [texaschildrens.org]
- 14. researchgate.net [researchgate.net]
Quality Control of Technetium-99m (Tc-99m) EHIDA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the comprehensive quality control of Technetium-99m (Tc-99m) Ethyliminodiacetic Acid (EHIDA), a radiopharmaceutical agent used for hepatobiliary scintigraphy. Adherence to these procedures is critical to ensure the safety, efficacy, and diagnostic accuracy of the final product.
Introduction
The quality control of Tc-99m this compound involves a series of tests to verify its identity, purity, and safety for parenteral administration. These tests are designed to ensure that the radiopharmaceutical meets established standards for radiochemical purity, radionuclide purity, sterility, and apyrogenicity. This document outlines the essential procedures and acceptance criteria for each of these quality control parameters.
Data Presentation: Acceptance Criteria
The following table summarizes the key quality control tests and their respective acceptance criteria for Tc-99m this compound.
| Quality Control Test | Parameter | Acceptance Criteria |
| Radiochemical Purity | % Tc-99m this compound | ≥ 95% |
| % Free Pertechnetate (99mTcO4-) | ≤ 5% | |
| % Hydrolyzed-Reduced Tc-99m (99mTcO2) | ≤ 5% | |
| Radionuclide Purity | Molybdenum-99 (Mo-99) Breakthrough | ≤ 0.15 µCi Mo-99 / mCi Tc-99m |
| Sterility | Microbial Growth | No growth observed |
| Apyrogenicity (Bacterial Endotoxins) | Endotoxin Level | < 175 EU / V (where V is the maximum patient dose in mL) |
| Visual Inspection | Appearance | Clear, colorless solution, free of particulate matter |
| pH | pH of the final preparation | 4.0 - 6.0 |
Experimental Protocols
Radiochemical Purity Testing
The radiochemical purity of Tc-99m this compound is determined using Instant Thin Layer Chromatography (ITLC). This method separates the desired Tc-99m this compound complex from potential radiochemical impurities, namely free pertechnetate (99mTcO4-) and hydrolyzed-reduced technetium (99mTcO2). A two-strip system is commonly employed for accurate quantification.[1]
Materials:
-
ITLC-SG (Silica Gel) strips
-
Developing Solvent 1: Saline (0.9% NaCl) or Methyl Ethyl Ketone (MEK)
-
Developing Solvent 2: Acetone
-
Chromatography developing tank
-
Dose calibrator or gamma counter
-
Scissors
Protocol:
System 1: Determination of Free Pertechnetate (99mTcO4-)
-
Pour a small amount of saline or MEK into the developing tank to a depth of approximately 0.5 cm.
-
Using a pencil, draw a faint origin line about 1 cm from the bottom of an ITLC-SG strip.
-
Carefully spot a small drop (1-5 µL) of the Tc-99m this compound preparation onto the origin line.
-
Place the strip into the developing tank, ensuring the spot is above the solvent level.
-
Allow the solvent to ascend to the top of the strip.
-
Remove the strip and allow it to dry.
-
Cut the strip in half.
-
Measure the radioactivity of each half using a dose calibrator or gamma counter.
-
Calculation:
-
In saline, free pertechnetate (99mTcO4-) moves with the solvent front (top half), while Tc-99m this compound and 99mTcO2 remain at the origin (bottom half).
-
In MEK, free pertechnetate (99mTcO4-) moves with the solvent front (top half), while Tc-99m this compound and 99mTcO2 remain at the origin (bottom half).
-
% Free 99mTcO4- = (Counts in top half / Total counts in both halves) x 100
-
System 2: Determination of Hydrolyzed-Reduced Technetium (99mTcO2)
-
Pour a small amount of acetone into a clean developing tank to a depth of approximately 0.5 cm.
-
Follow steps 2-8 as described in System 1, using a new ITLC-SG strip and acetone as the developing solvent.
-
Calculation:
-
In acetone, both Tc-99m this compound and free pertechnetate (99mTcO4-) move with the solvent front (top half), while hydrolyzed-reduced technetium (99mTcO2) remains at the origin (bottom half).
-
% 99mTcO2 = (Counts in bottom half / Total counts in both halves) x 100
-
Calculation of Radiochemical Purity:
% Tc-99m this compound = 100% - (% Free 99mTcO4- + % 99mTcO2)
The radiochemical purity of Tc-99m this compound should be ≥ 95%.[2]
Sterility Testing
Due to the short half-life of Tc-99m, radiopharmaceuticals are often released before the completion of the standard 14-day sterility test.[3] Therefore, sterility is primarily assured through stringent aseptic preparation techniques and process validation. A retrospective sterility test should be performed on a representative sample of each batch.
Materials:
-
Fluid Thioglycollate Medium (FTM)
-
Soybean-Casein Digest Medium (SCDM)
-
Sterile syringes and needles
-
Incubators at 20-25°C and 30-35°C
Protocol:
-
Aseptically withdraw a sample of the Tc-99m this compound preparation. The volume should be sufficient for inoculation into both FTM and SCDM.
-
Inoculate the FTM and SCDM with the sample.
-
Incubate the FTM at 30-35°C for 14 days.
-
Incubate the SCDM at 20-25°C for 14 days.
-
Visually inspect the media for any signs of microbial growth (turbidity) daily.
-
The test is considered valid if no growth is observed in the negative controls.
-
The Tc-99m this compound preparation passes the test if no microbial growth is observed in either medium after 14 days.
Rapid microbial methods (RMMs) can provide results in a shorter timeframe and are increasingly being adopted for short-lived radiopharmaceuticals.[4]
Apyrogenicity (Bacterial Endotoxin) Testing
The Limulus Amebocyte Lysate (LAL) test is the standard method for determining the presence of bacterial endotoxins. The gel-clot method is a common and reliable technique.
Materials:
-
LAL reagent (licensed by the FDA)
-
Endotoxin standard
-
Pyrogen-free water (LAL Reagent Water)
-
Depyrogenated glassware (test tubes, pipettes)
-
Heating block or water bath at 37°C ± 1°C
Protocol:
-
Determine the Maximum Valid Dilution (MVD):
-
MVD = (Endotoxin Limit x Potency of the Product) / λ
-
Where the Endotoxin Limit for radiopharmaceuticals is typically 175 EU/V (V = max dose in mL), and λ is the labeled sensitivity of the LAL reagent (in EU/mL).
-
-
Preparation of Controls:
-
Negative Control: LAL Reagent Water.
-
Positive Control: LAL Reagent Water spiked with a known concentration of endotoxin standard (typically 2λ).
-
Positive Product Control: A dilution of the Tc-99m this compound preparation (not exceeding the MVD) spiked with the same concentration of endotoxin as the positive control. This control is crucial to check for product inhibition of the LAL test.
-
-
Test Procedure:
-
Reconstitute the LAL reagent according to the manufacturer's instructions.
-
Pipette 0.1 mL of the LAL reagent into depyrogenated test tubes.
-
Add 0.1 mL of the Tc-99m this compound sample (at a dilution not exceeding MVD), negative control, positive control, and positive product control to their respective tubes.
-
Gently mix and incubate the tubes at 37°C for 60 minutes.
-
After incubation, carefully invert each tube 180°.
-
-
Interpretation of Results:
-
A positive result is indicated by the formation of a solid gel that remains intact upon inversion.
-
The test is valid if the negative control is negative (no gel formation) and the positive control is positive.
-
If the positive product control is negative, it indicates inhibition. The test must be repeated at a higher dilution (not exceeding MVD).
-
The Tc-99m this compound preparation passes the test if the result for the sample is negative.
-
Note on Interference: Chelating agents present in some Tc-99m kits can interfere with the LAL test by binding calcium ions necessary for the enzymatic reaction. This can be overcome by the addition of a sterile calcium chloride solution to the reaction mixture.[5][6][7][8]
Visualizations
Caption: Quality control workflow for Tc-99m this compound preparation.
References
- 1. cdn.ymaws.com [cdn.ymaws.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. criver.com [criver.com]
- 5. tech.snmjournals.org [tech.snmjournals.org]
- 6. Limulus amebocyte lysate testing: adapting it for determination of bacterial endotoxin in 99mTc-labeled radiopharmaceuticals at a hospital radiopharmacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Importance of the LAL Assay for Testing Radiopharmaceuticals | FUJIFILM Wako [wakopyrostar.com]
Application Notes and Protocols for EHIDA Hepatobiliary Scan: A Guide for Researchers and Drug Development Professionals
Introduction:
Hepatobiliary iminodiacetic acid (HIDA) scans, also known as cholescintigraphy or hepatobiliary scintigraphy, are non-invasive diagnostic imaging procedures used to evaluate the function of the liver, gallbladder, and bile ducts.[1][2] This technique utilizes a radioactive tracer, which is injected intravenously and follows the metabolic pathway of bilirubin, allowing for the visualization of bile production, flow, and excretion.[3] For researchers and professionals in drug development, the EHIDA scan serves as a valuable tool to assess the impact of novel therapeutics on hepatobiliary function. This document provides detailed application notes and standardized protocols for patient preparation prior to an this compound scan in a research or clinical trial setting.
I. Patient Preparation Protocols
Proper patient preparation is critical to ensure the accuracy and reliability of this compound scan results. The following tables summarize the key preparatory steps, including fasting guidelines and medication management.
Table 1: Fasting and Dietary Restrictions
| Population | Fasting Duration | Special Considerations |
| Adults | Minimum of 4-6 hours; overnight fasting is preferred.[4] | Fasting for longer than 24 hours should be avoided as it can lead to a false-positive result (non-visualization of the gallbladder).[3][5] For patients on total parenteral nutrition (TPN), TPN should be discontinued for at least 4 hours prior to the scan. |
| Children | 2-4 hours.[5][6] | --- |
| Infants | 2 hours.[5][6] | Clear liquids may be permitted if medically necessary.[5][6] For investigations of biliary atresia, pretreatment with phenobarbital (5 mg/kg/day for 3-5 days) may be required to enhance hepatic excretion of the radiopharmaceutical.[7] |
Table 2: Medication Withholding Periods
| Medication Class | Specific Examples | Withholding Period Prior to Scan | Rationale |
| Opiates/Opioids | Morphine, Codeine, Dilaudid.[8][9] | At least 6-48 hours.[3][4][10] | Opiates can cause contraction of the sphincter of Oddi, mimicking a biliary obstruction and potentially leading to false-positive results.[3][10] |
| Anticholinergics | Atropine.[4][10] | At least 48 hours.[4] | These medications can interfere with gallbladder contractility. |
| Calcium Channel Blockers | Nifedipine.[4][10] | At least 24 hours.[4] | May affect gallbladder emptying. |
| NSAIDs | Indomethacin.[4][10] | At least 24 hours.[4] | Can interfere with gallbladder function. |
| Somatostatin Analogs | Octreotide.[4] | At least 24 hours.[4] | Can inhibit gallbladder contraction. |
| Other Medications | Theophylline, Benzodiazepines, Phentolamine, Isoproterenol, Progesterone.[4] | At least 24 hours.[4] | These have been associated with altered gallbladder function. |
| Lifestyle Factors | Nicotine, Alcohol.[4][10] | At least 24 hours.[4] | Can impact biliary physiology. |
II. Experimental Protocols
The following protocols outline the standardized procedures for conducting an this compound scan in a research setting.
A. Radiopharmaceutical Administration
-
Radiotracer Selection: Technetium-99m (Tc-99m) labeled iminodiacetic acid (IDA) derivatives are the standard radiopharmaceuticals. Tc-99m mebrofenin or Tc-99m disofenin are commonly used.[4][11]
-
Dosage: A standard intravenous dose of 5 mCi (185 MBq) of Tc-99m mebrofenin or Tc-99m disofenin is administered.[11]
-
Administration: The radiotracer is injected intravenously into a peripheral vein.[7]
B. Imaging Protocol
-
Equipment: A large field-of-view gamma camera equipped with a low-energy, all-purpose, or high-resolution collimator is used.[4][5]
-
Patient Positioning: The patient is positioned supine on the imaging table.[4][7]
-
Image Acquisition:
-
Dynamic imaging is initiated immediately following radiotracer injection.
-
Anterior images are typically acquired at 1-minute intervals for the first 60 minutes.[3]
-
At 60 minutes, if the gallbladder is visualized, additional views (e.g., left anterior oblique and right lateral) may be acquired to differentiate the gallbladder from the common bile duct and duodenum.[3]
-
C. Pharmacological Intervention Protocols
Pharmacological interventions may be necessary to assess gallbladder function or to differentiate between certain pathological conditions.
-
Sincalide (Cholecystokinin - CCK) Stimulation:
-
Purpose: To assess gallbladder ejection fraction (GBEF) for the evaluation of chronic cholecystitis or functional gallbladder disease.[3][7]
-
Pre-treatment for Prolonged Fasting: For patients fasting longer than 24 hours, a pre-treatment with sincalide is recommended to empty the gallbladder of sludge.[3]
-
GBEF Calculation:
-
After the gallbladder is visualized (typically at 60 minutes post-radiotracer injection), a baseline image is acquired.
-
Sincalide (0.02 µg/kg) is infused intravenously over 60 minutes.[4]
-
Dynamic imaging continues for the duration of the infusion.[4]
-
Regions of interest (ROIs) are drawn around the gallbladder to calculate the GBEF.[4]
-
-
-
Morphine Augmentation:
-
Purpose: To differentiate acute cholecystitis from other conditions when the gallbladder is not visualized within 60 minutes of radiotracer injection.[3]
-
Protocol:
-
If the gallbladder is not visualized by 60 minutes, morphine sulfate (0.04 mg/kg or a standard 2 mg dose) is administered intravenously over 2-3 minutes.[6]
-
Imaging continues for an additional 30 minutes.[3]
-
Morphine causes the sphincter of Oddi to contract, redirecting bile into the gallbladder if the cystic duct is patent.[3]
-
-
III. Visualized Workflows and Pathways
Patient Preparation and this compound Scan Workflow
References
- 1. HIDA scan - Mayo Clinic [mayoclinic.org]
- 2. pockethealth.com [pockethealth.com]
- 3. Hepatobiliary Scintigraphy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. cdn.ymaws.com [cdn.ymaws.com]
- 6. tech.snmjournals.org [tech.snmjournals.org]
- 7. radiopaedia.org [radiopaedia.org]
- 8. medfordradiology.com [medfordradiology.com]
- 9. HIDA Scan for Gallbladder: Purpose, Prep, Risks, and Results [webmd.com]
- 10. Hepatobiliary Iminodiacetic Acid Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. auntminnie.com [auntminnie.com]
Troubleshooting & Optimization
Technical Support Center: EHIDA Imaging
Welcome to the technical support center for Ethylenediaminediacetic acid (EHIDA) imaging, also known as hepatobiliary scintigraphy or HIDA scan. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common artifacts and pitfalls encountered during this compound imaging experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your this compound imaging studies.
Issue: Non-visualization of the gallbladder in a patient suspected of acute cholecystitis.
-
Question: Why is the gallbladder not visible on the this compound scan, and how can we confirm if it's a true positive for acute cholecystitis?
-
Answer: Non-visualization of the gallbladder is a key indicator of acute cholecystitis, suggesting a cystic duct obstruction.[1][2] However, several factors can lead to a false-positive result. It's crucial to rule out these possibilities before concluding.
-
Patient Preparation: Ensure the patient has been fasting for an appropriate period, typically 4-6 hours.[3] Prolonged fasting (>24 hours) can lead to a full, static gallbladder that doesn't uptake the tracer, mimicking an obstruction.[3][4] Conversely, a recent meal (within 2-4 hours) can cause the gallbladder to contract, preventing it from filling with the tracer.[3][4]
-
Medical Conditions: Severe hepatocellular disease can impair the liver's ability to process the radiotracer, leading to poor visualization of the entire biliary system.[4] Acute pancreatitis and severe chronic cholecystitis can also cause transient non-visualization.[4]
-
Medications: Recent use of narcotics, such as morphine, can cause the sphincter of Oddi to contract, increasing pressure in the common bile duct and preventing tracer from entering the gallbladder.[3][5]
-
Troubleshooting Steps:
-
Verify the patient's fasting status and recent medication history.
-
If prolonged fasting is suspected, administration of sincalide (a cholecystokinin or CCK analog) can help empty the gallbladder before the scan.[4]
-
For suspected functional obstruction due to narcotics, delaying the scan is recommended.
-
In cases of suspected chronic cholecystitis, delayed imaging up to 4 hours can reduce false-positive results.[4] Intravenous morphine can be administered during the scan to increase biliary pressure and facilitate gallbladder filling if it's not the cause of the initial non-visualization.[1][6]
-
-
Issue: Delayed or slow transit of the radiotracer to the small intestine.
-
Question: What does it mean if the radiotracer is slow to appear in the small intestine?
-
Answer: Slow movement of the radioactive tracer through the biliary system might indicate a functional or mechanical obstruction in the common bile duct or a problem with liver function.[1][7] This could be due to a gallstone, a tumor, or sphincter of Oddi dysfunction.[5]
Issue: Radiotracer activity is detected outside the biliary system.
-
Question: We are observing radiotracer in the peritoneal cavity. What is the likely cause?
-
Answer: The presence of the radioactive tracer outside of the liver, gallbladder, bile ducts, and small intestine is indicative of a bile leak.[1][2][7] This can be a complication of recent surgery, trauma, or liver biopsy.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of false-positive results in this compound scans for acute cholecystitis?
A1: The most common causes of false-positive results, where the gallbladder does not visualize despite the absence of acute cholecystitis, include:
-
Prolonged fasting (>24 hours): This leads to a thick, bile-filled gallbladder that resists filling with the tracer.[3][4]
-
Recent meal (within 2-4 hours): This stimulates gallbladder contraction, preventing tracer uptake.[3][4]
-
Total Parenteral Nutrition (TPN): Can lead to bile stasis and gallbladder dysfunction.[4]
-
Severe liver disease: Impaired hepatocyte function can result in insufficient tracer excretion.[4]
-
Acute pancreatitis: Can cause transient gallbladder non-visualization.[4]
-
Recent narcotic administration: Can cause functional obstruction at the sphincter of Oddi.[3]
-
Severe chronic cholecystitis: The gallbladder may be functionally impaired and unable to take up the tracer.[4]
Q2: Can anatomical variations interfere with this compound scan interpretation?
A2: Yes, anatomical variations can be a pitfall. For instance, a duodenal diverticulum (an outpouching of the duodenum) can sometimes accumulate the radiotracer and be mistaken for the gallbladder.[8] Careful review of early and delayed images, along with anatomical correlation from other imaging modalities like ultrasound or CT, can help differentiate these.
Q3: How do elevated bilirubin levels affect the accuracy of an this compound scan?
A3: High levels of conjugated bilirubin can decrease the diagnostic accuracy of an this compound scan. Some radiotracers, like mebrofenin, may only allow for biliary visualization up to a certain bilirubin level. Grossly elevated bilirubin can impair the hepatic uptake and excretion of the tracer, potentially leading to a false-positive result, especially in the evaluation of conditions like biliary atresia in infants.[9]
Q4: What is the role of morphine and CCK (or sincalide) in this compound imaging?
A4:
-
Morphine: It is used to augment the this compound scan when the gallbladder is not visualized initially. Morphine causes the sphincter of Oddi to contract, which increases pressure in the common bile duct. This pressure gradient can help force the radiotracer into the gallbladder if the cystic duct is patent, thus differentiating true cystic duct obstruction from functional non-filling.[1][6]
-
CCK (or sincalide): This hormone is used to assess gallbladder function, specifically the gallbladder ejection fraction (GBEF). After the gallbladder has filled with the radiotracer, CCK is administered to stimulate gallbladder contraction. The GBEF is then calculated based on the amount of tracer expelled. A low GBEF may indicate chronic cholecystitis or functional gallbladder disease.[3][10] Sincalide can also be used prior to the scan in patients who have been fasting for a prolonged period to empty the gallbladder.[4]
Data Presentation
Table 1: Factors Influencing this compound Scan Accuracy and Potential for False Positives
| Factor | Effect on this compound Scan | Troubleshooting/Consideration |
| Prolonged Fasting (>24h) | Non-visualization of gallbladder due to stasis.[3][4] | Administer sincalide before the scan to empty the gallbladder.[4] |
| Recent Meal (<4h) | Non-visualization of gallbladder due to contraction.[3][4] | Ensure proper patient fasting of at least 4-6 hours.[3] |
| Total Parenteral Nutrition (TPN) | Increased bile viscosity and decreased endogenous CCK.[4] | Consider sincalide administration.[4] |
| Alcoholism | Increased bile viscosity and abnormal hepatobiliary function.[4] | Interpret with caution; correlate with clinical findings. |
| Acute Pancreatitis | Transient non-visualization of the gallbladder.[4] | Delayed imaging may be necessary.[4] |
| Recent Narcotic Use | Functional obstruction at the Sphincter of Oddi.[3] | Withhold opiates for at least 6 hours before the exam.[3] |
| Severe Hepatocellular Disease | Decreased bile production and tracer uptake.[4] | The scan may not be diagnostic. |
| Severe Chronic Cholecystitis | Impaired gallbladder function leading to non-visualization.[4] | Delayed imaging up to 4 hours can be helpful.[4] |
| High Conjugated Bilirubin | Decreased diagnostic accuracy due to impaired tracer uptake.[9] | Consider the limitations of the scan in patients with severe jaundice. |
| Prematurity (in infants) | Underdeveloped liver function may reduce tracer uptake.[9] | Interpret with caution in premature infants. |
Experimental Protocols
Standard this compound Scan Protocol for Gallbladder Evaluation
-
Patient Preparation:
-
Radiotracer Administration:
-
Imaging:
-
The patient is positioned supine under a gamma camera.[1]
-
Dynamic imaging of the abdomen begins immediately after tracer injection and continues for approximately 60 minutes.[7]
-
Images are acquired to visualize the tracer's uptake by the liver, excretion into the biliary ducts, filling of the gallbladder, and passage into the small intestine.[7]
-
-
Interventions (if necessary):
-
Delayed Imaging: If the gallbladder is not visualized within 60 minutes, delayed images may be acquired for up to 4 hours.[4]
-
Morphine Augmentation: If the gallbladder is still not seen and there is tracer in the small intestine, a small dose of morphine may be administered intravenously, with imaging continued for another 30-60 minutes.[1]
-
Gallbladder Ejection Fraction (GBEF) Measurement: If the indication is to assess gallbladder function, once the gallbladder is maximally filled with the tracer, a baseline image is taken. Sincalide is then infused intravenously over a period of time (e.g., 60 minutes) to stimulate gallbladder contraction.[3] Dynamic images are acquired during and after the infusion to calculate the GBEF.
-
-
Image Interpretation:
-
Normal: The tracer is seen in the liver, common bile duct, gallbladder, and small intestine within 60 minutes.[1]
-
Acute Cholecystitis: The gallbladder is not visualized within 4 hours of tracer injection or 30 minutes after morphine administration.[1][6]
-
Chronic Cholecystitis: This may be indicated by delayed gallbladder filling or a low GBEF (typically <35-38%).[1][3]
-
Common Bile Duct Obstruction: The gallbladder may or may not be visualized, but there is no tracer activity in the small intestine.[11]
-
Bile Leak: Radiotracer is identified outside the biliary system.[1]
-
Visualizations
References
- 1. HIDA scan - Mayo Clinic [mayoclinic.org]
- 2. HIDA Scan: Preparation, Results, Side Effects, and Cost [healthline.com]
- 3. Hepatobiliary Scintigraphy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Roentgen Ray Reader: False Positives in HIDA [roentgenrayreader.blogspot.com]
- 5. HIDA Scan for Gallbladder: Purpose, Prep, Risks, and Results [webmd.com]
- 6. What to Know if You Need a HIDA Scan | Banner Health [bannerhealth.com]
- 7. HIDA Scan: Results, Side Effects, (+ Procedure Preparation) [hoag.org]
- 8. Pitfalls in technetium-99m HIDA biliary imaging: duodenal diverticulum simulating the gallbladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Value of Hepatic Scintigraphy in the Diagnosis of Biliary Atresia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Non-Visualization of the Gallbladder with EHIDA
This guide provides troubleshooting steps and frequently asked questions for researchers, scientists, and drug development professionals encountering non-visualization of the gallbladder during Ethylenediaminetetraacetic acid (EHIDA) or Hepatobiliary Iminodiacetic Acid (HIDA) scans.
Frequently Asked Questions (FAQs)
Q1: What is the primary significance of gallbladder non-visualization during an this compound scan?
Non-visualization of the gallbladder on an this compound scan is a strong indicator of gallbladder dysfunction or disease. The most common reason is acute cholecystitis, where an obstruction in the cystic duct (often by a gallstone) prevents the radiotracer from entering the gallbladder.[1][2][3] However, it can also suggest severe chronic cholecystitis or functional issues.[1][4]
Q2: What are the potential causes for a false-positive result (non-visualization without acute cholecystitis)?
Several factors can lead to a false-positive scan, where the gallbladder doesn't visualize despite the absence of acute cholecystitis. These include:
-
Prolonged Fasting: Fasting for over 24 hours can cause the gallbladder to become filled with thick, sludgy bile, which can prevent the radiotracer from entering.[5][6][7]
-
Insufficient Fasting: If the patient has eaten within 2-4 hours of the scan, their gallbladder may have contracted, leading to non-visualization.[6][8]
-
Severe Liver Disease: Impaired liver function can result in poor uptake and excretion of the radiotracer, leading to inadequate visualization of the biliary system.[6][9]
-
High-Grade Biliary Obstruction: A blockage in the common bile duct can prevent the radiotracer from reaching the gallbladder.[6][10]
-
Interfering Medications: Certain drugs, particularly opiates like morphine, can cause the sphincter of Oddi to contract, increasing pressure in the biliary system and preventing gallbladder filling.[5][11][12]
-
Severe Chronic Cholecystitis: Long-standing inflammation can lead to a fibrotic, non-functioning gallbladder that doesn't fill with the tracer.[6][13]
Q3: A researcher's experiment shows non-visualization at 60 minutes. What is the immediate troubleshooting step?
If the gallbladder is not visualized within 60 minutes but the radiotracer is seen in the common bile duct and small intestine, the standard next step is to either obtain delayed images or use morphine augmentation.[6][9] Delayed imaging up to 3-4 hours can help differentiate between acute cholecystitis and delayed filling seen in chronic cholecystitis.[8] Morphine augmentation can significantly shorten the diagnostic time.[6][14]
Q4: How does morphine augmentation work, and when is it indicated?
Morphine is indicated when the gallbladder is not seen within 30-60 minutes, but there is radiotracer activity in the small bowel.[6] Morphine causes a temporary spasm of the sphincter of Oddi, which increases pressure within the common bile duct. This increased pressure facilitates the flow of the radiotracer into the gallbladder if the cystic duct is patent (not blocked).[6][8] If the gallbladder visualizes within 30 minutes after morphine administration, acute cholecystitis is unlikely. Persistent non-visualization after morphine is highly indicative of acute cholecystitis.[6][8]
Q5: What is the role of cholecystokinin (CCK) or sincalide in this compound scans?
Cholecystokinin (CCK), or its synthetic analog sincalide, is used in two main scenarios:
-
Pre-treatment for Prolonged Fasting: In patients who have been fasting for more than 24 hours, sincalide can be administered before the radiotracer to empty the gallbladder of viscous bile, which helps prevent a false-positive result.[5][6][15]
-
Gallbladder Ejection Fraction (GBEF) Measurement: After the gallbladder is filled with the radiotracer, CCK is administered to stimulate gallbladder contraction. By measuring the amount of tracer ejected, the GBEF can be calculated to assess gallbladder function, which is useful for diagnosing chronic acalculous cholecystitis or biliary dyskinesia.[15][16][17]
Data Presentation
Table 1: Diagnostic Accuracy of this compound Scan for Acute Cholecystitis
| Study Parameter | This compound Scan | Morphine-Augmented this compound | Ultrasonography |
| Sensitivity | 86% - 87%[1] | 93% - 96%[5][18] | 26% - 48%[1] |
| Specificity | 79%[1] | 83% - 95%[5][18] | 80%[1] |
| Accuracy | - | 95%[18] | - |
| Positive Predictive Value | - | 81%[18] | - |
| Negative Predictive Value | - | 98%[18] | - |
Table 2: Interpretation of Gallbladder Ejection Fraction (GBEF)
| GBEF Value | Interpretation | Potential Diagnosis |
| > 35% | Normal | Normal gallbladder function |
| < 35% | Abnormally Low | Chronic cholecystitis, biliary dyskinesia, or sphincter of Oddi dysfunction.[15][16] |
Experimental Protocols
Protocol 1: Standard this compound Scan (Cholescintigraphy)
-
Patient Preparation: The subject must be fasting for at least 4-6 hours but no more than 24 hours prior to the scan.[5][19] Opiate medications should be withheld for at least 6 hours.[5]
-
Radiopharmaceutical Administration: Inject the appropriate dose of a 99mTc-labeled HIDA agent (e.g., mebrofenin or disofenin) intravenously.[5]
-
Imaging Acquisition:
-
Position the subject supine under a gamma camera.
-
Begin dynamic imaging immediately after injection, acquiring anterior images at 1-minute intervals for 60 minutes.[5]
-
At 60 minutes, acquire right lateral and left anterior oblique views to differentiate the gallbladder from the common bile duct and duodenum.[5]
-
-
Interpretation:
-
Normal: The liver, gallbladder, common bile duct, and small intestine are visualized within 60 minutes.[9]
-
Non-Visualization of Gallbladder: If the gallbladder is not seen by 60 minutes but activity is present in the small bowel, proceed to delayed imaging or morphine augmentation.[6]
-
Non-Visualization of Bowel: If no tracer is seen in the bowel by 60 minutes, this may indicate a common bile duct obstruction or sphincter of Oddi dysfunction.[5][20]
-
Protocol 2: Morphine-Augmented Cholescintigraphy
-
Indication: This protocol is initiated if the gallbladder is not visualized at 60 minutes during a standard this compound scan, but radiotracer is present in the common bile duct and small intestine.[6]
-
Morphine Administration: Administer 0.04 mg/kg of morphine sulfate or a standard 2 mg dose intravenously over 2-3 minutes.[6]
-
Imaging Acquisition: Continue acquiring images for an additional 30-60 minutes post-morphine administration.[6]
-
Interpretation:
-
Gallbladder Visualized: Cystic duct is patent. Acute cholecystitis is ruled out.[5] This finding may be consistent with chronic cholecystitis.[8]
-
Gallbladder Not Visualized: Persistent non-visualization is highly specific for cystic duct obstruction and confirms a diagnosis of acute cholecystitis.[5][6]
-
Protocol 3: this compound Scan with Sincalide (CCK) Pretreatment
-
Indication: This protocol is used for subjects who have been fasting for more than 24 hours or are receiving total parenteral nutrition (TPN) to prevent false-positive results.[5][6]
-
Sincalide Administration: Infuse 0.02 µg/kg of sincalide intravenously over 60 minutes.[6] This empties the gallbladder of sludge and concentrated bile.
-
Waiting Period: Wait at least 30 minutes after the sincalide infusion is complete to allow for gallbladder relaxation.[5][6]
-
This compound Scan: Proceed with the Standard this compound Scan protocol as described above.
Diagrams
Caption: Troubleshooting workflow for gallbladder non-visualization.
References
- 1. droracle.ai [droracle.ai]
- 2. HIDA scan - Mayo Clinic [mayoclinic.org]
- 3. Nonvisualization of the gallbladder by 99mTc-HIDA cholescintigraphy as evidence of cholecystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. healthtap.com [healthtap.com]
- 5. Hepatobiliary Scintigraphy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tech.snmjournals.org [tech.snmjournals.org]
- 7. The effect of prolonged fasting and total parenteral nutrition on hepatobiliary imaging with technetium-99m DISIDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tech.snmjournals.org [tech.snmjournals.org]
- 9. RiT radiology: Nonvisualization of the Gallbladder with HIDA Scan [radiologyinthai.blogspot.com]
- 10. google.com [google.com]
- 11. HIDA Scan for Gallbladder: Purpose, Prep, Risks, and Results [webmd.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. ajronline.org [ajronline.org]
- 15. Cholecystokinin Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. HIDA Scan: Results, Side Effects, (+ Procedure Preparation) [hoag.org]
- 18. Morphine-Modified Hepatobiliary Scanning Protocol for the Diagnosis of Acute Cholecystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medfordradiology.com [medfordradiology.com]
- 20. Diagnosis and Treatment of Sphincter of Oddi Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing EHIDA Scan Interpretation in Jaundiced Patients
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethylenediaminediacetic acid (EHIDA) scans, also known as hepatobiliary scintigraphy or HIDA scans, in the context of hyperbilirubinemia.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do elevated bilirubin levels complicate this compound scan interpretation?
Elevated serum bilirubin competes with Technetium-99m (Tc-99m) labeled iminodiacetic acid (IDA) derivatives, such as mebrofenin, for uptake and excretion by hepatocytes.[1] This competition can lead to several confounding factors:
-
Reduced Hepatic Uptake: The radiotracer may be less efficiently extracted from the blood by the liver cells.[2]
-
Delayed Hepatobiliary Transit: The movement of the tracer from the liver into the bile ducts is slowed.[3][4]
-
Increased Renal Excretion: A higher percentage of the radiotracer is cleared by the kidneys and excreted in the urine, reducing the amount available for biliary imaging.[3][4]
-
Diminished Image Quality: The combination of these factors can result in poor quality images, making interpretation difficult.[3]
Q2: How can I differentiate between high-grade biliary obstruction and severe hepatocellular dysfunction in a jaundiced patient?
This is a primary diagnostic challenge. Both conditions can result in delayed or absent visualization of the tracer in the bowel. Key differentiating features include:
-
Hepatocellular Dysfunction: In severe liver disease, the initial uptake of the radiotracer by the liver is significantly impaired.[2][5] The liver appears faint on early images, and blood pool activity may remain high.[6]
-
Biliary Obstruction: In cases of obstruction, the liver's ability to take up the tracer is often preserved.[7] Early images will show good, prompt hepatic uptake, but subsequent images will show a failure of the tracer to move into the small intestine, even on delayed views up to 24 hours.[7] Visualization of the tracer in the gallbladder and bowel at 24 hours can effectively rule out a high-grade obstruction.[7][8]
Q3: A scan of a jaundiced patient shows gallbladder non-visualization after 60-90 minutes. Does this confirm acute cholecystitis?
Not necessarily. While persistent non-visualization of the gallbladder is a key indicator of acute cholecystitis, severe hepatocellular disease or high-grade biliary obstruction can also cause this finding.[9] In patients with hyperbilirubinemia, delayed visualization is common.[3] It is critical to obtain delayed images at 3-4 hours, and sometimes up to 24 hours, to allow for the slow transit of the tracer.[10][11] A false-positive result for acute cholecystitis can also occur in patients with:
-
Prolonged fasting (over 24 hours) or receiving total parenteral nutrition (TPN).[9][12]
-
Severe intercurrent illness or sepsis.[3]
-
Chronic cholecystitis.[1]
Q4: What protocol modifications are essential when scanning a patient with significant jaundice (e.g., bilirubin >5-10 mg/dL)?
To optimize results in jaundiced patients, several modifications to the standard this compound protocol are recommended:
-
Radiopharmaceutical Choice: Use Tc-99m mebrofenin, which has superior hepatic excretion compared to other IDA derivatives in the presence of high bilirubin levels.[10][12]
-
Dose Adjustment: The administered dose of Tc-99m mebrofenin may be increased. For patients with serum bilirubin greater than 1.5 mg/dL, a dose of 111-370 MBq (3-10 mCi) is suggested, compared to 74-185 MBq (2-5 mCi) for non-jaundiced patients.[3] Some protocols suggest a 1.5 to 2-fold dose increase if bilirubin is above 10 mg/dL.[13]
-
Delayed Imaging: This is the most critical modification. Sequential imaging should be extended to 4 hours, with additional static images considered at 6 or 24 hours if the biliary tree or bowel are not visualized.[10][11]
Q5: When is pre-treatment with phenobarbital or sincalide indicated for jaundiced patients?
Pre-treatment is used in specific clinical scenarios to improve the diagnostic accuracy of the scan:
-
Phenobarbital: Primarily used in the workup of neonatal jaundice to help differentiate biliary atresia from other causes of cholestasis.[14] Phenobarbital enhances the excretion of the radiotracer into the biliary system.[10][12] The standard dose is 5 mg/kg/day, administered orally in two divided doses for 3 to 5 days prior to the scan.[10][11][15]
-
Sincalide (CCK Analog): This is not used because of jaundice itself, but for conditions that can cause false-positive gallbladder non-visualization. It is recommended for patients who have been fasting for more than 24 hours or are on TPN.[9][12] Sincalide stimulates the gallbladder to empty itself of viscous, sludge-like bile that could otherwise prevent the radiotracer from entering.[9][11] It should be administered 15-30 minutes before the radiotracer injection.[12]
Data Presentation
Table 1: Comparison of this compound Scan Parameters in Non-Jaundiced vs. Jaundiced Patients
| Parameter | Standard (Non-Jaundiced) Patient | Jaundiced Patient (Hyperbilirubinemia) | Citation(s) |
| Suggested Radiotracer | Tc-99m Mebrofenin or Disofenin | Tc-99m Mebrofenin (preferred) | [10][12] |
| Typical Adult Dose | 74 - 185 MBq (2 - 5 mCi) | 111 - 370 MBq (3 - 10 mCi) | [3] |
| Blood Clearance | ~17% of injected dose in blood at 10 min | May be twice as high or more | [3][4] |
| Liver Visualization | By 5 minutes | Delayed | [3] |
| Max Liver Uptake | ~11 minutes | Delayed | [3][4] |
| Gallbladder Visualization | 10 - 15 minutes | Delayed; may require 4-24 hours | [3][10] |
| Intestinal Visualization | 30 - 60 minutes | Delayed; may require 4-24 hours | [3][10] |
| Primary Excretion Route | Hepatobiliary | Increased Renal Excretion | [3][4] |
Visualized Workflows and Pathways
Caption: Troubleshooting logic for differentiating hepatocellular disease from biliary obstruction.
Caption: Competitive mechanism between bilirubin and IDA radiotracer at the hepatocyte.
Experimental Protocols
Protocol: Optimized this compound Scintigraphy for Adult Jaundiced Patients
This protocol outlines a methodology for performing hepatobiliary scintigraphy in adult patients with hyperbilirubinemia to maximize diagnostic accuracy.
1. Patient Preparation
-
Fasting: The patient must fast for a minimum of 2-6 hours prior to the study.[10][12] Fasting for longer than 24 hours should be noted, as it may require pre-treatment.[12]
-
Medication Review: Opiate-based medications should be withheld for at least 6 hours before the scan, as they can induce functional obstruction at the Sphincter of Oddi.[11]
-
Pre-treatment (if applicable):
2. Radiopharmaceutical and Dose
-
Dose: Administer 111-370 MBq (3-10 mCi) intravenously.[3] The specific dose should be determined in consultation with a nuclear medicine physician, potentially increasing it for severely jaundiced patients.[13]
3. Imaging Acquisition
-
Equipment: A large field-of-view gamma camera equipped with a low-energy, high-resolution collimator.
-
Patient Positioning: The patient should be in the supine position with the camera detector placed anteriorly over the abdomen, ensuring the liver and small bowel are within the field of view.[11]
-
Dynamic Acquisition:
-
Static and Delayed Imaging:
-
If the gallbladder, common bile duct, and small intestine are not clearly visualized by 60 minutes, obtain additional static images.
-
Obtain a right lateral view to better distinguish the gallbladder from the duodenum.[4]
-
Acquire delayed static images at 2-4 hours post-injection.[10]
-
If intestinal activity is still not present, further delayed imaging at 18-24 hours may be required to rule out high-grade obstruction.[4][10]
-
4. Data Interpretation
-
Hepatic Function: Assess the promptness and homogeneity of liver uptake.
-
Biliary Patency: Document the time to visualization of the intrahepatic ducts, common bile duct, gallbladder, and small intestine.
-
Key Findings in Jaundice:
-
Normal: Even if delayed, visualization of tracer in the gallbladder and small bowel within 4-24 hours rules out high-grade obstruction and acute cholecystitis.
-
Obstruction: Good hepatic uptake with persistent non-visualization of tracer in the small bowel at 24 hours is indicative of high-grade obstruction.[7]
-
Hepatocellular Disease: Poor initial hepatic uptake with prolonged blood pool activity and delayed transit throughout the system.[2][6]
-
References
- 1. cdn.mdedge.com [cdn.mdedge.com]
- 2. Challenges in Diagnosing and Managing Acute Cholecystitis in Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. nucmedtutorials.com [nucmedtutorials.com]
- 5. HIDA scanning in gall-bladder disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. tech.snmjournals.org [tech.snmjournals.org]
- 8. mdsearchlight.com [mdsearchlight.com]
- 9. tech.snmjournals.org [tech.snmjournals.org]
- 10. snmmi.org [snmmi.org]
- 11. Hepatobiliary Iminodiacetic Acid Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. tech.snmjournals.org [tech.snmjournals.org]
- 13. radiology.wisc.edu [radiology.wisc.edu]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. radiology.unm.edu [radiology.unm.edu]
Technical Support Center: Managing Adverse Reactions to EHIDA Radiopharmaceuticals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethyl-iminodiacetic acid (EHIDA) radiopharmaceuticals. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known adverse reactions associated with this compound radiopharmaceuticals?
Adverse reactions to this compound and other Technetium Tc 99m-labeled hepatobiliary iminodiacetic acid (HIDA) derivatives are considered rare.[1][2] Most reported events are mild and transient.[1] Based on information from closely related HIDA agents like Technetium Tc 99m Disofenin and Mebrofenin, the following adverse reactions have been observed:
-
Mild Reactions:
-
Moderate to Severe Reactions (very rare):
-
Erythema multiforme (a skin reaction that can be more severe)[3]
-
Hypersensitivity reactions, including swelling of the face, tongue, and throat, with difficulty breathing or chest pain.[5][6]
-
Anaphylaxis (a severe, potentially life-threatening allergic reaction) has been reported with other Technetium-99m labeled radiopharmaceuticals.[7]
-
It is important to note that in a prospective study of 315 patients undergoing various nuclear medicine procedures, only one patient received a Tc99m-HIDA agent, and the overall incidence of adverse drug reactions for all radiopharmaceuticals was found to be 2.2%.[8]
Q2: What should I do if a research subject (animal or human) shows signs of an adverse reaction during an experiment?
Immediate and appropriate action is crucial. The following is a general protocol for managing an acute adverse reaction in a research setting.
Experimental Protocol: Management of Acute Adverse Reactions
1. Immediate Assessment and Cessation of Infusion:
-
If the this compound radiopharmaceutical is still being administered, stop the infusion immediately.
-
Quickly assess the subject's vital signs (heart rate, respiration, blood pressure if feasible) and observe for the severity of the reaction (e.g., localized skin reaction vs. systemic distress).
2. Mild Reaction Management (e.g., localized rash, itching):
-
Continue to monitor the subject closely for any progression of symptoms.
-
For animal studies, document the location and extent of the reaction. Consider administration of an appropriate antihistamine as per your institution's animal care and use committee (IACUC) approved protocol.
-
For human studies, follow the established clinical protocol, which may involve administration of antihistamines.
3. Severe Reaction Management (e.g., anaphylaxis, respiratory distress):
-
For Animal Studies:
-
Immediately administer emergency medications as outlined in your IACUC-approved protocol. This typically includes epinephrine.
-
Provide respiratory support if necessary and available (e.g., oxygen).
-
Contact the institutional veterinarian immediately.
-
-
For Human Clinical Trials:
-
Activate the emergency response team.
-
Administer epinephrine, corticosteroids, and antihistamines as per the clinical trial protocol and standard medical practice.[7]
-
Ensure airway, breathing, and circulation (ABCs) are supported.
-
4. Documentation and Reporting:
-
Thoroughly document all observations, interventions, and the subject's response.
-
Report the adverse event to the principal investigator, the institutional safety officer, and the relevant regulatory bodies (e.g., FDA, ethics committee) as required. For animal studies, report to the IACUC.[9][10]
Q3: Are there any known contraindications for the use of this compound radiopharmaceuticals in preclinical or clinical research?
While specific contraindications for this compound are not extensively documented due to its excellent safety profile, general contraindications for HIDA-class agents include known hypersensitivity to the active substance or any of the excipients.[4] Caution is also advised in certain patient populations in a clinical setting, which may be relevant to consider in translational research models.[5]
Q4: How can I minimize the risk of adverse reactions in my experiments?
-
Subject Screening: In clinical studies, screen subjects for a history of allergies, particularly to other contrast agents or radiopharmaceuticals.[5] For animal studies, ensure the use of healthy, well-characterized animals from a reputable supplier.
-
Proper Preparation: Ensure the radiopharmaceutical is prepared according to the manufacturer's instructions to avoid the introduction of pyrogens or other contaminants that could elicit a reaction.[4]
-
Vigilant Monitoring: Closely monitor subjects during and immediately after administration of the this compound radiopharmaceutical.
Data Presentation
Table 1: Summary of Reported Adverse Reactions for HIDA-class Radiopharmaceuticals
| Reaction Category | Specific Adverse Reaction | Reported with |
| Mild | Itching at injection site | Technetium Tc 99m Disofenin[3] |
| Skin Rash / Urticaria | Technetium Tc 99m Mebrofenin[4] | |
| Chills | Technetium Tc 99m Mebrofenin[4] | |
| Nausea | Technetium Tc 99m Mebrofenin[4] | |
| Moderate/Severe | Erythema Multiforme | Technetium Tc 99m Disofenin[3] |
| (Rare) | Hypersensitivity Reaction | General for Technetium Tc 99m agents[5][6] |
| Anaphylaxis | General for Technetium Tc 99m agents[7] |
Mandatory Visualizations
Experimental Workflow for Managing Adverse Reactions
Caption: Workflow for managing adverse reactions during this compound administration.
Logical Relationship of Adverse Reaction Severity and Response
Caption: Relationship between reaction severity and required action.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. droracle.ai [droracle.ai]
- 3. drugs.com [drugs.com]
- 4. drugs.com [drugs.com]
- 5. Technetium tc 99m disofenin (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 6. drugs.com [drugs.com]
- 7. Technetium-99m - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Adverse events associated with the use of radiopharmaceuticals: A prospective study from a tertiary care institute - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adverse Event Reports for Animal Drugs and Devices | FDA [fda.gov]
- 10. blog.cloudbyz.com [blog.cloudbyz.com]
Technical Support Center: Improving HIDA Scan Specificity for Chronic Cholecystitis
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting protocols for enhancing the specificity of hepatobiliary iminodiacetic acid (HIDA) scans in the diagnosis of chronic cholecystitis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in using a standard HIDA scan for diagnosing chronic cholecystitis?
A1: A routine HIDA scan is often insensitive and nonspecific for diagnosing chronic cholecystitis.[1] While it is the primary imaging procedure for acute cholecystitis, there is no single definitive scintigraphic pattern for the chronic condition.[2] Findings such as delayed gallbladder visualization can be suggestive, but a normal result does not exclude the diagnosis.[1][3] The main challenge lies in differentiating physiologic variations from true pathology.
Q2: How does cholecystokinin (CCK) or its analog, sincalide, improve the specificity of a HIDA scan?
A2: Administering CCK (or sincalide) stimulates gallbladder contraction, allowing for a quantitative assessment of its function. This is measured as the Gallbladder Ejection Fraction (GBEF). An abnormally low GBEF is a key indicator of chronic cholecystitis, particularly in patients with acalculous (no gallstones) biliary pain.[1][4][5] This functional assessment provides data beyond the anatomical information offered by imaging modalities like ultrasound.[1]
Q3: What is considered a normal Gallbladder Ejection Fraction (GBEF)?
A3: Based on a standardized protocol using a 60-minute infusion of sincalide (0.02 µg/kg), a GBEF of 38% or greater is considered normal.[6][7] Values below this threshold are suggestive of gallbladder dysfunction.[6] Some literature may cite a normal GBEF as above 30% to 35%, but the 38% threshold is recommended by an interdisciplinary panel for the standardized 60-minute infusion protocol.[4][6]
Q4: Can a HIDA scan produce false-positive results for chronic cholecystitis?
A4: Yes, several factors can lead to a false-positive result (i.e., an artificially low GBEF or non-visualization of the gallbladder). These include:
-
Prolonged Fasting (>24 hours): The gallbladder may be full of viscous bile, preventing the radiotracer from entering.[8][9]
-
Non-Fasting State (Meal within 4 hours): Endogenous CCK release can cause the gallbladder to contract, interfering with filling.[8][10]
-
Severe Intercurrent Illness or Total Parenteral Nutrition (TPN): These conditions can decrease gallbladder motility.[3][8]
-
Certain Medications: Opioids can cause spasm of the sphincter of Oddi, affecting bile flow.[11]
-
Hepatocellular Disease or Alcoholism: Can lead to abnormal hepatobiliary function and increased bile viscosity.[8]
Q5: Are there alternatives to using sincalide for gallbladder stimulation?
A5: Yes, a fatty meal can be used as a physiological alternative to stimulate the release of endogenous CCK. One study suggests that using half-and-half milk may be a superior and more accurate stimulus for assessing gallbladder contractility.[12] However, sincalide infusion is part of the standardized protocol for which normal GBEF values have been most rigorously established.[7]
Troubleshooting Guides
Issue 1: Non-visualization of the Gallbladder at 60 minutes in a patient without acute symptoms.
-
Possible Cause: This could be due to severe chronic cholecystitis, prolonged fasting, or other conditions causing a functional obstruction.[3][8]
-
Troubleshooting Steps:
-
Patient History Review: Confirm the patient has fasted appropriately (4-6 hours, not >24 hours) and has not recently used opioids.[9][11][13]
-
Delayed Imaging: Continue imaging for up to 3-4 hours. In chronic cholecystitis, the gallbladder will often eventually visualize.[3]
-
Morphine Augmentation: The administration of low-dose intravenous morphine can be used to shorten the study. In chronic cholecystitis, the gallbladder typically fills within 30 minutes after morphine administration, whereas it will remain unseen in true cystic duct obstruction (acute cholecystitis).[3]
-
Sincalide Pre-treatment: For patients who have fasted for over 24 hours or are on TPN, administering sincalide before the radiotracer injection can empty the gallbladder of viscous bile, reducing the chance of a false-positive result.[3][9] A 30-minute wait is required after sincalide administration before injecting the radiotracer to allow the gallbladder to relax.[13]
-
Issue 2: GBEF is borderline or does not correlate with clinical symptoms.
-
Possible Cause: The variability in sincalide administration protocols (bolus vs. slow infusion) can significantly impact GBEF results.[7] Patient-specific factors or other gastrointestinal disorders may also be present.
-
Troubleshooting Steps:
-
Verify Protocol Adherence: Ensure the standardized slow infusion protocol (0.02 µg/kg of sincalide over 60 minutes) was used.[6][7] Shorter infusions are associated with higher variability and lower normal GBEF values.[7]
-
Correlate with Symptoms: Note if the patient's symptoms (e.g., abdominal pain) were reproduced during the sincalide infusion. Symptom reproduction can be a valuable diagnostic indicator.
-
Consider Alternative Stimulus: If results remain equivocal, a repeat study using a fatty meal stimulus could provide additional physiological data.[12]
-
Evaluate Other Scintigraphic Patterns: Look for secondary signs of chronic cholecystitis, such as delayed biliary-to-bowel transit with normal gallbladder filling or delayed gallbladder filling.[2][14]
-
Data Presentation
Table 1: Gallbladder Ejection Fraction (GBEF) Normal Values by Sincalide Infusion Method
| Infusion Duration | Sincalide Dose | Time of GBEF Calculation | Lower Limit of Normal GBEF | Reference |
| 60 minutes | 0.02 µg/kg | 60 minutes | ≥ 38% | [6][7] |
| 30 minutes | 0.02 µg/kg | 30 minutes | ≤ 17% (1st percentile) | [7] |
| 15 minutes | 0.02 µg/kg | 15 minutes | ≤ 25% (5th percentile) | [7] |
Note: The 60-minute infusion is the recommended standard due to the lowest coefficient of variation and most reliable normal values.[7]
Table 2: Diagnostic Accuracy of a Proposed 30-Minute Screening Protocol
| Parameter | Value |
| 30-min GBEF Cutoff for Normal | ≥ 29.1% |
| Sensitivity | 97.6% |
| Specificity | 89.7% |
| Negative Predictive Value (NPV) | 99.6% |
| Accuracy | 90.8% |
This data is from a study proposing that if the GBEF is ≥29.1% at 30 minutes, the test can be concluded with high confidence, potentially shortening the procedure.[15]
Experimental Protocols
Protocol 1: Standardized Sincalide-Stimulated Cholescintigraphy
This protocol is based on the consensus recommendations for determining GBEF.[7][16]
-
Patient Preparation:
-
Patient must be NPO (nothing by mouth) for at least 4 hours, but not more than 24 hours.
-
Discontinue any medications that may interfere with the test (e.g., opioids) as per institutional guidelines.
-
If fasting is >24 hours, pre-treat with a 0.02 µg/kg sincalide infusion over 60 minutes, then wait 30 minutes before proceeding.[3][13]
-
-
Radiopharmaceutical Administration:
-
Administer 3-5 mCi of Tc-99m mebrofenin or disofenin intravenously.
-
Acquire dynamic images (e.g., 60 one-minute frames) with the patient in the supine position until the gallbladder, common bile duct, and small bowel are visualized (typically up to 60 minutes).
-
-
Sincalide Infusion and GBEF Imaging:
-
Prepare a 0.02 µg/kg dose of sincalide, diluted with normal saline to a total volume of 30-50 mL in a syringe.[16]
-
Position the gamma camera in the anterior or left anterior oblique (LAO) view to separate the gallbladder from adjacent structures.
-
Place the syringe in a constant infusion pump set to deliver the entire volume over 60 minutes.
-
Simultaneously begin the sincalide infusion and dynamic image acquisition (1 frame per minute for 60 minutes).
-
-
Data Analysis:
-
Draw a region of interest (ROI) around the gallbladder and an adjacent background ROI (e.g., liver).
-
Generate a background-corrected time-activity curve for the gallbladder.
-
Calculate the GBEF at 60 minutes using the formula: GBEF (%) = [(Max Counts - Min Counts) / Max Counts] x 100 (Where Max Counts are the pre-infusion counts and Min Counts are the counts at the end of the 60-minute infusion).
-
Visualizations
Caption: Standardized 60-min Sincalide-Stimulated Cholescintigraphy Workflow.
Caption: Troubleshooting Pathway for Gallbladder Non-Visualization.
References
- 1. snmmi.org [snmmi.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. HIDA scan - Mayo Clinic [mayoclinic.org]
- 6. droracle.ai [droracle.ai]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Roentgen Ray Reader: False Positives in HIDA [roentgenrayreader.blogspot.com]
- 9. Hepatobiliary Scintigraphy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cholecystokinin Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Improving Hepatobiliary Imaging as a Physiologic Test with Superior Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. auntminnie.com [auntminnie.com]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. med.emory.edu [med.emory.edu]
Technical Support Center: Pediatric EHIDA Imaging
Welcome to the technical support center for pediatric Ethylenediaminetetraacetic acid (EHIDA) imaging, also known as hepatobiliary scintigraphy or a HIDA scan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges and ensuring high-quality data acquisition and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a pediatric this compound scan?
A1: A pediatric this compound scan is a nuclear medicine imaging procedure used to evaluate the function of the liver, gallbladder, and bile ducts.[1][2][3][4][5][6][7][8] It is particularly useful for diagnosing conditions such as biliary atresia, cholecystitis (inflammation of the gallbladder), bile duct obstruction, and bile leaks after surgery or trauma.[2][3][5][6][7][9][10][11][12]
Q2: Which radiopharmaceuticals are most commonly used for pediatric this compound imaging?
A2: The most common radiotracers are Technetium-99m (99mTc)-labeled iminodiacetic acid (IDA) derivatives, such as 99mTc-disofenin (DISIDA) and 99mTc-mebrofenin (BrIDA).[13] 99mTc-mebrofenin is often preferred in infants with high bilirubin levels (hyperbilirubinemia).[13][14]
Q3: Is sedation always necessary for pediatric this compound scans?
A3: Sedation is not always required but may be necessary for young children or those who are unable to remain still for the duration of the scan.[15][16] Movement can cause artifacts that degrade image quality.[17] The decision to sedate should be made in consultation with the nuclear medicine department and is often required for high-resolution imaging.[16][18] In some cases, sedation may interfere with the results, as it can slow digestion.[1]
Q4: What are the typical fasting requirements for a pediatric this compound scan?
A4: Fasting requirements vary by age. Generally, children should have nothing to eat or drink for 4-6 hours before the scan.[1][4][19][20][21][22] For infants, the fasting period may be shorter, around 2-3 hours.[21][22] Prolonged fasting (greater than 24 hours) should be avoided as it can lead to a false-positive result.[23]
Q5: What is the role of phenobarbital premedication?
A5: In infants being evaluated for neonatal jaundice, premedication with phenobarbital (5 mg/kg/day for 3-5 days) can enhance the secretion of bile.[9][13] This increases the specificity of the test in differentiating biliary atresia from other causes of jaundice.[9][13]
Q6: When is cholecystokinin (CCK) used in a pediatric this compound scan?
A6: Cholecystokinin (CCK) or its synthetic analog, sincalide, is a hormone that stimulates the gallbladder to contract and empty bile.[2][8][21][22] It is used to calculate the gallbladder ejection fraction (GBEF), which helps in diagnosing chronic gallbladder disease (chronic cholecystitis).[11][24] CCK can also be administered before the radiotracer in patients with prolonged fasting to empty a full gallbladder and prevent a false-positive study.[14][23]
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Action(s) |
| Non-visualization of the gallbladder within 1 hour | Acute cholecystitis, prolonged fasting (>24 hours), severe liver disease, non-fasting state, recent narcotic use.[23] | - Administer morphine to increase pressure in the common bile duct, which may promote gallbladder filling. - Obtain delayed images at 3-4 hours and, if necessary, up to 24 hours.[23][25] - If the patient has been fasting for an extended period, consider pre-treatment with CCK to empty the gallbladder before the scan.[14][23] |
| No tracer activity in the small intestine by 24 hours | Biliary atresia, severe hepatocellular disease.[9] | - This finding is highly suggestive of biliary atresia in neonates, but severe liver disease can have a similar appearance.[9][25] - Correlate with clinical findings, liver function tests, and other imaging modalities. - Liver biopsy may be required for a definitive diagnosis.[26][27] |
| Slow movement of the radiotracer through the liver | Hepatocellular dysfunction, bile duct obstruction.[10][11][24] | - Evaluate for underlying liver disease. - Assess for any blockages in the bile ducts. - Correlate with liver enzyme levels and ultrasound findings.[26] |
| Radiotracer detected outside of the biliary system | Bile leak, often a complication of surgery or trauma.[10][11][24][28] | - Identify the location and extent of the leak. - If the amount of tracer accumulating outside the biliary tract is significant, surgical intervention may be indicated.[9] |
| Low gallbladder ejection fraction (<35%) | Chronic cholecystitis.[24][28] | - This indicates impaired gallbladder function. - Correlate with the patient's clinical symptoms. |
| False-positive for biliary atresia | Prematurity, delayed scan (after 45 days of life), milder jaundice.[29] | - Be aware of factors that can affect the accuracy of the scan.[29][30] - Consider the patient's overall clinical picture. |
| Image Artifacts | Patient motion, metallic objects, improper equipment calibration.[17][31][32][33][34] | - Use appropriate immobilization techniques or sedation for pediatric patients.[15][17][35] - Ensure all metallic items are removed before the scan.[12][17] - Regular quality control of the gamma camera is essential. |
Experimental Protocols
Patient Preparation
-
Fasting:
-
Medication Review:
-
Premedication for Biliary Atresia Evaluation:
Radiopharmaceutical Administration
-
Radiopharmaceutical: 99mTc-mebrofenin or 99mTc-disofenin.
-
Dosage:
-
Administration: Intravenous injection.
Image Acquisition
-
Equipment: A large-field-of-view gamma camera with a low-energy, high-resolution collimator.[14]
-
Patient Positioning: The patient should be in the supine position.
-
Imaging Sequence:
-
Begin dynamic imaging immediately after radiotracer injection.
-
Acquire images of the liver, biliary tree, and abdomen for approximately 1 hour.[21]
-
If the gallbladder is not visualized, or if there is no tracer in the small intestine, delayed imaging at 3-4 hours and up to 24 hours may be necessary.[21][25]
-
-
Pharmacologic Intervention (if required):
-
CCK (Sincalide) for GBEF: If the gallbladder is visualized, administer sincalide (0.02 µg/kg) intravenously over 30-60 minutes.[14] Acquire images for another 30 minutes to calculate the gallbladder ejection fraction.[2]
-
Morphine Augmentation: If the gallbladder is not seen but there is activity in the common bile duct and small intestine, morphine may be administered to aid in gallbladder visualization.[10][14]
-
Quantitative Data Summary
| Parameter | Value | Notes |
| Radiopharmaceutical Dosage | 1.85 MBq/kg (0.05 mCi/kg)[13] | Minimum of 18.5 MBq (0.5 mCi). For neonatal hyperbilirubinemia, a minimum of 37 MBq (1.0 mCi) of 99mTc-mebrofenin is recommended.[13][14] |
| Phenobarbital Premedication | 5 mg/kg/day for 3-5 days[9][13][25] | Used to enhance biliary excretion in infants suspected of having biliary atresia. |
| Sincalide (CCK) Dosage | 0.02 µg/kg[14] | Administered intravenously over 30-60 minutes for GBEF calculation. |
| Normal Gallbladder Ejection Fraction (GBEF) | >30% to 35%[24] | A lower value may indicate chronic cholecystitis. |
| Fasting Times | 2-6 hours | Varies by age; see protocol section for specifics. |
| Imaging Duration | 1-4 hours, potentially up to 24 hours[10][12][21][24] | Initial imaging is typically 1 hour, with delayed images as needed. |
Visualizations
References
- 1. etch.com [etch.com]
- 2. Hepatobiliary Scan | Boston Children's Hospital [childrenshospital.org]
- 3. Scintigraphy | Pediatric hepatobiliary scintigraphy: biliary atresia and beyond | springermedicine.com [springermedicine.com]
- 4. Hepatobiliary Scan (HIDA) | Lurie Children's [luriechildrens.org]
- 5. Pediatric hepatobiliary scintigraphy: biliary atresia and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Pediatric hepatobiliary scintigraphy: biliary atresia and beyond" by Hassan Aboughalia, Aaminah Kobeisy et al. [hsrc.himmelfarb.gwu.edu]
- 7. Pediatric hepatobiliary scintigraphy: biliary atresia and beyond. | Read by QxMD [read.qxmd.com]
- 8. Your Child's HIDA Scan | UMass Memorial Health [ummhealth.org]
- 9. Hepatobiliary scintigraphy in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HIDA scan - Mayo Clinic [mayoclinic.org]
- 11. Hida scan: Results, side effects, and why it is done [medicalnewstoday.com]
- 12. pockethealth.com [pockethealth.com]
- 13. Pediatric Nuclear Medicine in Acute Clinical Setting | Radiology Key [radiologykey.com]
- 14. tech.snmjournals.org [tech.snmjournals.org]
- 15. Nuclear Radiology What to expect during a nuclear radiology procedure? | Texas Children's [texaschildrens.org]
- 16. Kids Health Info : Nuclear medicine [rch.org.au]
- 17. Artifacts, variants, and factors degrading image quality in pediatric magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]
- 19. esht.nhs.uk [esht.nhs.uk]
- 20. vanderbilt2.staywellsolutionsonline.com [vanderbilt2.staywellsolutionsonline.com]
- 21. HIDA | Children's of Alabama [childrensal.org]
- 22. childrenswi.org [childrenswi.org]
- 23. Roentgen Ray Reader: False Positives in HIDA [roentgenrayreader.blogspot.com]
- 24. my.clevelandclinic.org [my.clevelandclinic.org]
- 25. Hepatobiliary Iminodiacetic Acid Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Hepatobiliary Iminodiacetic Acid (HIDA) Scan in the Evaluation of Biliary Atresia: A Retrospective Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Hepatobiliary Iminodiacetic Acid (HIDA) Scan in the Evaluation of Biliary Atresia: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. HIDA Scan: Results, Side Effects, (+ Procedure Preparation) [hoag.org]
- 29. The Value of Hepatic Scintigraphy in the Diagnosis of Biliary Atresia - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | The Value of Hepatic Scintigraphy in the Diagnosis of Biliary Atresia [frontiersin.org]
- 31. Artifacts and pitfalls in pediatric head computed tomography: physics, principles, and clinical impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 34. [PDF] Evaluation of Artifact Appearance and Burden in Pediatric Brain Tumor MR Imaging with Compressed Sensing in Comparison to Conventional Parallel Imaging Acceleration | Semantic Scholar [semanticscholar.org]
- 35. greenkid.idv.tw [greenkid.idv.tw]
impact of patient fasting status on EHIDA scan results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of patient fasting status on Enhanced Hepatobiliary Iminodiacetic Acid (EHIDA) or HIDA scan results. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound scans related to the patient's fasting state.
Issue 1: Non-visualization of the gallbladder in a patient suspected of acute cholecystitis, but with a low clinical probability.
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Possible Cause: Improper patient fasting. Both insufficient and prolonged fasting can lead to false-positive results.[1][2][3]
-
Troubleshooting Steps:
-
Verify Fasting Duration: Confirm the exact duration of the patient's fast. The standard recommended fasting period for an adult is a minimum of 2-4 hours and preferably around 6 hours.[3][4]
-
Assess for Insufficient Fasting: If the patient ate a meal within 4 hours of the scan, this could have stimulated endogenous cholecystokinin (CCK) release, causing the gallbladder to contract and preventing the radiotracer from entering.[1][4]
-
Assess for Prolonged Fasting: If the patient has been fasting for more than 24 hours, the gallbladder may be full of viscous bile, which can also prevent the entry of the radiotracer, leading to non-visualization.[1][3][4]
-
Corrective Action for Prolonged Fasting: For patients who have been fasting for over 24 hours or are on total parenteral nutrition (TPN), pretreatment with sincalide (a synthetic CCK analog) can be administered to empty the gallbladder before the injection of the radiotracer.[3][4] The typical dosage is 0.02 µg/kg infused intravenously over 30-60 minutes, with the hepatobiliary tracer injected 15-30 minutes after the sincalide infusion is complete.[3][4]
-
Issue 2: Abnormally low gallbladder ejection fraction (GBEF) in a patient with suspected chronic acalculous gallbladder disease.
-
Troubleshooting Steps:
-
Confirm Fasting Period: Determine the length of the patient's fast. Overnight fasting may lead to an over-distended gallbladder that does not contract efficiently in response to CCK stimulation, resulting in a falsely low GBEF.[5]
-
Repeat Scan with Shorter Fasting: If clinically indicated and the initial scan was performed after an overnight fast, consider repeating the this compound scan with a shorter fasting period of 4 to 6 hours to obtain a more accurate assessment of gallbladder contractility.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal fasting period for a patient undergoing an this compound scan?
For adult patients, a fast of at least 2 to 4 hours, and ideally 6 hours, is recommended before the administration of the radiopharmaceutical to ensure timely gallbladder visualization.[3] Patients may typically drink clear liquids during this time.[7] For children, the recommended fasting period is 2-4 hours, and for infants, it is 2 hours.[3][8]
Q2: How can eating too soon before an this compound scan affect the results?
Ingesting food, particularly fatty food, within about 4 hours of the scan can trigger the release of endogenous cholecystokinin (CCK).[4] This hormone causes the gallbladder to contract, which can prevent the injected radiotracer from entering the gallbladder, leading to non-visualization and a potential false-positive result for acute cholecystitis.[1][4]
Q3: What is the impact of prolonged fasting (more than 24 hours) on this compound scan results?
Prolonged fasting can lead to a false-positive scan for acute cholecystitis.[2][3] When the gallbladder is not stimulated to contract for an extended period, the bile within it becomes concentrated and sludgy.[4][9] This thickened bile can prevent the radiotracer from entering the gallbladder, resulting in its non-visualization on the scan.[4] Additionally, prolonged fasting has been shown to diminish the gallbladder ejection fraction (GBEF), which could lead to an inaccurate diagnosis of chronic gallbladder disease.[5][6]
Q4: Can a patient drink water while fasting for an this compound scan?
Yes, patients are generally encouraged to drink water to stay hydrated before and during the study.[8][10][11]
Q5: Are there any medications that can interfere with this compound scan results in relation to fasting?
Yes, certain medications can affect the scan's accuracy. Opiates, for example, can increase the tone of the sphincter of Oddi, which may delay the passage of the radiotracer into the small intestine and can also decrease gallbladder contractility.[4] It is recommended to withhold opiates for at least 6 hours before the scan.[4]
Data Presentation
Table 1: Impact of Fasting Duration on Gallbladder Ejection Fraction (GBEF) in Patients with Suspected Gallbladder Hyperkinesia
| Fasting Duration | Mean GBEF (%) | Percentage Increase with Shorter Fasting | p-value |
| Overnight Fasting | 46.5% | \multirow{2}{}{94%} | \multirow{2}{}{0.0017} |
| 4-6 Hours Fasting | 90.3% | ||
| Data from a retrospective study on 7 patients.[5][6] |
Table 2: this compound Scan Results in Patients with Prolonged Fasting or on Total Parenteral Nutrition (TPN) without CCK Pretreatment
| Patient Group | Number of Patients | Percentage with Normal Scans |
| Prolonged Fasting (≥ 5 days) | 8 | 75% |
| TPN (≥ 5 days) | 9 | 78% |
| Data from a prospective study on 17 individuals without a history of hepatobiliary disease.[12] |
Table 3: Prevalence of False-Positive this compound Scans in Fasted Patients on TPN
| Patient Group | Number of Patients | Percentage with Gallbladder Non-visualization (False-Positive) |
| Fasted Patients on TPN | 50 | 36% |
| Data from a study on fasted patients receiving TPN without clinical evidence of acute cholecystitis.[13] |
Experimental Protocols
Standard this compound Scan Protocol
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Patient Preparation: The patient is required to fast for a minimum of 2-4 hours, with a preferred duration of 6 hours.[3] Certain medications, like opiates, should be withheld for at least 6 hours prior to the scan.[4]
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Radiotracer Injection: A small amount of a radioactive tracer, typically a Technetium-99m labeled iminodiacetic acid derivative (e.g., mebrofenin or disofenin), is injected into a vein in the patient's arm.[4][7]
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Imaging: The patient lies on a scanning table while a gamma camera is positioned over their abdomen.[10] The camera detects the radiation emitted by the tracer and creates images that show the flow of the tracer.[7]
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Image Acquisition: Images are taken sequentially for about an hour as the tracer is taken up by the liver and excreted into the bile ducts, gallbladder, and small intestine.[7][11]
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Intervention (if necessary):
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GBEF Measurement: To measure the gallbladder ejection fraction, an infusion of cholecystokinin (CCK) or a synthetic analog like sincalide is administered to stimulate gallbladder contraction.[7] Images are taken before and after the infusion to calculate the percentage of tracer ejected from the gallbladder.
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Morphine Augmentation: If the gallbladder is not visualized within the first hour and the tracer is seen in the small intestine, morphine may be administered intravenously.[7] Morphine causes a transient contraction of the sphincter of Oddi, which increases pressure in the common bile duct and facilitates the filling of the gallbladder if the cystic duct is patent.
-
Mandatory Visualization
Caption: Logical workflow of fasting status impacting this compound scan results.
References
- 1. Roentgen Ray Reader: False Positives in HIDA [roentgenrayreader.blogspot.com]
- 2. healthtap.com [healthtap.com]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. Hepatobiliary Scintigraphy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. esmed.org [esmed.org]
- 7. HIDA scan - Mayo Clinic [mayoclinic.org]
- 8. nucmedmolecular.com [nucmedmolecular.com]
- 9. Cholecystokinin Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. HIDA Scan: Understanding the Procedure - Southlake General Surgery [southlakegeneralsurgery.com]
- 11. Patient Preparations | Hepatobiliary (HIDA) Scan | Midstate Radiology Associates [midstateradiology.com]
- 12. The effect of prolonged fasting and total parenteral nutrition on hepatobiliary imaging with technetium-99m DISIDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The value of hepatobiliary scans in fasted patients receiving total parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Radiation Exposure in HIDA Procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize radiation exposure during Hepatobiliary Iminodiacetic Acid (HIDA) procedures, also known as cholescintigraphy.
Troubleshooting Guides
This section addresses specific issues that may arise during HIDA procedures, with a focus on solutions to minimize radiation dose while maintaining diagnostic image quality.
| Issue/Question | Possible Cause | Troubleshooting/Solution |
| Higher than expected radiation dose for a standard adult patient. | Incorrect radiopharmaceutical dosage calculation; Lack of patient-specific dose adjustment. | Implement a weight-based dosing protocol for Technetium-99m (Tc-99m) mebrofenin. Regularly review and update protocols to align with the latest guidelines from regulatory bodies. |
| Prolonged scan time leading to increased radiation exposure. | Non-visualization of the gallbladder; Poor image quality requiring repeat acquisitions. | Ensure proper patient preparation, including fasting for at least 4-6 hours to facilitate gallbladder filling.[1][2] For patients fasting longer than 24 hours, consider pre-treatment with a cholecystokinin (CCK) analog like sincalide to empty the gallbladder before the radiotracer is administered.[3] |
| Radiopharmaceutical infiltration at the injection site. | Improper injection technique; Patient-related factors (e.g., fragile veins). | Implement a quality improvement protocol for injection techniques, including staff training and the use of real-time monitoring devices to detect infiltration.[4][5] In case of infiltration, assess the site and consider if the scan needs to be rescheduled. |
| Suboptimal image quality at lower doses. | Limitations of older gamma cameras (NaI detectors); Inefficient image reconstruction algorithms. | Upgrade to newer gamma cameras with Cadmium Zinc Telluride (CZT) detectors, which have higher sensitivity and can produce high-quality images with lower radiopharmaceutical doses.[6][7] Employ iterative reconstruction algorithms that can reduce image noise and improve image quality at lower radiation doses.[8][9] |
| Uncertainty in pediatric dosing leading to potential overexposure. | Lack of standardized pediatric dosing protocols. | Adhere to established weight-based dosing guidelines for pediatric patients, such as those recommended by the Society of Nuclear Medicine and Molecular Imaging (SNMMI).[3][10] |
Frequently Asked Questions (FAQs)
Q1: What is the primary principle for minimizing radiation exposure in HIDA scans?
A1: The primary principle is ALARA , which stands for "As Low As Reasonably Achievable." This involves using the lowest possible radiation dose to obtain the necessary diagnostic information. The three key components of ALARA are minimizing the time of exposure, maximizing the distance from the radiation source, and using appropriate shielding .
Q2: How can we optimize the administered dose of Technetium-99m mebrofenin?
A2: Dose optimization can be achieved by:
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Weight-based dosing: Calculating the administered activity based on the patient's weight is a fundamental step in personalizing and minimizing the dose.
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Reviewing clinical indications: Ensure the HIDA scan is appropriate and necessary for the patient's condition.
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Using modern equipment: Newer gamma cameras with CZT detectors are more sensitive and can achieve diagnostic image quality with lower doses.[7][11]
Q3: What are the typical radiation doses associated with a HIDA scan?
A3: The effective dose from a HIDA scan is generally low. For a standard adult, the typical effective dose is in the range of 3-4 mSv, which is comparable to the average annual background radiation exposure.[1]
Q4: Are there specific considerations for minimizing radiation in pediatric HIDA scans?
A4: Yes, pediatric patients are more radiosensitive, and dose reduction is critical. Key considerations include:
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Strict adherence to weight-based dosing protocols. [3]
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Minimum administered activity: Using the lowest possible dose that will still provide a diagnostic quality image.[3]
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Pre-treatment for specific conditions: In infants suspected of biliary atresia, pre-treatment with phenobarbital can enhance biliary excretion of the radiotracer, potentially avoiding the need for delayed imaging and additional exposure.[1]
Q5: How does proper patient preparation contribute to radiation dose reduction?
A5: Proper patient preparation is crucial for a successful and efficient HIDA scan, which in turn minimizes radiation exposure. Fasting for the appropriate duration (typically 4-6 hours) ensures the gallbladder is in a state to be visualized promptly.[1] Inadequate preparation can lead to non-visualization of the gallbladder, necessitating longer imaging times or even repeat scans, thereby increasing the radiation dose.
Q6: What is radiopharmaceutical infiltration, and how can it be prevented to avoid unnecessary radiation exposure?
A6: Radiopharmaceutical infiltration, or extravasation, is the accidental injection of the radiotracer into the tissue surrounding the vein instead of into the bloodstream.[12] This can lead to a high localized radiation dose at the injection site and may compromise the diagnostic quality of the scan, potentially requiring a repeat procedure. Prevention strategies include:
-
Proper training of personnel in intravenous injection techniques.
-
Careful selection and securing of the IV line.
-
Using real-time monitoring systems to detect infiltration as it occurs.[4][5]
Quantitative Data Summary
The following table summarizes quantitative data related to radiation doses in HIDA procedures and the potential for dose reduction.
| Parameter | Value/Range | Significance | Reference |
| Typical Adult Effective Dose | 3-4 mSv | Comparable to annual background radiation. | [1] |
| Standard Adult Administered Activity (Tc-99m mebrofenin) | 111–185 MBq (3–5 mCi) | Standard dose range for diagnostic imaging. | [13] |
| Standard Pediatric Administered Activity (Tc-99m mebrofenin) | 1.8 MBq/kg (0.05 mCi/kg) | Weight-based dosing is crucial for pediatric patients. | [3] |
| Minimum Pediatric Administered Activity | 18.5 MBq (0.5 mCi) | Ensures diagnostic image quality in the smallest patients. | [3] |
| Radiation Dose Reduction with CZT Detectors | Dose reductions of up to 52% have been reported in some nuclear medicine applications. | Newer detector technology allows for lower administered doses while maintaining image quality. | [14] |
| Radiation Dose Reduction with Iterative Reconstruction | Dose reductions of 15% to over 60% have been demonstrated in CT imaging, with similar principles applicable to nuclear medicine. | Advanced reconstruction algorithms can significantly lower the required radiation dose. | [9][15] |
| Reduction in Infiltration Rates with Quality Improvement | Reduction from 13.3% to 2.9% has been shown in PET/CT with active monitoring. | Minimizing infiltration avoids unnecessary localized radiation dose and repeat scans. | [16] |
Experimental Protocols
1. Protocol for Implementation of a Weight-Based Dosing Strategy
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Objective: To standardize the administered activity of Tc-99m mebrofenin based on patient weight to minimize radiation exposure.
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Methodology:
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Establish a standardized weight-based dosing chart based on current SNMMI or other relevant guidelines.
-
For adult patients, calculate the dose using a formula that adjusts the standard administered activity based on the patient's weight.
-
For pediatric patients, strictly adhere to the recommended dose of 1.8 MBq/kg (0.05 mCi/kg), with a defined minimum dose of 18.5 MBq (0.5 mCi).[3]
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The calculated dose should be verified by a second qualified individual before administration.
-
Regularly audit patient records to ensure compliance with the weight-based dosing protocol and to assess the impact on image quality and patient dose.
-
2. Quality Improvement Protocol for Reducing Radiopharmaceutical Infiltration
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Objective: To minimize the incidence of radiopharmaceutical infiltration during HIDA procedures.
-
Methodology:
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Baseline Assessment: Implement a system to track the rate of infiltration. This can be done through self-reporting, imaging follow-up, or the use of real-time injection monitoring devices.[4][5]
-
Training and Education: Provide regular training for all personnel involved in radiopharmaceutical administration on best practices for intravenous injections.
-
Standardized Procedure:
-
Use appropriate catheter sizes for the patient's veins.
-
Secure the IV line effectively.
-
Perform a saline flush to confirm patency before injecting the radiopharmaceutical.
-
-
Real-time Monitoring: If available, utilize a real-time monitoring system to provide immediate feedback on injection quality.[16]
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Follow-up and Analysis: In cases of infiltration, document the event, assess the patient for any adverse effects, and determine if the scan needs to be repeated. Analyze the causes of infiltrations to identify areas for improvement in the protocol.
-
Visualizations
Caption: Workflow for minimizing radiation exposure in HIDA procedures.
References
- 1. cdn.ymaws.com [cdn.ymaws.com]
- 2. medfordradiology.com [medfordradiology.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Quality Improvement Initiatives to Assess and Improve PET/CT Injection Infiltration Rates at Multiple Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing and reducing PET radiotracer infiltration rates: a single center experience in injection quality monitoring methods and quality improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Same same but different: dopamine transporter SPECT on scanners with CZT vs. NaI detectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 99mTc-MDP bone scintigraphy of the hand: comparing the use of novel cadmium zinc telluride (CZT) and routine NaI(Tl) detectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iterative reconstruction improves image quality and reduces radiation dose in trauma protocols; A human cadaver study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The impact of iterative reconstruction on image quality and radiation dose in thoracic and abdominal CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Weight-based determination of administered activity in 99mTc-DMSA renal SPECT in infants: are minimum administered activities necessary? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparative study of NaI(Tl), CeBr3, and CZT for use in a real-time simultaneous nuclear and fluoroscopic dual-layer detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. versantphysics.com [versantphysics.com]
- 13. Impact of iterative reconstruction on image quality and radiation dose in multidetector CT of large body size adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radiation dose reduction using a CdZnTe-based computed tomography system: Comparison to flat-panel detectors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Iterative Reconstruction for Head CT: Effects on Radiation Dose and Image Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Active monitoring improves radiopharmaceutical administration quality [frontiersin.org]
addressing false-positive results in EHIDA scintigraphy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and mitigate false-positive results in Ethylenediaminetetraacetic acid (EHIDA) scintigraphy.
Frequently Asked Questions (FAQs)
Q1: What is a false-positive result in this compound scintigraphy for acute cholecystitis?
A false-positive result occurs when the gallbladder is not visualized during the scan, suggesting cystic duct obstruction and acute cholecystitis, but the patient does not actually have the condition.[1][2][3] This can be caused by various physiological states, medications, or procedural issues that prevent the radiotracer from entering a healthy gallbladder.[1][4][5]
Q2: What are the primary causes of false-positive results?
False-positive results in HIDA scans can arise from several factors that lead to non-filling of the gallbladder in the absence of cholecystitis.[2] These causes can be broadly categorized as patient-related, medication-related, and technical.
Patient-Related Factors:
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Improper Fasting: Both insufficient fasting (less than 2-4 hours) and prolonged fasting (greater than 24 hours) can lead to false positives.[1][6] A recent meal can cause the gallbladder to contract, preventing it from filling with the radiotracer.[1] Conversely, prolonged fasting can lead to a full gallbladder with viscous bile that resists filling.[1]
-
Total Parenteral Nutrition (TPN): Patients on TPN often have decreased gallbladder stimulation, leading to bile stasis and an increased likelihood of a false-positive scan.[1][7][8]
-
Severe Illness: Critically ill patients may have functional gallbladder stasis, leading to non-visualization even without true cystic duct obstruction.[4][5][6]
-
Hepatocellular Disease: Impaired liver function can result in decreased production and excretion of bile, leading to poor visualization of the entire biliary system, including the gallbladder.[1]
-
Alcoholism: Chronic alcohol use can impair hepatobiliary function and increase bile viscosity, contributing to false-positive results.[1][8]
-
Acute Pancreatitis: Inflammation of the pancreas can sometimes cause transient non-visualization of the gallbladder.[1]
Medication-Related Factors:
-
Opioids: Drugs like morphine and other opioid analgesics can cause spasm of the sphincter of Oddi, increasing pressure in the common bile duct and preventing the radiotracer from entering the gallbladder.[9][10][11]
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Other Medications: A variety of other drugs can interfere with gallbladder contractility and may lead to a false-positive or inaccurate gallbladder ejection fraction (GBEF) measurement. These include atropine, benzodiazepines, indomethacin, nifedipine, oral contraceptives, octreotide, and theophylline.[10][11][12][13]
Q3: How can the risk of false-positive results be minimized?
Proper patient preparation is crucial. This includes strict adherence to fasting protocols and withholding interfering medications. For patients with prolonged fasting or on TPN, pre-treatment with sincalide (a cholecystokinin analog) can help empty the gallbladder before the radiotracer is administered.[1]
Troubleshooting Guides
Issue: Non-visualization of the gallbladder in a patient with a low clinical suspicion for acute cholecystitis.
This may indicate a false-positive result. The following workflow can help in troubleshooting this scenario.
Caption: Troubleshooting workflow for potential false-positive this compound scans.
Data Presentation
Table 1: Common Causes of False-Positive this compound Scans and Mitigation Strategies
| Cause | Mechanism | Mitigation Strategy |
| Patient-Related | ||
| Prolonged Fasting (>24h) / TPN | Gallbladder is full of viscous bile, preventing radiotracer entry.[1] | Pre-treat with sincalide to empty the gallbladder before the scan.[1] |
| Insufficient Fasting (<4h) | Gallbladder is contracted after a recent meal.[1] | Ensure patient has fasted for at least 4-6 hours.[9] |
| Severe Illness | Functional gallbladder stasis.[4][5] | Correlate with clinical findings; consider alternative imaging. |
| Severe Hepatocellular Disease | Decreased bile production and excretion.[1] | Interpret with caution; assess liver function tests. |
| Alcoholism | Increased bile viscosity and abnormal hepatobiliary function.[1] | Correlate with clinical history. |
| Medication-Related | ||
| Opioids (e.g., Morphine) | Sphincter of Oddi spasm, increasing biliary pressure.[10][11] | Withhold opioids for at least 6 hours before the scan.[10][13] |
| Benzodiazepines, Atropine, etc. | Decreased gallbladder contractility.[10][11] | Review medication list and withhold if clinically feasible. |
Experimental Protocols
Protocol 1: Standard Patient Preparation for this compound Scintigraphy
-
Fasting: Instruct the patient to fast for a minimum of 4 to 6 hours before the scan.[9][14] The patient should not fast for more than 24 hours.[1][15]
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Medication Review: Obtain a complete list of the patient's current medications.
-
Opioid Discontinuation: Instruct the patient to discontinue any opioid-containing medications for at least 6 hours prior to the scan.[10][16][17]
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Other Interfering Medications: Review the need for other potentially interfering medications (see Table 1) and consult with the referring physician about the possibility of temporarily withholding them.
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Patient Information: Inform the patient about the procedure, including the need to remain still during imaging.
Protocol 2: Sincalide Pre-treatment for Patients with Prolonged Fasting or on TPN
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Patient Population: This protocol is intended for patients who have been fasting for more than 24 hours or are receiving total parenteral nutrition (TPN).[1]
-
Sincalide Administration: Administer sincalide at a dose of 0.02 µg/kg intravenously.[18][19]
-
Infusion Rate: Infuse the sincalide solution slowly over 30 to 60 minutes to prevent gallbladder neck spasm.[1][18]
-
Timing of Radiotracer: Administer the 99mTc-labeled radiotracer 30 to 60 minutes after the completion of the sincalide infusion.[19]
-
Imaging: Proceed with standard this compound scintigraphy imaging protocol.
Protocol 3: Morphine Augmentation for Suspected Acute Cholecystitis
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Indication: This protocol is used when the gallbladder is not visualized within 60 minutes of radiotracer injection, and there is a clinical suspicion of acute cholecystitis.
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Morphine Administration: If the gallbladder is not visualized and the radiotracer is seen in the small intestine, administer morphine sulfate at a dose of 0.04 mg/kg intravenously.
-
Infusion Rate: Infuse the morphine slowly over 2 to 3 minutes.
-
Post-Morphine Imaging: Continue imaging for an additional 30 minutes after morphine administration.[20]
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Interpretation: Non-visualization of the gallbladder 30 minutes post-morphine is considered a positive result for cystic duct obstruction. Visualization of the gallbladder after morphine administration is a negative result.
Caption: Pathways leading to normal gallbladder filling versus false-positive results.
References
- 1. Roentgen Ray Reader: False Positives in HIDA [roentgenrayreader.blogspot.com]
- 2. Untitled Document [meddean.luc.edu]
- 3. meddean.luc.edu [meddean.luc.edu]
- 4. Congenital absence of the gallbladder: another cause of false-positive hepatobiliary image - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. tech.snmjournals.org [tech.snmjournals.org]
- 7. The effect of prolonged fasting and total parenteral nutrition on hepatobiliary imaging with technetium-99m DISIDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PIPIDA scintigraphy for cholecystitis: false positives in alcoholism and total parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HIDA Scan: A Complete Guide to Diagnosis and Preparation [rupahealth.com]
- 10. Hepatobiliary Scintigraphy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Hepatobiliary Iminodiacetic Acid Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdsearchlight.com [mdsearchlight.com]
- 13. HIDA Scan for Gallbladder: Purpose, Prep, Risks, and Results [webmd.com]
- 14. Hepatobiliary (HIDA) Scan | Nuclear Medicine | North Oaks Health System [northoaks.org]
- 15. HIDA Scan | Hepatobiliary Iminodiacetic Acid Scan [nationaljewish.org]
- 16. HIDA Scan - ARA Diagnostic Imaging [ausrad.com]
- 17. chattanoogaimaging.com [chattanoogaimaging.com]
- 18. radiology.wisc.edu [radiology.wisc.edu]
- 19. radiology.wisc.edu [radiology.wisc.edu]
- 20. What imaging modalities should be considered in suspected acute acalculous cholecystitis? A review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Diagnostic Maze: A Comparative Guide to HIDA Scans and Ultrasound in Acute Cholecystitis
For researchers, scientists, and drug development professionals, a precise and timely diagnosis of acute cholecystitis is paramount for both clinical management and the evaluation of novel therapeutic interventions. The two primary imaging modalities employed for this purpose, the Hepatobiliary Iminodiacetic Acid (HIDA) scan and abdominal ultrasound, offer distinct advantages and limitations. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate diagnostic tool.
Quantitative Performance Analysis
The diagnostic accuracy of HIDA scans and ultrasound for acute cholecystitis is most effectively evaluated through their sensitivity and specificity. A comprehensive review of the literature, including meta-analyses and retrospective studies, provides the following quantitative comparison.
| Imaging Modality | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) |
| HIDA Scan | 86% - 96%[1] | 66.8% - 92%[2][[“]] | 56.2% - 96%[4][5] | 93.8% - 95%[4][6] |
| Ultrasound | 48% - 81%[1] | 58.4% - 87%[4][7] | 38.4% - 85%[4][8] | 47% - 80%[4][8] |
It is evident from the data that the HIDA scan generally exhibits higher sensitivity in detecting acute cholecystitis compared to ultrasound.[1][4][9] Conversely, ultrasound is a readily available, non-invasive, and cost-effective initial imaging modality.[[“]][10]
Experimental Protocols
A clear understanding of the methodologies behind these diagnostic tests is crucial for interpreting their results and designing clinical trials.
Abdominal Ultrasound Protocol for Suspected Acute Cholecystitis
-
Patient Preparation: The patient is typically required to fast for at least 8 hours to ensure the gallbladder is distended and gallstones are more easily visualized.[11]
-
Transducer and Technique: A high-frequency (typically 3.5-5 MHz) curvilinear transducer is used. The patient is examined in the supine and left lateral decubitus positions to assess the mobility of gallstones.
-
Key Sonographic Findings for Acute Cholecystitis:
-
Cholelithiasis (Gallstones): Hyperechoic foci within the gallbladder lumen that cast an acoustic shadow.[10]
-
Sonographic Murphy's Sign: Maximal tenderness elicited when the transducer is pressed directly over the gallbladder.[12][13]
-
Gallbladder Wall Thickening: A wall thickness greater than 3-4 mm is considered abnormal.[10][12][13]
-
Pericholecystic Fluid: A collection of fluid around the gallbladder.[10][13]
-
Gallbladder Distention: An enlarged gallbladder, typically with a transverse diameter greater than 4 cm.[13]
-
Hepatobiliary Iminodiacetic Acid (HIDA) Scan Protocol
-
Patient Preparation: The patient should be fasting for a minimum of 4-6 hours prior to the scan.[14] Prolonged fasting (over 24 hours) can lead to a false-positive result and may require pretreatment with sincalide (a cholecystokinin analog) to empty the gallbladder.
-
Radiotracer Administration: A technetium-99m (Tc-99m) labeled iminodiacetic acid (IDA) derivative (e.g., mebrofenin) is administered intravenously.[15][16]
-
Imaging Acquisition: Dynamic images are acquired using a gamma camera for at least 60 minutes.[16] If the gallbladder is not visualized within this timeframe, delayed imaging at 3-4 hours or the administration of a low dose of morphine may be performed to enhance sphincter of Oddi contraction and promote gallbladder filling.[14]
-
Interpretation of Results:
-
Normal Scan: The radiotracer is taken up by the liver, excreted into the biliary tree, and fills the gallbladder and small intestine within 60 minutes.[11]
-
Positive for Acute Cholecystitis: The gallbladder is not visualized within 60 minutes to 4 hours after radiotracer injection, indicating a cystic duct obstruction.[14]
-
Diagnostic Workflow and Logical Relationships
The selection and interpretation of these imaging modalities are guided by the patient's clinical presentation. The following diagrams illustrate the typical diagnostic pathway and the logical interplay between clinical suspicion and imaging results.
Caption: Diagnostic workflow for suspected acute cholecystitis.
Conclusion
In the diagnostic evaluation of acute cholecystitis, both HIDA scans and ultrasound play critical, albeit different, roles. Ultrasound is the preferred initial imaging modality due to its accessibility, safety, and ability to identify gallstones.[2][16] However, its sensitivity for acute cholecystitis can be limited. The HIDA scan serves as a highly sensitive and specific confirmatory test, particularly in cases where ultrasound findings are equivocal or negative despite strong clinical suspicion.[1][2][14] For researchers and clinicians, a nuanced understanding of the performance characteristics and experimental protocols of both modalities is essential for accurate diagnosis and the advancement of gallbladder disease research.
References
- 1. ovid.com [ovid.com]
- 2. droracle.ai [droracle.ai]
- 3. consensus.app [consensus.app]
- 4. Is hepato-imino diacetic acid scan a better imaging modality than abdominal ultrasound for diagnosing acute cholecystitis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. currentsurgery.org [currentsurgery.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Diagnostic performance of ultrasound in acute cholecystitis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Does ultrasonography accurately diagnose acute cholecystitis? Improving diagnostic accuracy based on a review at a regional hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diagnosis of acute cholecystitis: sensitivity of sonography, cholescintigraphy, and combined sonography-cholescintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Diagnostic criteria and severity assessment of acute cholecystitis: Tokyo Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thaiscience.info [thaiscience.info]
- 14. droracle.ai [droracle.ai]
- 15. cdn.ymaws.com [cdn.ymaws.com]
- 16. Hepatobiliary Iminodiacetic Acid Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of EHIDA and Mebrofenin in Hepatobiliary Scintigraphy
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of two common radiopharmaceuticals used in hepatobiliary iminodiacetic acid (HIDA) scans: 99mTc-EHIDA (diethyl-IDA) and 99mTc-mebrofenin (trimethyl bromo-IDA). This analysis is based on available experimental data to assist in the selection of the appropriate imaging agent for clinical and research applications.
Hepatobiliary scintigraphy, commonly known as a HIDA scan, is a functional imaging technique used to diagnose disorders of the liver, gallbladder, and biliary tract. The choice of radiopharmaceutical is critical to the diagnostic accuracy of the procedure. Both EHIDA and mebrofenin are iminodiacetic acid (IDA) derivatives labeled with technetium-99m (99mTc) that are taken up by hepatocytes and excreted into the biliary system, mimicking the physiological pathway of bile.
Quantitative Data Summary
The following tables summarize the key performance indicators for this compound and mebrofenin based on published studies.
| Pharmacokinetic Parameter | 99mTc-EHIDA (diethyl-IDA) | 99mTc-Mebrofenin (trimethyl bromo-IDA) |
| Blood Clearance | Rapid, with approximately 5% of the injected dose remaining at 30 minutes.[1] | High hepatic extraction.[2] |
| Peak Bile Excretion | 15.4% of the injected dose between 45 and 60 minutes.[1] | Rapid biliary clearance.[2] |
| 2-Hour Biliary Excretion | Approximately 69% of the injected dose.[1] | Not specifically quantified in the provided results. |
| 2-Hour Urinary Excretion | Approximately 14% of the injected dose.[1] | Generally low, but can increase with high bilirubin levels.[2] |
| Performance in Hyperbilirubinemia | Increased urinary excretion with rising bilirubin levels.[3] | Considered to have better performance in patients with hepatic dysfunction and resists displacement by high bilirubin concentrations.[2][4] Mebrofenin is a preferred tracer in the presence of jaundice.[5] However, low sensitivity and specificity have been noted in patients with hyperbilirubinemia after liver transplantation.[6] |
| Diagnostic Accuracy for Acute Cholecystitis | 99mTc-EHIDA (HIDA Scans in General) | 99mTc-Mebrofenin |
| Sensitivity | 86% - 96%[7][8][9] | High sensitivity.[10] |
| Specificity | 71.4% - 100%[7][11] | High specificity.[10] |
| Positive Predictive Value (PPV) | 56.2%[7] | Not specifically quantified in the provided results. |
| Negative Predictive Value (NPV) | 95.0%[7] | Not specifically quantified in the provided results. |
Experimental Protocols
A standardized protocol for hepatobiliary scintigraphy is crucial for obtaining reliable and reproducible results. While specific parameters may vary between institutions, a general workflow is outlined below.
Patient Preparation
-
Fasting: Patients are required to fast for a minimum of 2-4 hours prior to the administration of the radiopharmaceutical to ensure gallbladder filling.[12]
-
Pre-treatment (in specific cases):
-
Prolonged Fasting or Parenteral Nutrition: To prevent false-positive results (non-visualization of the gallbladder), patients who have fasted for over 24 hours may be pre-treated with sincalide (a cholecystokinin analog) to empty the gallbladder.[12]
-
Neonatal Jaundice: Phenobarbital may be administered for several days before the scan to enhance biliary excretion and help differentiate biliary atresia from neonatal hepatitis.[13][14][15] Ursodeoxycholic acid has also been used for this purpose.[13][16]
-
Imaging Protocol
-
Radiopharmaceutical Administration: A sterile, non-pyrogenic solution of 99mTc-EHIDA or 99mTc-mebrofenin is administered intravenously.
-
Image Acquisition:
-
Dynamic imaging is initiated immediately after injection.
-
Images are typically acquired using a large-field-of-view gamma camera with a low-energy, high-resolution collimator.
-
Anterior views of the abdomen, including the liver, biliary tract, and small intestine, are obtained sequentially for up to 60 minutes.
-
Delayed imaging at several hours (e.g., 4 hours or 24 hours) may be performed if the gallbladder or bowel activity is not visualized within the initial period.[12][17]
-
-
Pharmacological Intervention (Optional):
-
Morphine Augmentation: If the gallbladder is not visualized within 60 minutes and acute cholecystitis is suspected, a small dose of morphine may be administered intravenously to constrict the sphincter of Oddi, which increases pressure in the common bile duct and promotes filling of the gallbladder if the cystic duct is patent.[17]
-
Cholecystokinin (CCK) or Sincalide Stimulation: To assess gallbladder ejection fraction, a CCK analog like sincalide can be administered after the gallbladder is filled with the radiotracer. This stimulates gallbladder contraction, and the ejection fraction can be calculated.[18]
-
Visualizations
Experimental Workflow for Hepatobiliary Scintigraphy
Caption: General workflow for hepatobiliary scintigraphy.
Signaling Pathway of IDA Radiopharmaceuticals
Caption: Physiological pathway of IDA radiopharmaceuticals.
Comparative Efficacy
While direct comparative studies between this compound and mebrofenin are limited in the provided search results, a qualitative comparison can be drawn from their individual characteristics.
Mebrofenin is often highlighted for its high hepatic extraction and rapid biliary clearance, making it a preferred agent, particularly in patients with liver dysfunction or elevated bilirubin levels.[2][4][5] Its resistance to displacement by bilirubin is a significant advantage in jaundiced patients.
This compound , as one of the earlier 99mTc-IDA derivatives, also demonstrates rapid blood clearance and biliary excretion.[1] Clinical studies have confirmed its utility in a wide range of hepatobiliary disorders.[19][20] However, like other IDA agents, its renal excretion tends to increase with higher serum bilirubin levels, which could potentially impact image quality in severely jaundiced patients.[3]
For the diagnosis of acute cholecystitis , both agents are used in HIDA scans which demonstrate high sensitivity and specificity.[7][8][9][10][11] The diagnostic principle relies on the non-visualization of the gallbladder due to cystic duct obstruction, a hallmark of acute cholecystitis.
In the context of neonatal jaundice , both agents are employed to differentiate biliary atresia from other causes of cholestasis. The key diagnostic indicator is the absence of tracer excretion into the bowel within 24 hours.[14][15][16]
Conclusion
Both 99mTc-EHIDA and 99mTc-mebrofenin are effective radiopharmaceuticals for hepatobiliary scintigraphy. The choice between them may depend on the specific clinical scenario. Mebrofenin appears to have an advantage in patients with significant hyperbilirubinemia due to its higher hepatic extraction and resistance to bilirubin displacement. However, this compound remains a viable and widely studied alternative for the evaluation of a broad spectrum of hepatobiliary disorders. Further head-to-head comparative studies with standardized protocols would be beneficial to definitively establish the superior agent for specific indications. Researchers and clinicians should consider the patient's liver function and the specific diagnostic question when selecting the appropriate radiopharmaceutical.
References
- 1. The pharmacokinetics of 99mTc HIDA in man and its relationship to intra-gastric bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Part 5 Hepatobiliary | Radiology Key [radiologykey.com]
- 3. Clinical comparison of 99mTc-diethyl-IDA and 99mTc-PIPIDA for evaluation of the hepatobiliary system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. European Nuclear Medicine Guide [nucmed-guide.app]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Tc-99m-BrIDA hepatobiliary (HIDA) scan has a low sensitivity for detecting biliary complications after orthotopic liver transplantation in patients with hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Is hepato-imino diacetic acid scan a better imaging modality than abdominal ultrasound for diagnosing acute cholecystitis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. snmmi.org [snmmi.org]
- 10. esmil.com [esmil.com]
- 11. Rapid and accurate diagnosis of acute cholecystitis with 99mTc-HIDA cholescintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.ymaws.com [cdn.ymaws.com]
- 13. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 14. researchgate.net [researchgate.net]
- 15. Utility of Tc99m-Mebrofenin hepato-biliary scintigraphy (HIDA scan) for the diagnosis of biliary atresia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of mebrofenin hepatoscintigraphy in neonatal-onset jaundice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. HIDA scan - Mayo Clinic [mayoclinic.org]
- 19. Clinical evaluation of Tc-99m-diethyl-IDA in hepatobiliary disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Results of hepatobiliary imaging using Tc-99m this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating EHIDA Scan Results with Surgical Outcomes: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of biliary tract disorders, the accurate diagnosis of conditions such as acute cholecystitis, biliary dyskinesia, and sphincter of Oddi dysfunction is paramount. The hepatobiliary iminodiacetic acid (HIDA) scan, also known as cholescintigraphy or an EHIDA scan, is a functional imaging modality frequently employed to assess the function of the liver, gallbladder, and bile ducts. This guide provides a comprehensive comparison of this compound scan performance validated against surgical and pathological outcomes, supported by experimental data and detailed methodologies.
Diagnostic Performance of this compound Scans
The clinical utility of an this compound scan is determined by its ability to accurately predict a pathological state that is subsequently confirmed by surgical intervention and histopathology. The following tables summarize the diagnostic accuracy of this compound scans across various biliary conditions, offering a quantitative comparison with alternative imaging modalities.
Acute Cholecystitis
Table 1: Diagnostic Accuracy for Acute Cholecystitis
| Diagnostic Modality | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Citation(s) |
| This compound Scan | 87% - 92.3% | 79% - 83.3% | 96% | - | [1][2][3] |
| Ultrasound (US) | 26% - 31% | 80% - 83.8% | 96% | - | [1][2][3] |
Data synthesized from multiple studies. Ranges reflect variations in study populations and methodologies.
Biliary Dyskinesia (Chronic Acalculous Cholecystitis)
Table 2: Predictive Value of Gallbladder Ejection Fraction (GBEF) for Symptom Resolution Post-Cholecystectomy
| GBEF Stimulant | GBEF Threshold | Symptom Resolution with Abnormal GBEF | Symptom Resolution with Normal GBEF | Citation(s) |
| CCK | <35% | 91% | 77.5% | [4][5] |
| Fatty Meal | <38% | 89% | 85% | [6] |
Symptom resolution is a key surgical outcome for biliary dyskinesia.
Sphincter of Oddi Dysfunction (SOD)
Table 3: Correlation of this compound Scan (Sostre Score) with Sphincter of Oddi Manometry (Gold Standard)
| Diagnostic Modality | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Citation(s) |
| This compound (Sostre Score) | 25% - 38% | 86% - 89% | 40% - 60% | 75% - 79% | [7] |
Sphincter of Oddi Manometry is an invasive procedure considered the gold standard for diagnosing SOD.[7]
Experimental Protocols
Detailed and standardized methodologies are crucial for the reproducibility and interpretation of this compound scan results.
This compound Scan Protocol for Acute Cholecystitis
-
Patient Preparation: The patient is required to fast for a minimum of 2 to 6 hours prior to the scan to ensure the gallbladder is not already contracted.[8] Fasting for more than 24 hours should be avoided as it can lead to a full gallbladder that may not fill with the tracer, resulting in a false-positive result.[8]
-
Radiotracer Administration: A technetium-99m (Tc-99m) labeled iminodiacetic acid derivative (e.g., mebrofenin or disofenin) is injected intravenously.[9]
-
Imaging: Dynamic imaging of the abdomen is performed for at least 60 minutes.
-
Interpretation: The primary diagnostic criterion for acute cholecystitis is non-visualization of the gallbladder up to 4 hours post-injection, which suggests cystic duct obstruction.[9] Morphine can be administered to augment the test; it causes a transient contraction of the sphincter of Oddi, increasing pressure in the common bile duct and facilitating gallbladder filling if the cystic duct is patent.[10]
This compound Scan Protocol for Biliary Dyskinesia (GBEF Measurement)
-
Patient Preparation: Similar to the protocol for acute cholecystitis, the patient should fast for 2 to 6 hours.[11]
-
Radiotracer Administration and Initial Imaging: A Tc-99m labeled tracer is injected, and images are acquired until the gallbladder is maximally visualized (typically 60 minutes).
-
Gallbladder Stimulation:
-
Post-Stimulation Imaging: Dynamic imaging continues for 60 minutes following the administration of the stimulant.[3]
-
GBEF Calculation: The gallbladder ejection fraction is calculated from the pre- and post-stimulation gallbladder counts. A GBEF of less than 35-38% is generally considered abnormal.[3][13]
This compound Scan Protocol for Sphincter of Oddi Dysfunction (Sostre Score)
-
Patient Preparation: Patients should be fasting for at least 3 hours and should not have taken any opioid medications for at least 4 hours prior to the scan.[14]
-
Pre-treatment (optional but common): CCK (0.02 ug/kg) is infused over 3 minutes, 15 minutes prior to the radiotracer injection.[14][15]
-
Radiotracer Administration and Imaging: A Tc-99m labeled tracer is injected, and dynamic images are acquired for 60 minutes.[15]
-
Data Analysis (Sostre Score): Time-activity curves are generated for the liver and common bile duct. The Sostre score is a semi-quantitative method based on factors such as the time to peak liver activity, clearance from the common bile duct, and biliary-to-bowel transit time. A score of 5 or greater is considered indicative of SOD.[14][16]
Mandatory Visualizations
Experimental Workflow for this compound Scan Validation
Caption: Workflow for validating this compound scan results against surgical and pathological outcomes.
Diagnostic Pathway for Suspected Gallbladder Disease
Caption: A simplified diagnostic algorithm for patients presenting with suspected gallbladder pathology.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. Optimal hepatobiliary scintigraphy for gallbladder dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIDA scanning and ultrasonography in the expeditious diagnosis of acute cholecystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imaging Tests of the Liver and Gallbladder - Hepatic and Biliary Disorders - Merck Manual Professional Edition [merckmanuals.com]
- 6. droracle.ai [droracle.ai]
- 7. Scintigraphy versus manometry in patients with suspected biliary sphincter of Oddi dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tech.snmjournals.org [tech.snmjournals.org]
- 9. Is HIDA Scan Necessary for Sonographically Suspicious Cholecystitis? | Bernescu | Journal of Current Surgery [currentsurgery.org]
- 10. HIDA scan - Mayo Clinic [mayoclinic.org]
- 11. tech.snmjournals.org [tech.snmjournals.org]
- 12. Cholecystokinin Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Use of a Fatty Meal Cholecystagogue Protocol in Hepatobiliary Scintigraphy for Chronic Functional Gallbladder Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. radiology.unm.edu [radiology.unm.edu]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. radiology.wisc.edu [radiology.wisc.edu]
A Comparative Analysis of Diagnostic Modalities for Biliary Atresia: HIDA Scan in Focus
For researchers, scientists, and drug development professionals, an accurate and timely diagnosis of biliary atresia is paramount. This guide provides a comprehensive comparison of the diagnostic performance of the hepatobiliary iminodiacetic acid (HIDA) scan against other common diagnostic methods, supported by experimental data and detailed protocols.
Biliary atresia (BA) is a rare and devastating disease of newborns, characterized by the progressive obstruction of the extrahepatic bile ducts, leading to cholestasis, cirrhosis, and eventual liver failure if left untreated. Early and accurate diagnosis is critical for the success of the Kasai portoenterostomy, the primary surgical intervention. The HIDA scan, a radionuclide imaging technique, has long been a cornerstone in the diagnostic workup of suspected BA. However, its performance, particularly its specificity, has been a subject of ongoing evaluation and comparison with other diagnostic tools.
Comparative Diagnostic Performance
A systematic review and meta-analysis of 81 studies revealed that hepatobiliary scintigraphy (HIDA scan) using Tc-99m-labeled immunodiacetic acid (IDA) derivatives demonstrates a high pooled sensitivity but a more moderate specificity in differentiating biliary atresia from other causes of neonatal cholestasis, such as neonatal hepatitis.[1][2] The high sensitivity makes it an effective tool for ruling out BA.[3] However, its specificity can be influenced by factors such as the type of radiotracer used, administration of priming agents like phenobarbital, and the imaging protocol itself.[1][2]
Below is a summary of the diagnostic accuracy of various methods for biliary atresia:
| Diagnostic Method | Sensitivity (%) | Specificity (%) | Key Findings & Citations |
| HIDA Scan | 91.2 - 100 | 27 - 80.6 | High sensitivity, but moderate and variable specificity.[4][5][6] A meta-analysis reported a pooled sensitivity of 98.7% and a specificity of 70.4%.[2] Can be affected by severe cholestasis.[7] |
| Ultrasonography (US) | 74.9 - 90.9 | 93.4 - 100 | The "triangular cord" sign is a highly specific indicator.[4][6] A meta-analysis showed a pooled sensitivity of 74.9% and specificity of 93.4%.[8] |
| MRCP | 89.7 - 100 | 64.7 - 76.9 | High sensitivity and can visualize the biliary tree directly.[4][6] A meta-analysis reported a pooled sensitivity of 89.7% and specificity of 64.7%.[8] |
| Liver Biopsy | 88 - 100 | 88 - 95.2 | Considered the most reliable method with high accuracy.[9][10] Features like bile ductular proliferation and bile plugs are indicative. |
| HBS SPECT | - | - | Reported to have higher accuracy than planar HBS, MRCP, and US in one study.[9][10] |
| Transient Elastography | 75 | 61.2 | A noninvasive method measuring liver stiffness; sensitivity increases to 97% when combined with ultrasound findings of a small gallbladder. |
Experimental Protocols
Accurate interpretation of diagnostic tests relies on standardized and rigorous experimental protocols. Below are summaries of the methodologies for the key diagnostic tests discussed.
Hepatobiliary Iminodiacetic Acid (HIDA) Scan
The HIDA scan, or cholescintigraphy, is a nuclear medicine imaging procedure that assesses the function of the liver, gallbladder, and bile ducts.[11]
-
Patient Preparation: Infants are typically required to fast for a minimum of four hours before the scan to ensure gallbladder filling.[12] Pre-treatment with phenobarbital (5 mg/kg/day for 3-5 days) is often administered to enhance biliary excretion of the radiotracer and increase the specificity of the test.[4][6]
-
Radiotracer Administration: A small, safe amount of a radioactive tracer, typically a Technetium-99m (Tc-99m) labeled iminodiacetic acid (IDA) derivative like mebrofenin, is injected intravenously.[1][2][13]
-
Imaging Acquisition: The infant is positioned under a gamma camera, which detects the radiation emitted by the tracer.[14] Dynamic images are acquired for the first hour to visualize the uptake of the tracer by the liver and its excretion into the biliary system and small intestine.[13] Delayed images are often obtained at 4 and 24 hours if there is no visualization of the tracer in the bowel.[5]
-
Interpretation: In a normal scan, the tracer is taken up by the liver and appears in the gallbladder and small intestine within an hour.[11] In biliary atresia, the tracer is taken up by the liver but fails to be excreted into the small intestine, even on delayed 24-hour images.[5]
Abdominal Ultrasonography
-
Procedure: A high-frequency linear array transducer is used to examine the liver, gallbladder, and porta hepatis.
-
Key Parameters: The presence or absence of the gallbladder, its size and contractility, and the presence of the "triangular cord" sign (a triangular or tubular echogenic density at the porta hepatis) are evaluated. The triangular cord sign has a high specificity for biliary atresia.[4]
Magnetic Resonance Cholangiopancreatography (MRCP)
-
Procedure: This non-invasive imaging technique uses magnetic resonance imaging to visualize the biliary and pancreatic ducts. Heavily T2-weighted sequences are used to highlight static fluid in the bile ducts.
-
Interpretation: MRCP can directly visualize the presence or absence of the extrahepatic bile ducts. In biliary atresia, the common bile duct is typically not visualized.
Percutaneous Liver Biopsy
-
Procedure: A small sample of liver tissue is obtained using a needle inserted through the skin under imaging guidance.
-
Histopathological Analysis: The tissue is examined by a pathologist for characteristic features of biliary atresia, including portal tract expansion with bile ductular proliferation, bile plugs in ductules, portal fibrosis, and inflammation. Liver biopsy is considered one of the most reliable methods for differentiating biliary atresia from other causes of neonatal cholestasis.[9][10]
Diagnostic Workflow for Suspected Biliary Atresia
The diagnostic process for biliary atresia is a multi-step pathway that integrates clinical findings, laboratory tests, and various imaging modalities.
Caption: Diagnostic algorithm for an infant with suspected biliary atresia.
Conclusion
The diagnosis of biliary atresia requires a multi-modal approach. While the HIDA scan is a highly sensitive tool for excluding the diagnosis, its moderate specificity necessitates confirmation with other modalities. Ultrasonography, particularly with the identification of the triangular cord sign, offers high specificity. Ultimately, liver biopsy remains a highly reliable method for diagnosis. The choice and sequence of diagnostic tests should be guided by clinical suspicion, institutional expertise, and the overall clinical picture of the infant. For drug development professionals, understanding the nuances and limitations of these diagnostic tools is crucial when designing clinical trials and evaluating therapeutic efficacy for biliary atresia.
References
- 1. researchgate.net [researchgate.net]
- 2. Accuracy of hepatobiliary scintigraphy for differentiation of neonatal hepatitis from biliary atresia: systematic review and meta-analysis of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatobiliary Iminodiacetic Acid (HIDA) Scan in the Evaluation of Biliary Atresia: A Retrospective Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. archive.rsna.org [archive.rsna.org]
- 5. Frontiers | The Value of Hepatic Scintigraphy in the Diagnosis of Biliary Atresia [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Hepatobiliary Iminodiacetic Acid (HIDA) Scan in the Evaluation of Biliary Atresia: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of different noninvasive diagnostic methods for biliary atresia: a meta-analysis | Semantic Scholar [semanticscholar.org]
- 9. surgery.healthsci.mcmaster.ca [surgery.healthsci.mcmaster.ca]
- 10. researchgate.net [researchgate.net]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. researchgate.net [researchgate.net]
- 13. Hepatobiliary Iminodiacetic Acid Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
A Comparative Guide: EHIDA vs. MRCP for Bile Duct Obstruction
For researchers, scientists, and drug development professionals investigating biliary tract disorders, selecting the optimal imaging modality is paramount for accurate diagnosis and effective therapeutic development. This guide provides an objective comparison of two key diagnostic techniques for bile duct obstruction: the functional imaging modality, Hepatobiliary Iminodiacetic Acid (HIDA) scan, also known as EHIDA or cholescintigraphy, and the anatomical imaging modality, Magnetic Resonance Cholangiopancreatography (MRCP).
Principle of Modalities
This compound (HIDA Scan) is a nuclear medicine imaging technique that provides functional information about the hepatobiliary system. It utilizes a radioactive tracer, which is injected intravenously, taken up by hepatocytes, and excreted into the biliary system. A gamma camera tracks the flow of this tracer from the liver, through the bile ducts, into the gallbladder, and on to the small intestine. Obstructions in the bile ducts can be identified by observing delays or blockages in the tracer's path.[1][2][3]
MRCP is a non-invasive imaging technique that uses magnetic resonance imaging (MRI) to visualize the biliary and pancreatic ducts.[4][5] It relies on heavily T2-weighted sequences that highlight static or slow-moving fluids, such as bile, providing detailed anatomical images of the ductal system.[6] This allows for the direct visualization of obstructions, such as gallstones or strictures.
Diagnostic Performance for Bile Duct Obstruction
The choice between this compound and MRCP often depends on the specific clinical question and the suspected underlying cause of the obstruction. While this compound excels in assessing the functional aspects of the biliary system, particularly in cases of acute cholecystitis, MRCP offers superior anatomical detail for identifying the cause and location of an obstruction.[7]
Quantitative Data Summary
The following tables summarize the diagnostic performance of this compound and MRCP in detecting bile duct obstruction, primarily focusing on choledocholithiasis (gallstones in the common bile duct), a common cause of obstruction. The data is compiled from various studies and meta-analyses.
Table 1: Diagnostic Accuracy of this compound for Bile Duct Obstruction
| Study/Analysis | Patient Population | Reference Standard | Sensitivity | Specificity | Diagnostic Accuracy |
| Johnson H Jr, Cooper B (1995)[8] | 122 consecutive patients undergoing HIDA scans | Surgical confirmation | 94% (for cholecystitis) | 36% (for cholecystitis) | Not Reported |
| Note: This study highlights high sensitivity for cholecystitis, a condition often causing functional bile duct obstruction, but low specificity. The study also noted that only 20% of suspected common bile duct obstructions on HIDA could be surgically confirmed.[8] |
Table 2: Diagnostic Accuracy of MRCP for Bile Duct Obstruction (Choledocholithiasis)
| Study/Analysis | Patient Population | Reference Standard | Sensitivity | Specificity | Diagnostic Accuracy |
| Guibaud et al. (1995)[4] | 126 patients with suspected bile duct obstruction | ERCP | 81% | 98% | Not Reported |
| Varghese et al.[9][10] | 191 patients referred for diagnostic ERCP | Direct Cholangiography (ERCP, IOC, PTC) | 91% | 98% | 97% |
| Guarise et al.[11] | 170 consecutive patients undergoing MRCP then ERCP | ERCP | 90% | 88% | 89% |
| Meta-analysis (PubMed)[12] | 12 studies | Not specified | 85% | 90% | Not Reported |
| Study on 111 patients[5] | Patients evaluated for cholestasis/RUQ pain | ERCP | 77.4% | 100% | 80.5% |
| Prospective study on 120 patients[13] | Patients with clinical suspicion of biliary obstruction | ERCP/Surgery/Histopathology | 94.1% | 91.9% | 94.8% |
| Study on 50 cases[14] | Clinically diagnosed obstructive jaundice | Surgical findings/ERCP | 96.65% | Not Reported | 94.50% |
Experimental Protocols
This compound (HIDA Scan) Protocol
The following is a generalized protocol for an this compound scan for suspected bile duct obstruction.
-
Patient Preparation:
-
Fasting for a minimum of 2-4 hours prior to the scan is required to ensure gallbladder filling.[2]
-
Patients should inform the physician of any medications they are taking, as some, like morphine, can interfere with the results.
-
Pregnant or breastfeeding individuals should notify the medical staff.
-
-
Radiotracer Administration:
-
A small amount of a radioactive tracer, typically a Technetium-99m (99mTc) labeled iminodiacetic acid derivative (e.g., mebrofenin), is injected intravenously.[15]
-
-
Imaging Acquisition:
-
The patient lies supine on an imaging table.
-
A gamma camera is positioned over the abdomen to acquire a series of images.[1]
-
Dynamic imaging is performed for approximately 1 hour to visualize the tracer's uptake by the liver and its passage through the bile ducts and into the small intestine.
-
Delayed imaging at 2 to 4 hours, or even 24 hours, may be necessary if the gallbladder or small intestine is not visualized initially.[15]
-
-
Pharmacological Intervention (Optional):
-
Morphine: If the gallbladder is not visualized within 60 minutes, a small dose of morphine may be administered intravenously. Morphine constricts the sphincter of Oddi, increasing pressure within the common bile duct and facilitating the filling of the gallbladder if the cystic duct is patent.[2]
-
Cholecystokinin (CCK): To assess gallbladder function (ejection fraction), CCK can be administered to stimulate gallbladder contraction. This is more relevant for diagnosing acalculous cholecystitis rather than a complete obstruction.
-
MRCP Protocol
The following is a generalized protocol for an MRCP study for suspected bile duct obstruction.
-
Patient Preparation:
-
Patients are required to fast for at least 4 hours prior to the examination to reduce gastroduodenal secretions and promote gallbladder distension.[6]
-
-
Patient Positioning and Coil Selection:
-
The patient is positioned supine on the MRI table.
-
A torso phased-array coil is used to improve signal-to-noise ratio and image quality.[16]
-
-
MRI Sequences:
-
The core of the MRCP protocol consists of heavily T2-weighted sequences. Common sequences include:
-
Single-Shot Fast Spin-Echo (SSFSE) or Half-Fourier Acquisition Single-Shot Turbo Spin-Echo (HASTE): These are rapid sequences that can acquire images in a single breath-hold, minimizing motion artifacts.[16][17]
-
3D Fast Spin-Echo (FSE) or Turbo Spin-Echo (TSE): These sequences provide high-resolution images of the biliary tree and allow for multiplanar reformations.[17]
-
-
Axial T2-weighted images of the entire liver and pancreas are also acquired to assess for other pathologies.[16]
-
The imaging planes are typically coronal and oblique, aligned with the common bile duct.[16][17]
-
-
Image Post-processing:
-
Maximum Intensity Projection (MIP) and multiplanar reformations (MPR) are often used to create cholangiographic images from the 3D data sets, providing a comprehensive view of the biliary tree.
-
Visualizing the Diagnostic Workflows
The following diagrams illustrate the typical workflows and logical relationships in the diagnosis of bile duct obstruction using this compound and MRCP.
Caption: A simplified workflow diagram for an this compound (HIDA) scan.
Caption: A simplified workflow diagram for an MRCP procedure.
References
- 1. HIDA Scan: Results, Side Effects, (+ Procedure Preparation) [hoag.org]
- 2. HIDA scan - Mayo Clinic [mayoclinic.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. Accuracy of magnetic resonance cholangiography compared to operative endoscopy in detecting biliary stones, a single center experience and review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magnetic resonance cholangiopancreatography: the ABC of MRCP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. The value of HIDA scans in the initial evaluation of patients for cholecystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The diagnostic accuracy of magnetic resonance cholangiopancreatography and ultrasound compared with direct cholangiography in the detection of choledocholithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Diagnostic accuracy of MRCP in choledocholithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Magnetic resonance cholangiopancreatography versus endoscopic ultrasound for diagnosis of choledocholithiasis: an updated systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diagnostic Performance of Ultrasonography Versus Magnetic Resonance Cholangiopancreatography in Biliary Obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Accuracy of Magnetic Resonance Cholangiopancreatography in Case of Biliary Obstruction Comparing Post-operative Findings: A Study of 50 Cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. radiology.wisc.edu [radiology.wisc.edu]
- 16. MRCP Protocol [pre.weill.cornell.edu]
- 17. mrimaster.com [mrimaster.com]
A Comparative Analysis of EHIDA and Alternative Imaging Modalities for Hepatobiliary Disorders
For researchers, scientists, and drug development professionals navigating the complexities of hepatobiliary diagnostics, selecting the most appropriate imaging modality is a critical decision that impacts both clinical outcomes and economic efficiency. This guide provides a comprehensive cost-effectiveness analysis of the Ethylhydro-α-iminodiacetic acid (EHIDA or HIDA) scan, comparing its performance against key alternatives such as abdominal ultrasound and Magnetic Resonance Cholangiopancreatography (MRCP). The following sections present quantitative data, detailed experimental protocols, and visual workflows to facilitate an informed selection process.
Quantitative Performance and Cost-Effectiveness
The diagnostic accuracy and cost of imaging modalities are pivotal factors in their clinical utility. The following tables summarize the performance characteristics and approximate costs of this compound scans, ultrasound, and MRCP.
Table 1: Diagnostic Accuracy of Imaging Modalities
| Indication | Imaging Modality | Sensitivity (%) | Specificity (%) |
| Acute Cholecystitis | This compound (HIDA) Scan | 86 - 100[1][2] | 79 - 90[1][3] |
| Ultrasound | 26 - 81[1][3] | 80 - 83[1][3] | |
| MRCP | 85[4] | 81[4] | |
| Biliary Atresia | This compound (HIDA) Scan | 100[5] | 27[5] |
| Ultrasound (Triangular Cord Sign) | 90.9[5] | 100[5] | |
| MRCP | 100[5] | 76.9[5] | |
| Choledocholithiasis (Common Bile Duct Stones) | MRCP | 90 - 94[6] | 95 - 99[6] |
| Endoscopic Ultrasound (EUS) | 89.5[7] | 96.5[7] |
Table 2: Cost-Effectiveness and Patient Outcomes
| Parameter | This compound (HIDA) Scan | Ultrasound | MRCP |
| Average Cost (USD) | $359 - $1,940[4][8] | $200 - $1,000[9][10] | $1,299 (vs. EUS and ERCP)[11][12] |
| Time to Surgery (Acute Cholecystitis) | 4.0 days[1][13] | 2.3 days[1][13] | - |
| Length of Hospital Stay (Acute Cholecystitis) | 6.7 days[1][13] | 4.3 days[1][13] | Routine preoperative MRCP has minor effects on hospital stay[14] |
| Complication Rate (Diagnostic) | Low (allergic reaction, bruising, minor radiation exposure)[8] | Negligible[15] | No major complications reported for diagnostic MRCP[16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standardized protocols for this compound scans, abdominal ultrasound, and MRCP.
This compound (Hepatobiliary Iminodiacetic Acid) Scan with Cholecystokinin (CCK)
Objective: To assess gallbladder function, specifically the gallbladder ejection fraction (GBEF), in the diagnosis of biliary dyskinesia.
Protocol:
-
Patient Preparation: The patient is required to fast for a minimum of 4 hours prior to the examination.[5] If the fasting period exceeds 24 hours, a slow infusion of cholecystokinin (CCK) may be administered before the radiopharmaceutical injection to prevent a false-positive result due to a full gallbladder.[5]
-
Radiopharmaceutical Administration: A dose of 5 mCi (185 MBq) of Technetium-99m (Tc-99m) mebrofenin or disofenin is injected intravenously.[5]
-
Imaging (Gallbladder Filling Phase): Dynamic images are acquired for 60 minutes using a large field of view gamma camera in the anterior projection, with the patient in a supine position.[5] The computer is set to acquire 60 one-minute frames.[5]
-
CCK Administration (Ejection Fraction Phase): Once the gallbladder is visualized (typically at 60 minutes), an infusion of a CCK analog, such as sincalide, is administered.[5][17] A common infusion rate is 0.02 µg/kg diluted in a 30-mL volume and infused continuously over 30 to 60 minutes.[5][17]
-
Imaging (Ejection Fraction Phase): The camera is positioned in the left anterior oblique projection to minimize overlap of the gallbladder with other organs.[5] Dynamic images are acquired for 30 to 60 minutes during and after the CCK infusion.[5]
-
Data Analysis: A region of interest (ROI) is drawn around the gallbladder and an adjacent liver background area on the computer.[5] A time-activity curve is generated, corrected for background radiation. The GBEF is calculated using the formula: GBEF (%) = [(Maximum counts - Minimum counts) / Maximum counts] x 100.[5] A GBEF of less than 35-40% is generally considered abnormal.[18]
Abdominal Ultrasound for Suspected Acute Cholecystitis
Objective: To identify signs of acute cholecystitis, including gallstones, gallbladder wall thickening, and pericholecystic fluid.
Protocol:
-
Patient Preparation: The patient should ideally fast for at least 8 hours to ensure a distended, bile-filled gallbladder for optimal visualization.[17]
-
Transducer Selection: A low-frequency (2-5 MHz) curvilinear transducer is typically used.[14]
-
Patient Positioning: The patient is initially examined in the supine position.[14] To improve visualization, the patient may be asked to be in the left lateral decubitus position with their right arm raised above their head.[14]
-
Scanning Technique: The transducer is placed in the right upper quadrant, often starting just below the xiphoid process with the probe marker oriented towards the patient's head.[19] The liver is used as an acoustic window. The sonographer systematically sweeps through the gallbladder in both longitudinal and transverse planes.[19]
-
Key Imaging Parameters:
-
Gallstones: Visualized as hyperechoic (bright) structures within the gallbladder lumen that cast a posterior acoustic shadow.[20]
-
Gallbladder Wall Thickness: Measured in the transverse plane. A thickness greater than 3 mm is considered abnormal.[12][19]
-
Pericholecystic Fluid: The presence of a fluid collection around the gallbladder.[12][19]
-
Sonographic Murphy's Sign: Maximal tenderness elicited when the transducer is pressed directly over the gallbladder.[12]
-
Common Bile Duct Diameter: Measured to assess for dilation, which may indicate a downstream obstruction. A diameter of less than 6 mm is generally considered normal.[12]
-
Magnetic Resonance Cholangiopancreatography (MRCP) for Biliary Obstruction
Objective: To obtain detailed, non-invasive images of the biliary and pancreatic ducts to identify obstructions, such as stones or strictures.
Protocol:
-
Patient Preparation: The patient is required to fast for 4 hours prior to the examination to reduce gastrointestinal secretions and promote gallbladder distension.[21][22]
-
Coil Selection: A phased-array body coil is used with a 1.5 Tesla or higher MRI system.[22]
-
Imaging Sequences: Heavily T2-weighted sequences are utilized to highlight the static fluid within the bile and pancreatic ducts, which appear hyperintense (bright).[22] Commonly used sequences include:
-
HASTE (Half-Fourier Acquisition Single-shot Turbo Spin-Echo): A 2D breath-hold sequence that provides rapid imaging.[21][22]
-
3D Turbo Spin-Echo (TSE) or SPACE (Sampling Perfection with Application optimized Contrasts using different flip angle Evolution): Respiratory-gated 3D sequences that allow for high-resolution, thin-slice imaging and multiplanar reconstructions.[18][20]
-
-
Imaging Planes:
-
An initial axial T2-weighted sequence of the upper abdomen is performed to localize the biliary tree.[23]
-
Coronal and oblique coronal thick-slab images are acquired to provide an overview of the entire biliary and pancreatic ductal system.[20]
-
Thin-slice, high-resolution 3D sequences are then performed for detailed anatomical assessment.[18]
-
-
Image Analysis: The acquired images are post-processed using techniques like Maximum Intensity Projection (MIP) and multiplanar reconstruction (MPR) to create detailed 3D visualizations of the ductal anatomy.[22]
Visualization of Pathways and Workflows
To further elucidate the diagnostic process and underlying physiology, the following diagrams are provided.
Diagnostic Workflow for Suspected Acute Cholecystitis
Diagnostic Workflow for Suspected Biliary Dyskinesia
Bile Acid Synthesis and Enterohepatic Circulation
References
- 1. Is HIDA Scan Necessary for Sonographically Suspicious Cholecystitis? | Bernescu | Journal of Current Surgery [currentsurgery.org]
- 2. currentsurgery.org [currentsurgery.org]
- 3. cost.sidecarhealth.com [cost.sidecarhealth.com]
- 4. Florida Health Price Finder [price.healthfinder.fl.gov]
- 5. auntminnie.com [auntminnie.com]
- 6. radiopaedia.org [radiopaedia.org]
- 7. Magnetic resonance cholangiopancreatography: the ABC of MRCP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdsave.com [mdsave.com]
- 9. How Much Does an Ultrasound Cost? - CareCredit [carecredit.com]
- 10. The Cost of an Ultrasound Without Insurance: What You Need to Know - GoodRx [goodrx.com]
- 11. Cost-Effectiveness Analysis of Endoscopic Ultrasound versus Magnetic Resonance Cholangiopancreatography in Patients with Suspected Common Bile Duct Stones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cost-effectiveness analysis of endoscopic ultrasound versus magnetic resonance cholangiopancreatography in patients with suspected common bile duct stones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical implications of hepatobiliary scintigraphy and ultrasound in the diagnosis of acute cholecystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. edus.ucsf.edu [edus.ucsf.edu]
- 15. ACR Appropriateness Criteria Right Upper Quadrant Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. njl-admin.nihr.ac.uk [njl-admin.nihr.ac.uk]
- 17. Optimal hepatobiliary scintigraphy for gallbladder dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jajgastrohepto.org [jajgastrohepto.org]
- 19. med-fom-house.sites.olt.ubc.ca [med-fom-house.sites.olt.ubc.ca]
- 20. mrimaster.com [mrimaster.com]
- 21. researchgate.net [researchgate.net]
- 22. radiopaedia.org [radiopaedia.org]
- 23. enhancehealth.com [enhancehealth.com]
A Comparative Guide to EHIDA Scans in the Diagnosis of Acute Cholecystitis: A Meta-Analysis Review
For researchers, scientists, and professionals in drug development, understanding the diagnostic accuracy of imaging modalities is paramount. This guide provides an objective comparison of the performance of the Enhanced Hepatobiliary Iminodiacetic Acid (EHIDA) scan, also known as a HIDA scan or cholescintigraphy, in the diagnosis of acute cholecystitis, with a focus on data from meta-analyses.
Data Presentation: A Quantitative Comparison
The diagnostic accuracy of this compound scans has been extensively evaluated in numerous studies. The following table summarizes the quantitative data from meta-analyses, comparing this compound scans with the other primary imaging modality, the abdominal ultrasound (US).
| Diagnostic Metric | This compound (HIDA) Scan | Abdominal Ultrasound (US) | Notes |
| Sensitivity | 86% - 96%[1][2] | 48% - 81%[1][2] | This compound scans demonstrate significantly higher sensitivity in detecting acute cholecystitis. |
| Specificity | 71% - 90%[1][3] | 58% - 83%[1][3] | Specificity of this compound is generally high, indicating a low rate of false positives. |
| Positive Predictive Value (PPV) | 56.2% - 96% | 38.4% - 96% | While some studies show comparable PPV, others favor this compound. |
| Negative Predictive Value (NPV) | ~95% - 99%[4] | ~80% | The high NPV of a normal this compound scan makes it very effective at ruling out acute cholecystitis.[4] |
Experimental Protocols: Methodology of this compound Scans
The following outlines a typical experimental protocol for an this compound scan as derived from clinical guidelines and studies.
Patient Preparation:
-
Patients are required to fast for a minimum of 4 to 6 hours prior to the scan to ensure the gallbladder is not already stimulated.[5]
-
Fasting for more than 24 hours should be avoided as it can lead to a full gallbladder and a false-positive result.[6]
-
Certain medications, such as opiates, that may interfere with biliary function should be discontinued.[7]
Radiopharmaceutical Administration:
-
A radioactive tracer, typically a technetium-99m (99mTc) labeled iminodiacetic acid derivative (e.g., 99mTc-mebrofenin), is administered intravenously.[4][5]
Imaging Acquisition:
-
Dynamic imaging is performed using a gamma camera over the abdomen for approximately 60 minutes to track the uptake of the tracer by the liver and its excretion into the biliary system.
-
If the gallbladder is not visualized within this timeframe, delayed imaging at 3 to 4 hours may be performed.[8]
Pharmacologic Intervention (Augmentation):
-
Morphine: In cases of non-visualization of the gallbladder after 60 minutes, a low dose of intravenous morphine may be administered.[4] Morphine increases the tone of the sphincter of Oddi, which in turn increases pressure within the common bile duct, facilitating the filling of the gallbladder if the cystic duct is patent.[4]
-
Cholecystokinin (CCK): To assess gallbladder ejection fraction, a synthetic form of CCK (sincalide) can be administered after the gallbladder is filled with the tracer. This stimulates gallbladder contraction, and the percentage of tracer ejected is calculated.
Interpretation of Results:
-
Normal Scan: The tracer is taken up by the liver, fills the gallbladder and common bile duct, and passes into the small intestine.
-
Acute Cholecystitis: The hallmark finding is non-visualization of the gallbladder, which indicates an obstruction of the cystic duct.[7]
-
Chronic Cholecystitis: This may be suggested by delayed visualization of the gallbladder or a reduced gallbladder ejection fraction after CCK administration.[7]
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Diagram of normal bile flow pathway.
Caption: Experimental workflow for an this compound scan.
References
A Comparative Guide to EHIDA and Other Tc-99m IDA Derivatives for Hepatobiliary Scintigraphy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Technetium-99m (Tc-99m) labeled N-substituted iminodiacetic acid (IDA) derivatives, with a focus on Etifenin (EHIDA), Mebrofenin, and Disofenin. These radiopharmaceuticals are critical tools in hepatobiliary scintigraphy for the functional assessment of the liver, gallbladder, and biliary ducts. This document outlines their comparative performance based on experimental data, details the methodologies for key experiments, and provides visual representations of experimental workflows.
Performance Comparison of Tc-99m IDA Derivatives
The ideal Tc-99m IDA derivative for hepatobiliary imaging should exhibit high hepatic uptake, rapid blood clearance, and minimal renal excretion. The following table summarizes the key quantitative performance indicators for this compound, Mebrofenin, and Disofenin based on clinical and preclinical studies.
| Performance Metric | Tc-99m this compound (Etifenin / Diethyl-IDA) | Tc-99m Mebrofenin (BrIDA) | Tc-99m Disofenin (DISIDA) |
| Blood Retention (% ID at 10 min) | Delayed in jaundiced patients[1] | 17% in normal subjects | Data not available |
| Time to Peak Liver Activity | Rapid concentration in normal subjects[1] | 11 minutes in normal subjects | ~10 minutes in normal subjects[2] |
| Hepatocyte Extraction Efficiency | 2.15 times higher than Tc-99m-PIPIDA | Highest among IDA derivatives[3] | Data not available |
| Urinary Excretion (Normal Subjects) | Urinary bladder wall absorbed dose: 36 mrad/mCi[4] | ~1% of injected dose in the first 2-3 hours[2] | ~9% of injected dose in the first 2 hours[2] |
| Urinary Excretion (Elevated Bilirubin) | Increased[1] | ~3% of injected dose in the first 3 hours | Significantly lower renal excretion than Disofenin at all bilirubin levels[5] |
Experimental Protocols
The following sections detail standardized methodologies for the comparative evaluation of Tc-99m IDA derivatives.
Radiopharmaceutical Preparation (Radiolabeling)
Objective: To radiolabel the IDA derivative kits with Tc-99m.
Materials:
-
Commercially available, sterile, non-pyrogenic IDA derivative kits (e.g., this compound, Mebrofenin, Disofenin) containing the IDA ligand and a stannous reducing agent.
-
Sterile, oxidant-free Tc-99m pertechnetate (TcO4-) eluted from a 99Mo/99mTc generator.
-
Sterile shielded syringes.
-
Lead-shielded vial.
Procedure:
-
Aseptically add 1-5 mL of sterile Tc-99m pertechnetate solution (containing up to 3.7 GBq or 100 mCi) to the vial containing the lyophilized IDA derivative and stannous chloride.
-
Swirl the contents of the vial for approximately one minute to ensure complete dissolution and complexation.
-
Allow the vial to stand at room temperature for at least 10 minutes.
-
Visually inspect the solution for any particulate matter before administration.
-
Determine the radiochemical purity of the prepared radiopharmaceutical using appropriate chromatographic techniques (e.g., instant thin-layer chromatography). A radiochemical purity of >95% is generally required for clinical use.
Animal Biodistribution Studies
Objective: To determine and compare the in vivo distribution, uptake, and clearance of different Tc-99m IDA derivatives in a rodent model.
Animal Model:
-
Healthy, male Wistar rats (180-200 g).
-
Animals are to be housed in a controlled environment with free access to food and water. A fasting period of 4-6 hours is recommended before the study to promote gallbladder filling.
Procedure:
-
Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Administer a precise volume (typically 0.1 mL) of the Tc-99m labeled IDA derivative (e.g., 3.7 MBq or 100 µCi) via the tail vein.
-
At predetermined time points post-injection (e.g., 5, 15, 30, 60, and 120 minutes), euthanize a group of animals (n=3-5 per time point) by an approved method (e.g., cervical dislocation under anesthesia).
-
Immediately dissect the animals and collect major organs and tissues of interest, including blood, liver, spleen, kidneys, stomach, small intestine, large intestine, heart, lungs, and muscle.
-
Collect urine from the bladder.
-
Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizing Experimental Processes
Experimental Workflow for Comparative Biodistribution Study
References
- 1. Results of hepatobiliary imaging using Tc-99m this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medfordradiology.com [medfordradiology.com]
- 3. Liver Functional Volumetry by Tc-99m Mebrofenin Hepatobiliary Scintigraphy before Major Liver Resection: A Game Changer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiation-dose calculation for five Tc-99m IDA hepatobiliary agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical evaluation of Tc-99m-mebrofenin and comparison with Tc-disofenin for radionuclide hepatobiliary imaging [inis.iaea.org]
A Comparative Guide to Novel Quantitative Metrics for EHIDA Scans
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of novel quantitative metrics for Enhanced Hepatobiliary Iminodiacetic Acid (EHIDA) scans, alongside the established metric of Gallbladder Ejection Fraction (GBEF). Detailed experimental protocols, comparative data, and workflow visualizations are presented to support researchers and clinicians in the evaluation and adoption of these advanced diagnostic tools.
Overview of Quantitative Metrics
This compound scans are widely utilized for the functional assessment of the liver and gallbladder. While Gallbladder Ejection Fraction (GBEF) is a well-established metric for gallbladder dyskinesia, several novel quantitative indices have been proposed to provide a more comprehensive assessment of hepatobiliary function, particularly focusing on hepatic uptake and clearance. This guide explores the validation and comparison of these novel metrics.
Established Metric: Gallbladder Ejection Fraction (GBEF)
GBEF is the most common quantitative metric derived from HIDA scans, used to assess gallbladder motor function.
Experimental Protocol: GBEF Calculation
The calculation of GBEF involves the following steps:
-
Intravenous administration of a Technetium-99m (Tc-99m) labeled HIDA agent.
-
Dynamic imaging to monitor the accumulation of the radiotracer in the gallbladder.
-
Once maximal gallbladder filling is observed, a cholecystagogue, such as cholecystokinin (CCK) or a fatty meal, is administered to stimulate gallbladder contraction.
-
Post-stimulation dynamic images are acquired to measure the ejection of the radiotracer from the gallbladder.
-
GBEF is calculated using the formula:
-
GBEF (%) = [(Maximum Gallbladder Counts - Minimum Gallbladder Counts) / Maximum Gallbladder Counts] x 100
-
A GBEF of less than 35-40% is generally considered abnormal and may be indicative of chronic acalculous cholecystitis or gallbladder dyskinesia.
Experimental Workflow: GBEF Calculation
Prognostic Value of EHIDA Imaging in Hepatobiliary Disease: A Comparative Guide for Researchers
For researchers and clinicians navigating the diagnostic and prognostic landscape of hepatobiliary disorders, particularly functional gallbladder disease and acalculous cholecystitis, Enhanced Hepatobiliary Iminodiacetic Acid (EHIDA) imaging, commonly known as a HIDA scan, serves as a critical tool. This guide provides a comprehensive comparison of the prognostic value of this compound imaging based on available longitudinal and long-term follow-up studies, offering insights into its predictive power for patient outcomes. We present quantitative data from key studies, detail experimental protocols, and compare this compound with alternative prognostic indicators.
Comparative Analysis of Prognostic Performance
The primary prognostic utility of this compound imaging lies in its ability to predict symptom resolution following cholecystectomy in patients with suspected biliary dyskinesia or functional gallbladder disorder. The gallbladder ejection fraction (GBEF), a key metric obtained from a HIDA scan with cholecystokinin (CCK) or a fatty meal stimulant, is the most studied prognostic indicator.
A meta-analysis of ten studies involving 615 patients with right upper quadrant pain, a positive HIDA scan (low GBEF), and no gallstones found that cholecystectomy was 15 times more likely to result in symptom improvement compared to medical treatment[1]. This highlights the significant predictive value of a positive HIDA scan for a favorable surgical outcome. The follow-up period in the included studies ranged from 3 to 64 months[1].
However, the prognostic utility of GBEF is not without debate. A retrospective study of 438 patients who underwent laparoscopic cholecystectomy found that in patients with typical biliary colic symptoms, a positive HIDA scan (low GBEF) was not a good predictor of symptom resolution (66% resolution with a positive scan vs. 77% with a negative scan)[2][3]. Conversely, in patients with atypical symptoms, a positive HIDA scan was predictive of symptom improvement (64% resolution with a positive scan vs. 43% with a negative scan)[2][3].
A long-term retrospective study with a 10-year follow-up of non-operated patients with symptomatic gallstones demonstrated that a GBEF of less than 30% was associated with a significantly lower 10-year symptom-free rate compared to those with a GBEF of 30% or higher (19.8% vs. 81.9%) (P < 0.001). This suggests a strong prognostic value of GBEF in predicting the natural history of symptomatic cholelithiasis.
The following table summarizes quantitative data from key studies on the prognostic value of this compound imaging.
| Study Type | Patient Population | This compound Parameter | Follow-up Duration | Key Prognostic Finding | Alternative Predictors Compared |
| Meta-analysis | Symptomatic patients without gallstones and positive HIDA scan | Low GBEF | 3-64 months | Cholecystectomy 15x more likely to result in symptom improvement than medical treatment[1]. | Medical Management |
| Retrospective Cohort | Symptomatic patients with and without typical biliary colic | Low GBEF | Not specified | In atypical presentations, low GBEF predicted better surgical outcome (64% vs 43% symptom resolution)[2][3]. | Clinical Symptom Presentation (Typical vs. Atypical) |
| Retrospective Cohort | Non-operated patients with symptomatic gallstones | GBEF <30% | 10 years | Significantly lower 10-year symptom-free rate (19.8% vs 81.9%). | Not specified |
| Retrospective Cohort | Biliary dyskinesia patients post-cholecystectomy | Low GBEF | Mean of 18.7 months | Recreation of symptoms during CCK infusion was a superior predictor of symptom resolution (97.6% resolution) than GBEF. | Symptom recreation with CCK |
| Retrospective Cohort | Patients with suspected acute cholecystitis | Positive HIDA scan | Not specified | HIDA scan had higher sensitivity (90.7%) and specificity (71.4%) for acute cholecystitis than ultrasound (64.0% and 58.4%, respectively). | Abdominal Ultrasound |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing study outcomes. Below are the experimental protocols for key cited studies.
Protocol for HIDA Scan with Cholecystokinin (CCK) Stimulation (Typical)
-
Patient Preparation: Patients are required to fast for a minimum of 4 hours prior to the scan to ensure gallbladder filling.
-
Radiotracer Administration: An intravenous injection of a technetium-99m (Tc-99m) labeled iminodiacetic acid (IDA) derivative (e.g., mebrofenin or disofenin) is administered.
-
Initial Imaging: Dynamic imaging of the liver, biliary tree, and small intestine is performed for approximately 60 minutes to assess hepatic uptake, biliary excretion, and gallbladder filling.
-
CCK Administration: If the gallbladder is visualized, an intravenous infusion of a CCK analog (e.g., sincalide) is administered, typically over 60 minutes, to stimulate gallbladder contraction.
-
Post-Stimulation Imaging: Dynamic imaging continues during and after CCK infusion to measure the rate and extent of gallbladder emptying.
-
Gallbladder Ejection Fraction (GBEF) Calculation: The GBEF is calculated from the imaging data, with a value below 35-40% generally considered abnormal.
Protocol for Long-Term Follow-up of Non-Operated Patients with Symptomatic Gallstones
-
Patient Selection: Patients with symptomatic gallstones who did not undergo cholecystectomy were identified retrospectively.
-
Initial Assessment: Baseline data, including this compound scan results with GBEF, were collected from patient records.
-
Follow-up: Long-term follow-up was conducted over 10 years to document the recurrence of symptoms.
-
Outcome Analysis: The 10-year symptom-free rate was calculated and compared between patients with a GBEF <30% and those with a GBEF ≥30%.
Mandatory Visualizations
To further elucidate the experimental workflow and the physiological basis of this compound imaging, the following diagrams are provided.
References
Safety Operating Guide
Navigating the Disposal of Laboratory Reagents: A Procedural Guide
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. While specific protocols for a substance labeled "Ehida" are not publicly available, this guide provides a comprehensive framework for the proper disposal of laboratory reagents, based on established safety protocols and regulatory guidelines. Researchers, scientists, and drug development professionals should always consult the Safety Data Sheet (SDS) for any specific chemical for detailed handling and disposal instructions.
Core Principles of Chemical Waste Management
The foundation of safe chemical disposal rests on several key principles: accurate identification, proper segregation, secure containment, and clear labeling. Adherence to these principles minimizes risks to personnel and the environment.[1][2]
Waste Identification and Segregation:
All chemical waste must be treated as hazardous until proven otherwise.[1][2] The first step in proper disposal is the accurate identification of the waste material. Based on its chemical properties, it must be segregated to prevent dangerous reactions.[1] For instance, acids should be stored separately from bases, and flammable materials should be kept away from oxidizers.
Container Management:
Waste containers must be in good condition, compatible with the chemical waste they are holding, and kept securely closed except when adding waste.[2][3] It is crucial to avoid leaving funnels in containers, as this can lead to the release of hazardous vapors.[3]
Labeling:
Clear and accurate labeling is mandatory. All hazardous waste containers must be marked with the words "Hazardous Waste" and list the full chemical names and concentrations of the contents.[2][3] Chemical formulas or abbreviations are not acceptable.[2]
Quantitative Guidelines for Hazardous Waste Storage
To ensure safety and compliance, laboratories should adhere to specific quantitative limits for waste accumulation.
| Parameter | Guideline | Source |
| Container Fill Level | Do not exceed 90% of the container's capacity. | [3] |
| Maximum Accumulation of Flammables | Typically limited to 15 gallons per laboratory. | [3] |
| Time Limit for Full Containers | Must be removed within 72 hours of being full. | [3] |
Standard Protocol for Chemical Spill Management
In the event of a chemical spill, a swift and organized response is crucial to mitigate hazards.
1. Immediate Actions:
- Alert personnel in the immediate area.
- If the spill is flammable, extinguish all nearby ignition sources.
- Evacuate the area if the substance is highly toxic, volatile, or the spill is large.
2. Assess the Spill:
- Identify the spilled chemical and consult its Safety Data Sheet (SDS) for specific cleanup procedures and personal protective equipment (PPE) requirements.
- Determine if the spill can be safely managed by laboratory personnel or if it requires assistance from the Environmental Health & Safety (EHS) department.[3]
3. Containment and Cleanup:
- Wear appropriate PPE, including gloves, safety goggles, and a lab coat. For certain materials, respiratory protection may be necessary.[4][5]
- Use a chemical spill kit with appropriate absorbent materials to contain and clean up the spill.[5]
- For solid materials, carefully sweep them into a designated waste container.[4]
- For liquids, use absorbent pads or other materials to soak up the spill.
4. Disposal of Cleanup Materials:
- All materials used for cleanup, including absorbent pads, contaminated gloves, and other PPE, must be disposed of as hazardous waste.[1]
- Place these materials in a clearly labeled hazardous waste container.
5. Decontamination:
- Thoroughly clean the spill area with appropriate decontaminating agents as recommended by the SDS.
- Wash hands and any affected skin areas thoroughly after completing the cleanup.
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste.
Disposal of Empty Containers
Empty chemical containers must be handled properly to ensure they do not pose a hazard. Containers that held acutely toxic materials may need to be disposed of as hazardous waste. For other chemicals, triple-rinsing the container with a suitable solvent is a common practice.[2] The rinsate must be collected and treated as hazardous waste.[2] After thorough rinsing and air-drying, the container may be disposed of in the regular trash, with the label defaced.[2]
By adhering to these general procedures and always prioritizing the specific guidance found in a chemical's Safety Data Sheet, research professionals can maintain a safe laboratory environment and ensure regulatory compliance.
References
Essential Safety and Handling Protocols for Technetium Tc-99m Labeled Iminodiacetic Acid Derivatives
For Immediate Implementation by Laboratory and Clinical Professionals
This document provides critical safety and logistical information for the handling and disposal of Technetium Tc-99m (Tc-99m) labeled iminodiacetic acid (IDA) derivatives, commonly utilized in Hepatobiliary Iminodiacetic Acid (HIDA) scans. Adherence to these protocols is essential to ensure the safety of all personnel involved in the preparation and administration of this radiopharmaceutical.
The substance is a radiopharmaceutical, and its handling requires strict adherence to protocols that minimize radiation exposure and prevent contamination. The kit for the preparation of the diagnostic agent is not radioactive until it is reconstituted with sterile, pyrogen-free sodium pertechnetate Tc-99m injection.[1]
Personal Protective Equipment (PPE)
The minimum required PPE when handling Tc-99m labeled agents is designed to prevent skin contamination and reduce radiation exposure. All personnel must be equipped with the following:
| PPE Component | Specification | Purpose |
| Gloves | Disposable, appropriate for chemicals handled | Prevent skin contact with radioactive materials and chemical components. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Safety Glasses | ANSI Z87.1 approved | Protects eyes from splashes of radioactive or chemical substances.[2] |
| Dosimetry Badges | Body and ring badges | Monitors occupational radiation exposure to ensure it remains As Low As Reasonably Achievable (ALARA). |
| Lead Apron | 0.35 mm Pb equivalent (in many cases) | Reduces the dose rate of Tc-99m radiation to the technologist by approximately 50%.[3] |
| Syringe Shields | Tungsten | Reduces radiation exposure to the hands during preparation and administration.[3] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the essential steps for the safe handling of Tc-99m labeled IDA derivatives, from preparation to administration.
-
Designated Handling Area : All handling of radioactive materials must occur in a designated and clearly labeled "Caution Radioactive Material" area.[4][5] Work surfaces should be covered with plastic-backed absorbent paper to contain any potential spills.[4][5]
-
Personnel Training : Only individuals trained in the safe handling of radioactive materials and listed on an approved protocol are permitted to handle these substances.[4]
-
Preparation :
-
Before handling, ensure all necessary PPE is worn correctly.
-
The reconstitution of the non-radioactive kit with Tc-99m should be performed behind appropriate shielding (e.g., L-block) to minimize radiation exposure.
-
Use tongs or forceps for handling vials and other radioactive materials to increase the distance from the source.[3]
-
-
Administration :
-
Post-Administration :
-
Immediately after use, dispose of all contaminated materials in the designated radioactive waste containers.
-
Wash hands thoroughly after removing gloves.[3]
-
Monitor the work area for any contamination after the procedure is complete.
-
Disposal Plan
The disposal of radioactive waste must be performed in accordance with institutional and regulatory guidelines.
-
Waste Segregation : Radioactive waste must be segregated from non-radioactive waste. Avoid creating mixed waste (combinations of radioactive, chemical, and biological waste).[4][5]
-
Container Labeling : All radioactive waste containers must be clearly labeled with the radioactive symbol, the isotope (Tc-99m), the activity level, and the date.
-
Short-Term Decay : Due to the short half-life of Tc-99m (6.02 hours), waste can be stored for decay in a secure, shielded location.[1] A general rule is to store the waste for at least 10 half-lives (approximately 60.2 hours or about 2.5 days) to allow for significant decay of radioactivity.
-
Final Disposal : After sufficient decay, the waste can be disposed of as regular medical or biohazardous waste, depending on its nature, once it has been monitored and confirmed to be at or below background radiation levels. Follow all local and institutional procedures for final disposal.[3]
Experimental Workflow: Handling and Disposal of Tc-99m Labeled IDA
Caption: Workflow for Handling and Disposal of Tc-99m Labeled IDA.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
